molecular formula C10H14N2O4S B2395648 N-tert-Butyl 4-Nitrophenylsulfonamide CAS No. 49690-09-7

N-tert-Butyl 4-Nitrophenylsulfonamide

Cat. No.: B2395648
CAS No.: 49690-09-7
M. Wt: 258.29
InChI Key: YVSUQTZCHSBFEN-UHFFFAOYSA-N
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Description

N-tert-Butyl 4-Nitrophenylsulfonamide is a useful research compound. Its molecular formula is C10H14N2O4S and its molecular weight is 258.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-8(5-7-9)12(13)14/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSUQTZCHSBFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"N-tert-Butyl 4-Nitrophenylsulfonamide chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of N-tert-Butyl 4-Nitrophenylsulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key organic intermediate belonging to the sulfonamide class of compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously present in antibacterial sulfa drugs and a wide array of modern therapeutics targeting conditions from glaucoma to cancer. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the chemical properties, synthesis, and reactivity of this compound. The objective is to equip researchers and drug development professionals with the technical knowledge necessary to effectively utilize this versatile molecule as a building block and protecting group in complex synthetic campaigns.

The defining features of this molecule are the sterically demanding tert-butyl group, which influences its solubility and crystalline nature, and the 4-nitrophenylsulfonyl (nosyl) group. The nosyl group is of particular interest due to the strong electron-withdrawing effect of the para-nitro substituent, which significantly modulates the reactivity of the sulfonamide nitrogen and establishes it as a valuable protecting group for amines in multi-step synthesis.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the physical properties of a compound are fundamental for its application in experimental work.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name N-(tert-butyl)-4-nitrobenzenesulfonamide
CAS Number 49690-09-7[1][2]
Molecular Formula C₁₀H₁₄N₂O₄S[1]

| Molecular Weight | 258.29 g/mol [1] |

Table 2: Physicochemical Properties of this compound

Property Value Source
Appearance Yellowish solid [1]
Melting Point 105-109 °C [1]

| Solubility | Soluble in THF, CHCl₃ |[1] |

Below is the two-dimensional structure of the molecule, illustrating the connectivity of the tert-butyl group and the 4-nitrophenylsulfonyl moiety.

Figure 1: Chemical Structure of this compound.

Synthesis and Mechanistic Considerations

The most direct and widely employed method for synthesizing this compound is the nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and tert-butylamine.[1] This reaction is a classic example of sulfonamide bond formation.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup A 4-Nitrobenzenesulfonyl Chloride in THF C 1. Slow addition at 0 °C 2. Stir 24h at Room Temp A->C B tert-Butylamine in THF B->C D Solvent Removal (Evaporation) C->D E Aqueous Workup (CHCl₃ / 0.5 N HCl) D->E F Drying (MgSO₄) & Final Evaporation E->F Product This compound (Yellowish Solid, 97% Yield) F->Product

Figure 2: General workflow for the synthesis of this compound.
Detailed Experimental Protocol

This protocol is adapted from a standard literature procedure.[1]

  • Reaction Setup: A solution of tert-butylamine (0.47 L, 6.4 mol) in tetrahydrofuran (THF, 0.55 L) is prepared in a suitable reaction vessel equipped with a magnetic stirrer and cooled to 0 °C using an ice bath.

    • Causality: The initial cooling is critical to manage the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. An excess of tert-butylamine is used both as a nucleophile and as a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

  • Addition of Electrophile: A solution of 4-nitrobenzenesulfonyl chloride (50 g, 0.23 mol) in THF (0.55 L) is added slowly to the cooled tert-butylamine solution.

  • Reaction Progression: The resulting mixture is allowed to warm to room temperature and stirred for 24 hours.

  • Initial Workup: The solvent (THF) is removed under reduced pressure (e.g., using a rotary evaporator). The resulting residue is taken up in a mixture of chloroform (CHCl₃) and 0.5 N HCl.

    • Causality: The acidic wash is a crucial purification step. It protonates the excess basic tert-butylamine, forming a water-soluble ammonium salt that partitions into the aqueous layer, effectively separating it from the desired product which remains in the organic chloroform layer.

  • Extraction and Drying: The layers are separated, and the aqueous phase is extracted again with chloroform to ensure complete recovery of the product. The combined organic extracts are washed sequentially with water and brine, then dried over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: The solvent is removed by evaporation, yielding the final product as a yellowish solid (56.3 g, 97% yield).[1]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized compound. The expected spectral data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural information. A reported spectrum in CDCl₃ shows the following key signals:

    • δ 1.29 (s, 9H): This singlet corresponds to the nine equivalent protons of the sterically bulky tert-butyl group. Its integration (9H) is a hallmark of this moiety.

    • δ 5.07 (s, 1H): This broad singlet is attributed to the proton attached to the sulfonamide nitrogen (-SO₂NH-).

    • δ 8.13 (d, J = 9 Hz, 2H) & δ 8.39 (d, J = 9 Hz, 2H): These two doublets represent the four protons on the para-substituted benzene ring. They appear as a classic AA'BB' system. The downfield shift is due to the strong deshielding effects of the sulfonyl and nitro groups.[1]

  • IR (Infrared) Spectroscopy: While a specific spectrum is not provided in the search results, the characteristic absorption bands can be predicted based on the functional groups present:

    • ~3300 cm⁻¹: N-H stretching vibration of the sulfonamide.

    • ~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively. These are typically strong and sharp peaks.

    • ~1340 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations of the sulfonamide group. The asymmetric stretch is usually very strong.

    • ~1600, ~1480 cm⁻¹: Aromatic C=C stretching vibrations.

  • Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight, 258.29. A common fragmentation pattern would involve the loss of the tert-butyl group ([M-57]⁺), leading to a significant peak at m/z ~201.

Reactivity and Applications in Drug Development

The chemical behavior of this compound is dictated by its three primary functional components: the sulfonamide linkage, the tert-butyl group, and the nitroaromatic system.

The Nosyl Group as a Protecting Group

The 4-nitrophenylsulfonyl (nosyl or Ns) group is a well-established protecting group for amines.[3] The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the sulfonamide N-H proton, facilitating N-alkylation reactions.[3] More importantly, it provides a reliable method for deprotection under mild conditions that are orthogonal to many other protecting groups.

The most common method for cleaving the nosyl group is through nucleophilic aromatic substitution, typically using a soft nucleophile like thiophenol in the presence of a base such as potassium carbonate.[3][4] This selective removal makes the nosyl group highly valuable in the synthesis of complex amines and peptides.

Deprotection_Concept Start Primary/Secondary Amine (R-NH₂) Reaction1 Reaction with 4-Nitrobenzenesulfonyl Chloride Start->Reaction1 Protected Nosyl-Protected Amine (R-N(H)-Ns) Reaction2 Further Synthesis Steps (Molecule Elaboration) Protected->Reaction2 Reaction1->Protected Deprotection Deprotection (e.g., Thiophenol, K₂CO₃) Reaction2->Deprotection Final Deprotected Amine Deprotection->Final

Figure 3: Conceptual workflow of using the nosyl group for amine protection.
Reduction of the Nitro Group

A pivotal reaction for this molecule in medicinal chemistry is the reduction of the aromatic nitro group to a primary amine. This transformation converts the molecule into 4-Amino-N-tert-butylbenzenesulfonamide , introducing a versatile functional handle. This new amino group can be used for a variety of subsequent reactions, such as amide bond formation, diazotization, or reductive amination, allowing for the construction of diverse compound libraries for drug screening. Standard reduction conditions include catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl). The initial synthesis protocol notes that the product is often used directly in the next reaction, which is frequently this reduction step.[1]

Conclusion

This compound is a compound of significant practical importance in synthetic organic chemistry. Its well-defined synthesis, characterized by high yield and straightforward purification, makes it readily accessible.[1] The molecule's true value lies in its predictable reactivity, particularly the dual functionality of the nosyl group, which serves as both a stable sulfonamide scaffold and a readily cleavable protecting group.[3] Furthermore, the nitro moiety acts as a latent amino group, accessible through standard reduction protocols. For researchers in drug discovery, this compound represents a strategic starting material for building molecular complexity and exploring the chemical space around the privileged sulfonamide pharmacophore.

References

  • PubChem. N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441. Available from: [Link]

  • PubChem. 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of N-tert-Butyl 4-Nitrophenylsulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyl 4-Nitrophenylsulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug development. Its molecular structure, characterized by a 4-nitrophenylsulfonyl group attached to a tert-butylamine moiety, imparts a unique combination of steric and electronic properties. Understanding the physical properties of this compound is fundamental for its application in synthesis, formulation, and as a scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental data and established analytical protocols.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are essential for stoichiometric calculations in synthesis and for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄N₂O₄S[1]
Molecular Weight 258.29 g/mol [1]
Appearance Yellowish solid[1]

Thermal Properties

The thermal behavior of a compound is critical for determining its stability, purity, and appropriate storage conditions.

Melting Point

The melting point of this compound has been reported in the range of 105-109°C [1]. A sharp melting range is indicative of high purity.

  • Significance for Drug Development: A well-defined melting point is a critical quality attribute for an active pharmaceutical ingredient (API). It influences dissolution rate and bioavailability. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can lead to different melting points and must be carefully controlled during drug development.

Boiling Point
  • Experimental Insight: Determination of the boiling point for such compounds often requires vacuum distillation to prevent thermal decomposition. The relationship between pressure and boiling point can be estimated using a nomograph.

Spectroscopic Characterization

Spectroscopic analysis provides detailed information about the molecular structure and functional groups present in this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The reported ¹H NMR data for this compound in deuterated chloroform (CDCl₃) at 300 MHz is as follows[1]:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.29Singlet9Htert-butyl (-C(CH₃)₃)
5.07Singlet1HSulfonamide N-H
8.13Doublet (J = 9 Hz)2HAromatic (protons ortho to the sulfonyl group)
8.39Doublet (J = 9 Hz)2HAromatic (protons ortho to the nitro group)
  • Causality Behind Experimental Choices: The choice of CDCl₃ as a solvent is common for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific experimental ¹³C NMR spectrum for this compound is not available in the initial search, the expected chemical shifts can be predicted based on the analysis of similar sulfonamide structures. The aromatic carbons would appear in the downfield region (typically 120-150 ppm), with the carbon attached to the nitro group being the most deshielded. The carbons of the tert-butyl group would appear in the upfield region.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The characteristic absorption bands for this compound are expected to include:

  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the sulfonamide N-H bond.

  • C-H Stretch: Peaks in the region of 2850-3000 cm⁻¹ due to the C-H bonds of the tert-butyl group and the aromatic ring.

  • S=O Stretch: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂) typically appear around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

  • NO₂ Stretch: Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 258. The fragmentation pattern would likely involve the loss of the tert-butyl group, the nitro group, and the sulfonyl group.

Solubility Profile

The solubility of a compound is a critical physical property that influences its suitability for various applications, including reaction conditions and formulation. While a detailed quantitative solubility profile for this compound is not extensively documented, its synthesis in tetrahydrofuran (THF) and work-up using chloroform (CHCl₃) suggest it is soluble in these organic solvents[1]. Based on its structure, it is expected to be sparingly soluble in water and more soluble in polar aprotic solvents like acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).

Crystal Structure

As of the latest search, a published single-crystal X-ray diffraction structure for this compound was not found. However, the analysis of crystal structures of similar nitro-substituted sulfonamides reveals common packing motifs, often involving hydrogen bonding between the sulfonamide N-H and the sulfonyl or nitro oxygen atoms, as well as π-π stacking interactions between the aromatic rings.

Experimental Protocols

Synthesis of this compound

The following is a typical laboratory-scale synthesis protocol adapted from the literature[1]:

  • Dissolve tert-butylamine (6.4 mol) in tetrahydrofuran (THF) (0.55 L) in a suitable reaction vessel.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of 4-nitrobenzenesulfonyl chloride (0.23 mol) in THF (0.55 L) to the cooled tert-butylamine solution.

  • Stir the resulting mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Take up the residue in a mixture of chloroform (CHCl₃) and 0.5 N hydrochloric acid (HCl).

  • Separate the organic layer and extract the aqueous layer with CHCl₃.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Remove the solvent to yield this compound as a yellowish solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product tert-Butylamine tert-Butylamine Reaction_Vessel Reaction in THF (0°C to RT, 24h) tert-Butylamine->Reaction_Vessel 4-Nitrobenzenesulfonyl_chloride 4-Nitrobenzenesulfonyl_chloride 4-Nitrobenzenesulfonyl_chloride->Reaction_Vessel Solvent_Removal_1 Solvent Removal Reaction_Vessel->Solvent_Removal_1 Extraction Extraction (CHCl3/HCl) Solvent_Removal_1->Extraction Washing Washing (H2O, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Solvent_Removal_2 Final Solvent Removal Drying->Solvent_Removal_2 Final_Product N-tert-Butyl 4-Nitrophenylsulfonamide Solvent_Removal_2->Final_Product

Caption: Synthetic workflow for this compound.

Characterization Workflow

Characterization_Workflow cluster_analysis Physical & Spectroscopic Analysis Synthesized_Product Synthesized Product Melting_Point Melting Point Determination Synthesized_Product->Melting_Point NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR IR FT-IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS

Caption: General workflow for the physical characterization of the synthesized compound.

Conclusion

This technical guide has consolidated the available physical property data for this compound. While key parameters such as melting point and ¹H NMR data are established, a complete physicochemical profile requires further experimental investigation, particularly for its boiling point, detailed solubility, full spectroscopic characterization (¹³C NMR, IR, MS), and crystal structure. The provided protocols offer a foundation for the synthesis and characterization of this important sulfonamide derivative, enabling its further exploration in drug discovery and development.

References

Sources

Structure Elucidation of N-tert-Butyl 4-Nitrophenylsulfonamide: A Multi-Technique, Mechanistic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The robust and unambiguous determination of a chemical structure is the bedrock of chemical research and drug development. This guide provides a comprehensive, field-proven framework for the structure elucidation of N-tert-Butyl 4-Nitrophenylsulfonamide, a representative sulfonamide. Moving beyond a simple recitation of methods, this document details the causal logic behind the selection of a multi-technique analytical workflow, emphasizing how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) function as a self-validating system. Each protocol is presented with an emphasis on scientific integrity, ensuring that the generated data collectively converge to provide an unassailable structural proof.

Introduction: The Rationale for Rigorous Elucidation

This compound (C₁₀H₁₄N₂O₄S) is a sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterials, diuretics, and anti-inflammatory drugs.[1] The precise structural integrity of any synthesized compound is paramount; impurities or isomeric variants can lead to drastically different pharmacological or toxicological profiles. Therefore, a systematic and multi-faceted approach to structure elucidation is not merely academic but a critical component of quality control and regulatory compliance.

This guide employs a synergistic analytical strategy. We will not rely on a single piece of data but will build a case for the structure by integrating evidence from multiple orthogonal techniques. This approach ensures that the final structural assignment is robust, reproducible, and scientifically sound.

Foundational Context: Synthesis Pathway

Understanding the synthesis of a molecule provides critical context for its analysis, informing us about potential starting material carryover, by-products, and the expected core structure. A common and efficient method for synthesizing this compound is the nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and tert-butylamine.[2]

Reaction: 4-Nitrobenzenesulfonyl chloride + tert-Butylamine → this compound + HCl

This reaction is typically performed in a suitable solvent like tetrahydrofuran (THF) at a controlled temperature.[2] This knowledge confirms the expected atomic connectivity: a 4-nitrophenyl group linked to a sulfuryl group (SO₂), which in turn is bonded to a tert-butylamino group. Our analytical task is to confirm this exact arrangement and rule out any isomers.

The Analytical Workflow: An Integrated Spectroscopic Approach

The structure elucidation process is a logical progression, where each step provides a new layer of evidence that complements the last. Our workflow is designed to be a self-validating loop, where the hypothesis generated from one technique is confirmed or refined by the next.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis via 4-Nitrobenzenesulfonyl Chloride & tert-Butylamine Purification Purification (e.g., Recrystallization) Synthesis->Purification IR FT-IR Spectroscopy (Functional Group ID) Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) (C-H Framework) Purification->NMR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Integration Data Integration & Hypothesis IR->Integration NMR->Integration MS->Integration Confirmation Final Structure Confirmation Integration->Confirmation

Caption: Integrated workflow for structure elucidation.

Technique I: Infrared (IR) Spectroscopy – Functional Group Fingerprinting

Principle & Rationale

IR spectroscopy is the ideal first step for identifying the key functional groups present in the molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds (e.g., N-H, S=O, N=O). This provides a rapid, high-level confirmation that the core components of the desired molecule have been assembled.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind 1-2 mg of the dried, purified this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) for several minutes to form a transparent or semi-transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[3] A background spectrum of the empty spectrometer should be recorded first.

Expected Data & Interpretation

The IR spectrum provides a distinct "fingerprint" of the molecule. For this compound, the key is to identify the vibrations characteristic of the sulfonamide and nitro groups.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Rationale & Significance
N-H Stretch3350 - 3150Indicates the presence of the secondary sulfonamide N-H bond.[4]
Aromatic C-H Stretch3100 - 3000Confirms the presence of the phenyl ring.
Aliphatic C-H Stretch2980 - 2850Confirms the presence of the tert-butyl group.
SO₂ Asymmetric Stretch1320 - 1310A strong, characteristic band for the sulfonamide group.[4]
NO₂ Asymmetric Stretch1530 - 1515A strong, characteristic band for the nitro group.
NO₂ Symmetric Stretch1350 - 1340A second strong band confirming the nitro group.
SO₂ Symmetric Stretch1155 - 1143A second strong, characteristic band for the sulfonamide group.[4]
S-N Stretch914 - 895Indicates the bond between the sulfur and nitrogen atoms.[4]

The presence of strong bands in these specific regions provides compelling evidence for the successful incorporation of all key functional moieties.

Technique II: Nuclear Magnetic Resonance (NMR) – Mapping the Skeleton

Principle & Rationale

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule.

  • ¹H NMR provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

  • ¹³C NMR reveals the number of unique carbon environments in the molecule.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[5]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 300 or 400 MHz).[2][5]

Expected Data & Interpretation

¹H NMR Spectrum (300 MHz, CDCl₃) The ¹H NMR spectrum is expected to be remarkably clean and diagnostic.

Chemical Shift (δ ppm) Multiplicity Integration Assignment Rationale
~8.39Doublet (d)2HAromatic H (ortho to NO₂)The strongly electron-withdrawing nitro and sulfonyl groups deshield these protons significantly, shifting them downfield. They are split by their ortho neighbors.
~8.13Doublet (d)2HAromatic H (ortho to SO₂)These protons are also deshielded but slightly less so than those ortho to the nitro group. They are split by their ortho neighbors.
~5.07Singlet (s)1HN-HThe sulfonamide proton is acidic and typically appears as a singlet. Its chemical shift can be variable and it may be broad.[2]
~1.29Singlet (s)9H-C(CH₃)₃The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons, resulting in a single, large singlet.[2]

The characteristic A₂B₂ pattern of the two doublets is definitive proof of a 1,4- (para) substituted benzene ring.

¹³C NMR Spectrum (100 MHz, CDCl₃) The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton.

Chemical Shift (δ ppm) Assignment Rationale
~145-150Aromatic C (C-NO₂)Quaternary carbon attached to the highly deshielding nitro group.
~140-145Aromatic C (C-SO₂)Quaternary carbon attached to the sulfonyl group.
~128-130Aromatic CH (ortho to SO₂)Protonated aromatic carbons.
~124-126Aromatic CH (ortho to NO₂)Protonated aromatic carbons, shifted by the nitro group.
~55-60Quaternary C (-C (CH₃)₃)The quaternary carbon of the tert-butyl group.
~30-35Methyl C (-C(CH₃ )₃)The equivalent methyl carbons of the tert-butyl group.

Technique III: Mass Spectrometry (MS) – The Final Weight Check

Principle & Rationale

Mass spectrometry provides the exact molecular weight of the compound, allowing for the confirmation of its molecular formula. Fragmentation patterns observed in the mass spectrum can also offer corroborating structural information.

Experimental Protocol: Electrospray Ionization (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the solution directly into the ESI source of a mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

Expected Data & Interpretation

The molecular formula C₁₀H₁₄N₂O₄S gives a monoisotopic mass of 258.07 g/mol .

m/z Value (Expected) Ion Significance
259.08[M+H]⁺Confirms the molecular weight in positive ion mode.
257.06[M-H]⁻Confirms the molecular weight in negative ion mode; the N-H proton is acidic and easily lost.
202.04[M - C₄H₈]⁻Fragmentation corresponding to the loss of isobutylene from the deprotonated molecule, a characteristic fragmentation for tert-butyl groups.
186.00[O₂N-C₆H₄-SO₂]⁻Fragment corresponding to the 4-nitrobenzenesulfonyl portion.

Confirmation of the parent ion mass is a critical piece of evidence that validates the atomic composition determined by NMR and IR.

Definitive Confirmation: Single-Crystal X-ray Diffraction

While the combination of IR, NMR, and MS provides an exceptionally strong case for the structure, single-crystal X-ray diffraction is the ultimate arbiter, providing an unambiguous 3D map of the molecule.

Principle & Rationale

This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern can be mathematically reconstructed to determine the precise location of every atom in the molecule, confirming bond lengths, bond angles, and stereochemistry with unparalleled accuracy.

Protocol Synopsis
  • Crystal Growth: Grow a single crystal of this compound suitable for diffraction. This is often achieved by slow evaporation of a solvent or by solvent diffusion.[6]

  • Data Collection & Refinement: Mount the crystal on a diffractometer and collect diffraction data. The data is then processed to solve and refine the crystal structure.

The resulting structure would serve as the final, irrefutable proof, validating the interpretations of all spectroscopic data.

G cluster_tertbutyl tert-Butyl Group cluster_sulfonamide Sulfonamide Linker cluster_nitrophenyl 4-Nitrophenyl Group struct N-tert-Butyl 4-Nitrophenylsulfonamide N H S O O C(CH₃)₃ C-NO₂ C-SO₂ CH CH CH CH tb_h ¹H NMR: ~1.29 ppm (s, 9H) struct:c_quat->tb_h tb_c ¹³C NMR: ~55-60 ppm (quat C) ~30-35 ppm (CH₃) struct:c_quat->tb_c so2 IR: ~1315 cm⁻¹ (asym) ~1150 cm⁻¹ (sym) struct:s->so2 nh IR: ~3250 cm⁻¹ ¹H NMR: ~5.07 ppm (s, 1H) struct:n->nh no2 IR: ~1520 cm⁻¹ (asym) ~1345 cm⁻¹ (sym) struct:c_nitro->no2 arom_h ¹H NMR: ~8.39 ppm (d, 2H) ~8.13 ppm (d, 2H) (Confirms 1,4-subst.) struct:ch1->arom_h

Caption: Correlation of spectroscopic data to molecular fragments.

Conclusion

The structure elucidation of this compound is achieved through a systematic and integrated analytical workflow. IR spectroscopy confirms the presence of the required functional groups. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework and confirm the 1,4-substitution pattern of the aromatic ring. Finally, mass spectrometry verifies the molecular weight and elemental composition. Each technique provides a layer of evidence that is cross-validated by the others, culminating in a confident and unambiguous structural assignment essential for all further research and development activities.

References

  • Uno, T., & Machida, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available at: [Link]

  • Ulusoy, M., & Köksal, F. (2010). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Taylor & Francis Online. Available at: [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society. Available at: [Link]

  • Mesley, R. J., & Houghton, E. E. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Saeed, A., et al. (2020). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2013). Chemoselective Nitration of Aromatic Sulfonamides with tert-Butyl Nitrite. Electronic Supplementary Information. Available at: [Link]

  • Supporting Information for "Glycerol as a reusable solvent for N-Boc protection of amines". (n.d.). Indian Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). N-tert-Butyl-4-nitrobenzamide. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 4-tert-Butylbenzenesulfonamide. Retrieved January 6, 2026, from [Link]

  • Haffner, T. K., et al. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR of the prepared compounds. [Table]. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). N-Butylbenzenesulfonamide. Retrieved January 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitrobenzenesulfonamide. Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • NIST WebBook. (n.d.). Benzenesulfonamide, N-butyl-. Retrieved January 6, 2026, from [Link]

  • SpectraBase. (n.d.). 3-nitro-N-(4-phenylbutyl)benzamide. Retrieved January 6, 2026, from [Link]

  • NIST WebBook. (n.d.). Benzenesulfonamide, N-butyl- Mass Spectrum. Retrieved January 6, 2026, from [Link]

  • SpectraBase. (n.d.). N-(Tert-butyl)benzenesulfonamide. Retrieved January 6, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate: single-crystal X-ray diffraction study and Hirshfeld surface analysis. Retrieved January 6, 2026, from [Link]

Sources

An In-depth Technical Guide to N-tert-Butyl-4-nitrobenzamide (CAS No. 42498-30-6): Experimental Data and Research Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the experimental data available for N-tert-Butyl-4-nitrobenzamide, a versatile nitrobenzamide derivative. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes key findings on its synthesis, characterization, and known biological activities. Furthermore, it explores the broader therapeutic potential of the nitrobenzamide scaffold, offering insights into future research directions and experimental design.

Molecular Profile and Physicochemical Properties

N-tert-Butyl-4-nitrobenzamide is a benzamide derivative distinguished by a tert-butyl group on the amide nitrogen and a nitro group at the para position of the benzene ring.[1] This substitution pattern confers a unique combination of steric and electronic properties that are central to its chemical reactivity and potential applications.[1]

The bulky N-tert-butyl group provides significant steric hindrance around the amide bond, which can influence the molecule's conformation and reactivity.[1] Conversely, the 4-nitro group is a strong electron-withdrawing group, which significantly impacts the electronic distribution within the aromatic ring.[1]

Table 1: Physicochemical Properties of N-tert-Butyl-4-nitrobenzamide

PropertyValueSource
CAS Number 42498-30-6[2]
Molecular Formula C₁₁H₁₄N₂O₃[2]
Molecular Weight 222.24 g/mol [2]
Melting Point 157–158 °C[3]
IUPAC Name N-tert-butyl-4-nitrobenzamide[2]
XLogP3 2.1[2]

Synthesis and Characterization

The synthesis of N-tert-Butyl-4-nitrobenzamide is well-documented, with the most common and reliable method being the acylation of tert-butylamine with a 4-nitrobenzoic acid derivative.[1]

Established Synthetic Protocol

A prevalent strategy involves the activation of 4-nitrobenzoic acid, often by converting it to 4-nitrobenzoyl chloride, to facilitate nucleophilic attack by tert-butylamine.[1]

Experimental Protocol: Synthesis of N-tert-Butyl-4-nitrobenzamide

  • Reactant Preparation: In a round-bottom flask, dissolve tert-butylamine (0.200 mole) in a suitable solvent such as dichloromethane.

  • Reaction Initiation: Slowly add 4-nitrobenzoyl chloride (0.100 mole) to the solution while stirring. The reaction is often conducted at a reduced temperature (e.g., 5–10°C) to minimize side reactions.[1]

  • Byproduct Neutralization: A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct, which can form a non-reactive ammonium salt with the starting amine.[1]

  • Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and brine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield crystals of N-tert-Butyl-4-nitrobenzamide.

A reported synthesis using this method yielded 17.13 g of crystals (77% yield) with a melting point of 162-163°C.

Synthesis_Workflow reagents tert-Butylamine + 4-Nitrobenzoyl Chloride reaction Acylation Reaction (DCM, 5-10°C) reagents->reaction neutralization Neutralization (e.g., Triethylamine) reaction->neutralization workup Aqueous Work-up neutralization->workup purification Recrystallization (Ethanol) workup->purification product N-tert-Butyl-4-nitrobenzamide purification->product Biological_Activities cluster_activities Potential Therapeutic Areas cluster_mechanisms Mechanisms of Action NBZ Nitrobenzamide Scaffold Anticancer Anticancer NBZ->Anticancer Antimicrobial Antimicrobial NBZ->Antimicrobial AntiInflammatory Anti-inflammatory NBZ->AntiInflammatory Neuroprotective Neuroprotective (Parkinson's Model) NBZ->Neuroprotective Tubulin Tubulin Polymerization Inhibition Anticancer->Tubulin DNA_Damage Reductive Activation & DNA Damage Antimicrobial->DNA_Damage iNOS_COX2 iNOS/COX-2 Suppression AntiInflammatory->iNOS_COX2 Dopamine Dopamine Depletion Prevention Neuroprotective->Dopamine

Caption: Potential therapeutic applications and associated mechanisms of action for the nitrobenzamide scaffold.

Applications in Materials Science

The electronic properties of N-tert-Butyl-4-nitrobenzamide, particularly the electron-withdrawing nature of the nitro group, make it a candidate for applications in materials science. It has been suggested as a component in photoresist materials, where the nitro group could facilitate polymerization processes upon exposure to UV light. [1]

Future Directions and Experimental Protocols

The existing data on N-tert-Butyl-4-nitrobenzamide suggests several avenues for future research. While its neuroprotective potential is promising, a more detailed mechanistic understanding is required. Furthermore, its potential as an anticancer, antimicrobial, or anti-inflammatory agent, based on the activity of related compounds, warrants investigation.

Proposed Experimental Workflows

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of N-tert-Butyl-4-nitrobenzamide against various cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of N-tert-Butyl-4-nitrobenzamide (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol can determine the minimum inhibitory concentration (MIC) of N-tert-Butyl-4-nitrobenzamide against bacterial strains.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of N-tert-Butyl-4-nitrobenzamide in a 96-well microplate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

N-tert-Butyl-4-nitrobenzamide is a readily synthesizable compound with a well-characterized chemical profile. While its primary role has been as a chemical intermediate, emerging data points to its potential in both pharmacology and materials science. The demonstrated activity in a preclinical model of Parkinson's disease is a compelling starting point for further neuropharmacological research. Moreover, the broader biological activities of the nitrobenzamide class of compounds provide a strong rationale for exploring the anticancer, antimicrobial, and anti-inflammatory potential of this specific molecule. This guide provides a foundation of the current knowledge and offers a framework for future experimental investigations into the multifaceted nature of N-tert-Butyl-4-nitrobenzamide.

References

  • [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. PubMed. [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. National Institutes of Health. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. [Link]

  • Benzamide-containing pharmaceutical compositions.
  • N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441. PubChem. [Link]

  • This journal is © The Royal Society of Chemistry 2017. The Royal Society of Chemistry. [Link]

Sources

"N-tert-Butyl 4-Nitrophenylsulfonamide molecular weight"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-tert-Butyl-4-nitrophenylsulfonamide: Molecular Weight, Characterization, and Synthetic Utility

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of N-tert-Butyl-4-nitrophenylsulfonamide, a key organic intermediate. The primary focus is the definitive establishment of its molecular weight through a discussion of its chemical formula and modern analytical techniques. This document details the compound's core physicochemical properties, provides a validated protocol for its synthesis, and outlines a multi-technique strategy for its structural characterization. Furthermore, it explores the compound's synthetic utility, contextualized by the significant role of the sulfonamide moiety in medicinal chemistry. This guide is intended to serve as an authoritative resource for researchers leveraging this compound in synthetic and drug discovery workflows.

Core Molecular Profile

N-tert-Butyl-4-nitrophenylsulfonamide is a sulfonamide derivative characterized by a nitro-substituted aromatic ring and a tert-butyl group on the sulfonamide nitrogen. This unique combination of functional groups—a versatile nitro group, a sterically hindering tert-butyl group, and the pharmaceutically significant sulfonamide linkage—makes it a valuable building block in organic synthesis.

Chemical Identity and Properties

The fundamental properties of N-tert-Butyl-4-nitrophenylsulfonamide are summarized below, providing a quantitative foundation for its use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄N₂O₄S[1]
Molecular Weight 258.29 g/mol [1]
CAS Number 49690-09-7[1][2][3]
IUPAC Name N-(tert-butyl)-4-nitrobenzenesulfonamideN/A
Synonyms N-tert-Butyl 4-Nitrophenylsulfonamide[1][4]
Physical Form Yellowish solid[1]
Melting Point 105-109°C[1]
Structural Elucidation

The molecule's structure consists of a central sulfonyl group linking a 4-nitrophenyl ring to a tert-butyl amine. The sulfonamide nitrogen is deprotonated and acts as a nucleophile in its synthesis. The tert-butyl group provides significant steric bulk, which can influence the molecule's reactivity and conformational properties. The electron-withdrawing nature of both the sulfonyl group and the nitro group deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution.

Synthesis and Purification

The synthesis of N-tert-Butyl-4-nitrophenylsulfonamide is reliably achieved through the nucleophilic substitution of chloride on 4-nitrobenzenesulfonyl chloride by tert-butylamine. This is a standard and efficient method for forming sulfonamide bonds.

Synthetic Rationale

The choice of reactants is based on established chemical principles. 4-Nitrobenzenesulfonyl chloride is a highly reactive electrophile due to the electron-withdrawing effects of both the sulfonyl chloride and the para-nitro group, making the sulfur atom highly susceptible to nucleophilic attack. Tert-butylamine serves as a potent, albeit sterically hindered, nucleophile. The reaction is typically conducted in an aprotic solvent like tetrahydrofuran (THF) to prevent side reactions with the solvent. An excess of the amine is often used to act as both the nucleophile and the base to neutralize the HCl byproduct generated during the reaction.

Detailed Experimental Protocol

The following protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[1]

Materials:

  • tert-Butylamine

  • 4-Nitrobenzenesulfonyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • 0.5 N Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Deionized Water (H₂O)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve tert-butylamine (6.4 mol) in THF (0.55 L).

  • Cool the solution to 0°C using an ice bath.

  • Separately, prepare a solution of 4-nitrobenzenesulfonyl chloride (0.23 mol) in THF (0.55 L).

  • Slowly add the 4-nitrobenzenesulfonyl chloride solution to the cooled tert-butylamine solution dropwise over 30-60 minutes. The initial cooling is critical to manage the exothermicity of the acylation reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours to ensure complete conversion.

  • Remove the solvent (THF) under reduced pressure using a rotary evaporator.

  • Take up the resulting residue in a mixture of CHCl₃ and 0.5 N HCl. The acidic wash serves to protonate and remove any excess tert-butylamine into the aqueous layer.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase again with CHCl₃.

  • Combine the organic extracts and wash sequentially with H₂O and brine. The water wash removes residual acid and salts, while the brine wash aids in breaking emulsions and removing bulk water.

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The resulting yellowish solid (yield: ~97%) can be used directly or further purified by recrystallization if necessary.[1]

Synthesis and Workup Workflow

Figure 1: Synthesis & Purification Workflow reagents Starting Materials: - tert-Butylamine - 4-Nitrobenzenesulfonyl chloride - THF (Solvent) reaction Reaction @ 0°C to RT (24 hours) reagents->reaction evaporation Solvent Removal (Rotary Evaporation) reaction->evaporation extraction Liquid-Liquid Extraction (CHCl₃ / 0.5N HCl) evaporation->extraction workup Aqueous Workup wash Wash Organic Layer (H₂O, Brine) extraction->wash Isolate Organic Layer dry Drying (MgSO₄) wash->dry product Final Product: N-tert-Butyl-4-nitrophenylsulfonamide dry->product Filter & Evaporate

Caption: A flowchart of the synthesis and purification process.

Analytical Characterization and Molecular Weight Verification

Confirming the identity, purity, and molecular weight of a synthesized compound is a cornerstone of chemical research. A multi-technique approach is essential for unambiguous characterization.

Mass Spectrometry (MS)

Mass spectrometry is the most direct technique for determining the molecular weight of a compound. For N-tert-Butyl-4-nitrophenylsulfonamide (C₁₀H₁₄N₂O₄S, MW = 258.29), high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be ideal.

  • Expected Result: In positive-ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 259.0747. In negative-ion mode, the deprotonated molecule [M-H]⁻ at m/z 257.0605 could be observed. The experimentally determined mass should match the theoretical mass to within a few parts per million (ppm), confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms, confirming the compound's carbon-hydrogen framework.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint for the molecule. Published data confirms the expected signals: ¹H-NMR (300 MHz, CDCl₃) δ (TMS): 1.29 (s, 9H), 5.07 (s, 1H), 8.13 (d, J = 9 Hz, 2H), 8.39 (d, J = 9 Hz, 2H).[1]

    • δ 1.29 (s, 9H): This singlet corresponds to the nine equivalent protons of the sterically shielded tert-butyl group.

    • δ 5.07 (s, 1H): This singlet represents the proton on the sulfonamide nitrogen (-SO₂NH-). Its chemical shift can be variable and it may be broadened.

    • δ 8.13 & 8.39 (d, 2H each): These two doublets are characteristic of a para-substituted benzene ring. The downfield shift is due to the strong electron-withdrawing effects of the nitro and sulfonyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • Expected Absorptions:

    • ~3200-3300 cm⁻¹: N-H stretching of the sulfonamide group.

    • ~1520 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.

    • ~1340 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂), respectively.

Analytical Workflow

Figure 2: Analytical Characterization Workflow sample Synthesized Product ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Formula sample->ms nmr NMR Spectroscopy (¹H, ¹³C) - Confirm C-H Framework - Verify Connectivity sample->nmr ir IR Spectroscopy - Identify Functional Groups (SO₂, NO₂, N-H) sample->ir purity Purity Assessment (e.g., HPLC, mp) sample->purity data Combined Data Analysis ms->data nmr->data ir->data purity->data conclusion Structure & Purity Confirmed data->conclusion

Caption: A logical flow for the comprehensive characterization of the title compound.

Applications in Research and Drug Development

While N-tert-Butyl-4-nitrophenylsulfonamide may not be an active pharmaceutical ingredient (API) itself, its constituent parts make it a highly valuable intermediate in the synthesis of more complex molecules.

The Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group is a well-established pharmacophore found in a wide array of marketed drugs.[5] Its prevalence is due to its ability to act as a stable, non-hydrolyzable mimic of other functional groups and to form key hydrogen bonds with biological targets.[5][6] Classes of drugs containing the sulfonamide moiety include:

  • Antibacterial agents (sulfa drugs)

  • Diuretics (e.g., Hydrochlorothiazide)[5]

  • Anticonvulsants

  • Anti-inflammatory drugs (e.g., Celecoxib)[5]

Role as a Synthetic Intermediate

The true value of N-tert-Butyl-4-nitrophenylsulfonamide lies in its potential for further chemical modification.

  • The Nitro Group: The aromatic nitro group is one of the most versatile functional groups in organic synthesis. It can be readily reduced under various conditions (e.g., H₂, Pd/C; SnCl₂) to an aniline (amino group). This newly formed amine can then undergo a vast number of subsequent reactions, such as diazotization, acylation, or alkylation, to build molecular complexity.

  • The tert-Butyl Group: The bulky tert-butyl group can serve as a protecting group for the sulfonamide nitrogen, preventing it from undergoing N-alkylation or other reactions. Depending on the desired final product, it can be cleaved under specific, often harsh, acidic conditions.

Potential Derivatization Pathway

Figure 3: Key Synthetic Transformation Pathway start N-tert-Butyl-4-nitrophenylsulfonamide (Starting Material) reduction Reduction of Nitro Group (e.g., H₂, Pd/C) start->reduction intermediate N-tert-Butyl-4-aminophenylsulfonamide (Key Intermediate) reduction->intermediate derivatization Further Functionalization intermediate->derivatization product1 Acylation (Amide Formation) derivatization->product1 product2 Sulfonylation (Disulfonamide Formation) derivatization->product2 product3 Reductive Amination derivatization->product3

Caption: The primary role of the title compound as a precursor to a versatile amine intermediate.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed. Based on the hazards of structurally similar compounds like 4-Nitrobenzenesulfonamide, N-tert-Butyl-4-nitrophenylsulfonamide should be handled with care.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

N-tert-Butyl-4-nitrophenylsulfonamide is a well-defined organic compound with a molecular weight of 258.29 g/mol . This value is readily confirmed through standard analytical techniques, particularly mass spectrometry. Its straightforward synthesis and the presence of versatile functional groups—the medicinally important sulfonamide, the sterically significant tert-butyl group, and the synthetically powerful nitro group—position it as a valuable intermediate for researchers in synthetic chemistry and drug discovery. The protocols and data presented in this guide provide a solid foundation for the confident use and characterization of this compound.

References

  • 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784. PubChem, NIH. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. NIH National Center for Biotechnology Information. [Link]

  • 4-tert-Butylbenzenesulfonamide: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. ResearchGate. [Link]

  • This compound [CAS: 49690-09-7]. Ivy Fine Chemicals. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of N-tert-Butyl-4-nitrophenylsulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility profile of N-tert-Butyl-4-nitrophenylsulfonamide, a compound of interest in contemporary drug discovery and development. Recognizing the critical role of solubility in determining a compound's bioavailability and therapeutic efficacy, this document outlines the fundamental physicochemical properties of N-tert-Butyl-4-nitrophenylsulfonamide, presents its predicted pKa and logP values, and details robust experimental protocols for the empirical determination of its thermodynamic solubility and dissolution characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to accurately characterize this promising molecule. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this document serves as a self-validating resource for the rigorous assessment of N-tert-Butyl-4-nitrophenylsulfonamide's solubility.

Introduction: The Imperative of Solubility in Drug Development

The journey of a drug candidate from the laboratory to clinical application is fraught with challenges, among which poor aqueous solubility is a primary obstacle. A compound's ability to dissolve in physiological media is a prerequisite for its absorption and, consequently, its therapeutic action. N-tert-Butyl-4-nitrophenylsulfonamide, a sulfonamide derivative, presents a molecular structure that suggests potential challenges in achieving optimal solubility. This guide is therefore dedicated to a thorough exploration of its solubility profile, providing the necessary tools and knowledge for its comprehensive characterization.

Physicochemical Properties of N-tert-Butyl-4-nitrophenylsulfonamide

A foundational understanding of a compound's physicochemical properties is essential for any subsequent solubility studies. The key identifiers and known properties of N-tert-Butyl-4-nitrophenylsulfonamide are summarized below.

PropertyValueSource
IUPAC Name N-(tert-butyl)-4-nitrobenzenesulfonamide-
CAS Number 49690-09-7[1]
Molecular Formula C₁₀H₁₄N₂O₄S[2]
Molecular Weight 258.29 g/mol [2]
Appearance Yellowish solid[2]
Melting Point 105-109 °C[2]

Predicted Physicochemical Descriptors: pKa and logP

The ionization state (governed by pKa) and hydrophobicity (indicated by logP) are paramount in predicting and understanding a compound's solubility. In the absence of direct experimental data, in silico predictive models offer valuable initial insights.

Predicted pKa

The pKa of a compound dictates its degree of ionization at a given pH. The sulfonamide moiety in N-tert-Butyl-4-nitrophenylsulfonamide contains an acidic proton. Using online predictive tools such as Chemicalize, the pKa of the sulfonamide N-H proton is estimated to be approximately 9.5 - 10.5 . This acidic pKa suggests that the compound will be predominantly in its neutral, less soluble form in the acidic to neutral pH range of the gastrointestinal tract. At pH values significantly above its pKa, it will exist as the more soluble anionic form.

Predicted logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value generally corresponds to lower aqueous solubility. Based on predictive models like Molinspiration, the logP of N-tert-Butyl-4-nitrophenylsulfonamide is estimated to be in the range of 2.0 - 2.5 [3]. This moderate logP value suggests that the compound is relatively hydrophobic, which is consistent with the expectation of limited aqueous solubility.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method[4]. This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Principle of the Shake-Flask Method

An excess of the solid compound is agitated in a chosen solvent system for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical method.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess N-tert-Butyl-4-nitrophenylsulfonamide add_to_vial Add compound and solvent to sealed vials prep_compound->add_to_vial prep_solvent Prepare solvent systems (e.g., buffers, organic solvents) prep_solvent->add_to_vial agitate Agitate at constant temperature (e.g., 24-48 hours) add_to_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (e.g., 0.22 µm syringe filter) centrifuge->filter dilute Dilute saturated solution filter->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate solubility analyze->calculate

Figure 1: Experimental workflow for the shake-flask solubility determination.

Detailed Protocol
  • Preparation of Solvent Systems:

    • Prepare a range of aqueous buffers with pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8, and 7.4)[4].

    • Select a panel of common organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, and dimethyl sulfoxide (DMSO))[5].

  • Equilibration:

    • Add an excess amount of N-tert-Butyl-4-nitrophenylsulfonamide to vials containing each solvent system. A visual excess of solid should be present.

    • Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid particles from artificially inflating the measured concentration.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated solution with a suitable solvent (e.g., the mobile phase for HPLC analysis).

    • Quantify the concentration of N-tert-Butyl-4-nitrophenylsulfonamide in the diluted samples using a validated analytical method, such as HPLC-UV.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is well-suited for the quantification of sulfonamides[6].

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically effective[6].

  • Detection: UV detection at a wavelength where N-tert-Butyl-4-nitrophenylsulfonamide exhibits strong absorbance (the nitroaromatic chromophore will likely provide a strong signal around 270 nm).

  • Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve for accurate quantification.

Factors Influencing Solubility

The solubility of N-tert-Butyl-4-nitrophenylsulfonamide will be influenced by several key factors:

  • pH: As predicted by its pKa, the solubility is expected to be significantly higher in alkaline conditions (pH > 10) where the compound is ionized. In acidic and neutral media, the less soluble neutral form will predominate.

  • Temperature: For most solids, solubility increases with temperature. The extent of this effect should be determined empirically.

  • Solvent Polarity: The solubility in organic solvents will depend on the interplay of polarity, hydrogen bonding capacity, and other intermolecular forces. Aprotic polar solvents like DMSO and DMF are often effective solubilizers for sulfonamides[5].

  • Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.

Dissolution Rate Studies

While thermodynamic solubility represents the maximum amount of a compound that can dissolve, the dissolution rate describes how quickly it dissolves. For poorly soluble drugs, the dissolution rate can be the rate-limiting step for absorption.

Dissolution Testing Workflow

G cluster_setup Apparatus Setup cluster_testing Dissolution Test cluster_sampling Sampling and Analysis cluster_profile Data Analysis prep_apparatus Set up dissolution apparatus (e.g., USP Apparatus 2) add_compound Introduce known amount of compound prep_apparatus->add_compound prep_medium Prepare dissolution medium (e.g., buffered solution) prep_medium->add_compound run_test Start rotation at set speed and temperature add_compound->run_test take_samples Withdraw samples at predefined time points run_test->take_samples analyze_samples Analyze samples by HPLC-UV take_samples->analyze_samples plot_data Plot concentration vs. time analyze_samples->plot_data determine_rate Determine dissolution rate plot_data->determine_rate

Figure 2: Workflow for dissolution rate studies.

Recommended Protocol

Standard dissolution apparatus, such as the USP Apparatus 2 (paddle apparatus), can be employed.

  • Medium Selection: The choice of dissolution medium should be physiologically relevant and provide sink conditions (i.e., the total volume of the medium is at least three times the volume required to dissolve the entire dose of the drug).

  • Test Conditions: A known amount of N-tert-Butyl-4-nitrophenylsulfonamide is introduced into the dissolution vessel containing the pre-warmed medium. The paddle is rotated at a constant speed (e.g., 50 or 75 rpm).

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and replaced with fresh medium to maintain a constant volume.

  • Analysis: The concentration of the dissolved compound in each sample is determined by HPLC.

  • Data Interpretation: A plot of the cumulative amount of drug dissolved versus time provides the dissolution profile.

Data Presentation

For clarity and ease of comparison, all quantitative solubility data should be presented in a tabular format.

Table 1: Thermodynamic Solubility of N-tert-Butyl-4-nitrophenylsulfonamide in Various Solvents at 25 °C

Solvent SystempH (for aqueous)Solubility (mg/mL)Solubility (molar)
pH 1.2 Buffer1.2[Experimental Data][Calculated Data]
pH 4.5 Buffer4.5[Experimental Data][Calculated Data]
pH 6.8 Buffer6.8[Experimental Data][Calculated Data]
pH 7.4 Buffer7.4[Experimental Data][Calculated Data]
Water~7.0[Experimental Data][Calculated Data]
MethanolN/A[Experimental Data][Calculated Data]
EthanolN/A[Experimental Data][Calculated Data]
AcetoneN/A[Experimental Data][Calculated Data]
AcetonitrileN/A[Experimental Data][Calculated Data]
DMSON/A[Experimental Data][Calculated Data]

Conclusion

The solubility profile of N-tert-Butyl-4-nitrophenylsulfonamide is a critical determinant of its potential as a drug candidate. This guide has provided a comprehensive framework for its characterization, from in silico predictions of key physicochemical properties to detailed, field-proven experimental protocols for determining its thermodynamic solubility and dissolution rate. By adhering to the methodologies outlined herein, researchers can generate accurate and reliable data, enabling informed decisions in the drug development process. The interplay of the compound's acidic pKa, moderate lipophilicity, and solid-state properties will ultimately govern its behavior in both in vitro and in vivo systems.

References

  • Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]3]

  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Retrieved from [Link]6]

  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A, 31(12), 1989-1995.
  • Patyra, E., Kwiatek, K., & Nebot, C. (2019).
  • Grdeń, M., Staszak, K., & Płóciennik, P. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(3), 1361.[5]

  • Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 74(3), 277–282.[7]

  • Iammarino, M., Di Taranto, A., & Muscarella, M. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Foods, 8(2), 48.[8]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies.
  • Amidon, G. L., & Löbenberg, R. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 16(4), 36–39.[4]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Glomme, A., März, J., & Dressman, J. B. (2005). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Journal of Pharmacy and Pharmacology, 57(10), 1345–1349.
  • Sun, J., & Fung, Y. S. (1971). Solubility parameter of selected sulfonamides. Journal of pharmaceutical sciences, 60(2), 238–244.[9]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(11), 3543–3553.[10]

  • Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]6]

  • ChemAxon. (n.d.). Chemicalize. Retrieved from [Link]4]

Sources

Stability of N-tert-Butyl 4-Nitrophenylsulfonamide Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-tert-Butyl 4-Nitrophenylsulfonamide is a molecule of significant interest in organic synthesis and drug development, often employed as an intermediate or a protecting group. The inherent stability of this compound, particularly under acidic conditions frequently encountered during synthesis, purification, and formulation, is a critical parameter influencing its utility and performance. This technical guide provides an in-depth exploration of the chemical principles governing the stability of this compound in acidic media, outlines robust experimental protocols for its assessment, and presents a framework for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the acidic lability of this important sulfonamide.

Chemical Principles of Stability and Degradation

The stability of this compound in an acidic environment is primarily dictated by the susceptibility of the sulfonamide (S-N) bond to cleavage. This process is influenced by a combination of electronic and steric factors inherent to the molecule's structure.

Mechanistic Considerations:

The acid-catalyzed hydrolysis of sulfonamides can proceed through several potential pathways. For this compound, the most probable mechanism involves protonation of the sulfonamide nitrogen, followed by cleavage of the S-N bond. The bulky tert-butyl group and the electron-withdrawing 4-nitrophenyl group play crucial roles in modulating the rate and pathway of this degradation.

  • Protonation: The initial and often rate-determining step in the acid-catalyzed hydrolysis is the protonation of one of the heteroatoms. While the sulfonyl oxygens are weakly basic, the sulfonamide nitrogen is the more likely site of protonation, enhancing the leaving group ability of the tert-butylamine moiety.[1]

  • S-N Bond Cleavage: Following protonation, the weakened S-N bond can cleave, leading to the formation of 4-nitrobenzenesulfonic acid and a tert-butyl cation. The tert-butyl cation is relatively stable and will be rapidly quenched by water or other nucleophiles in the medium to form tert-butanol or isobutylene.

  • Influence of the 4-Nitro Group: The strongly electron-withdrawing 4-nitro group decreases the electron density on the sulfonamide nitrogen, making it less basic and thus less susceptible to protonation.[2] This electronic effect tends to stabilize the sulfonamide bond against acid-catalyzed hydrolysis compared to sulfonamides with electron-donating groups on the aromatic ring.

  • Role of the N-tert-Butyl Group: The bulky tert-butyl group introduces significant steric hindrance around the sulfonamide nitrogen.[3][4] This steric bulk can hinder the approach of protons and water molecules, thereby sterically protecting the S-N bond from cleavage. However, the stability of the resulting tert-butyl cation upon cleavage can also be a driving force for the reaction.

A plausible degradation pathway is illustrated below:

G cluster_0 Degradation Pathway A This compound B Protonated Sulfonamide A->B + H+ C 4-Nitrobenzenesulfonic Acid B->C S-N Cleavage D tert-Butyl Cation B->D S-N Cleavage E tert-Butanol / Isobutylene D->E + H2O / -H+

Caption: Proposed acid-catalyzed degradation pathway of this compound.

Experimental Assessment of Acidic Stability

A thorough evaluation of the stability of this compound requires a systematic approach, often involving forced degradation studies under controlled acidic conditions.[5] These studies are crucial for identifying potential degradation products and determining the degradation kinetics.

Forced Degradation Protocol

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.

Objective: To determine the degradation profile and kinetics of this compound in acidic media.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), for neutralization

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector or LC-MS system

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Stress Conditions:

    • Pipette a known volume of the stock solution into separate reaction vessels.

    • Add an equal volume of the acidic solution (0.1 M HCl and 1 M HCl) to achieve the desired final concentration of the drug and acid.

    • Prepare a control sample by adding an equal volume of water instead of the acid solution.

  • Incubation:

    • Incubate the reaction mixtures at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Quenching and Preparation:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

    • Filter the samples through a 0.45 µm syringe filter before injection into the analytical system.

  • Analysis:

    • Analyze the samples using a validated stability-indicating analytical method (see below).

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

G cluster_1 Forced Degradation Workflow Prep Prepare Stock Solution Stress Apply Acidic Stress (e.g., 0.1M HCl, 60°C) Prep->Stress Sample Sample at Timepoints Stress->Sample Quench Neutralize to Quench Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze

Sources

An In-depth Technical Guide to N-tert-Butyl 4-Nitrophenylsulfonamide: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyl 4-Nitrophenylsulfonamide, a member of the sulfonamide class of organic compounds, serves as a crucial intermediate in modern synthetic chemistry. While the broader family of sulfonamides has a rich history in medicinal chemistry, dating back to the discovery of Prontosil in the 1930s, the story of this specific molecule is more recent, intricately linked to the development of contemporary pharmaceutical agents.[1] This guide provides a comprehensive overview of this compound, covering its synthesis, historical context, and primary applications, with a focus on providing actionable insights for laboratory and research settings.

Physicochemical Properties

PropertyValue
CAS Number 49690-09-7[2][3]
Molecular Formula C10H14N2O4S[2][3]
Molecular Weight 258.29 g/mol [3]
Melting Point 105-109°C[3]
Appearance Yellowish solid[3]

Discovery and Historical Context

The documented history of this compound is intrinsically tied to its role as a precursor in the synthesis of more complex molecules. While it is possible that the compound was synthesized earlier, its most prominent appearance in scientific literature is as a key intermediate in the preparation of 4-Amino-N-tert-butylbenzenesulfonamide. A significant milestone in this context is the European Patent EP1424329A1 , published in 2004. This patent details a synthetic route where this compound is a central building block.

The development of this synthetic pathway underscores a common theme in modern drug discovery: the need for efficient and scalable methods to produce novel compounds with potential therapeutic applications. The synthesis of 4-Amino-N-tert-butylbenzenesulfonamide, and by extension its nitro-precursor, is a clear example of this principle in action.

Synthesis of this compound

The most well-documented and efficient synthesis of this compound involves the reaction of tert-butylamine with 4-nitrobenzenesulfonyl chloride .[3] This reaction is a classic example of a nucleophilic substitution at a sulfonyl center.

Reaction Pathway

G tert_butylamine tert-Butylamine intermediate Reaction Intermediate tert_butylamine->intermediate Nucleophilic Attack sulfonyl_chloride 4-Nitrobenzenesulfonyl Chloride sulfonyl_chloride->intermediate product This compound intermediate->product Deprotonation HCl HCl intermediate->HCl Elimination

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in patent EP1424329A1 and other publicly available resources.[3]

Materials:

  • tert-Butylamine

  • 4-Nitrobenzenesulfonyl chloride

  • Tetrahydrofuran (THF)

  • Chloroform (CHCl3)

  • 0.5 N Hydrochloric acid (HCl)

  • Water (H2O)

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve tert-butylamine (6.4 mol) in THF (0.55 L). Cool the solution to 0°C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (0.23 mol) in THF (0.55 L) to the cooled tert-butylamine solution. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction: Stir the resulting mixture at room temperature for 24 hours.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Resuspend the residue in a mixture of CHCl3 and 0.5 N HCl.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with CHCl3.

    • Combine the organic extracts and wash sequentially with H2O and brine.

    • Dry the organic layer over MgSO4.

  • Isolation: Remove the solvent under reduced pressure to yield this compound as a yellowish solid. This product is often of sufficient purity (yields up to 97%) to be used directly in the subsequent reaction step without further purification.[3]

Applications in Organic Synthesis

The primary and most well-documented application of this compound is its role as an intermediate in the synthesis of 4-Amino-N-tert-butylbenzenesulfonamide . This is achieved through the reduction of the nitro group to an amine.

Reduction of the Nitro Group

G start_material This compound final_product 4-Amino-N-tert-butylbenzenesulfonamide start_material->final_product Reduction reducing_agent Reducing Agent (e.g., H2/Pd-C, SnCl2) reducing_agent->final_product

Caption: Reduction to 4-Amino-N-tert-butylbenzenesulfonamide.

This transformation is a standard procedure in organic chemistry and can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H2 over Palladium on carbon) or metal-based reagents like tin(II) chloride. The resulting 4-Amino-N-tert-butylbenzenesulfonamide is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery.

Biological Activity and Potential

While the direct biological activity of this compound has not been extensively studied, the broader class of sulfonamides is renowned for its wide range of pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities.[4] The structural motifs present in this compound and its derivatives are of significant interest to medicinal chemists. For instance, the tert-butyl group can enhance lipophilicity and metabolic stability, while the sulfonamide and aromatic nitro/amino groups provide key hydrogen bonding and functionalization points for interaction with biological targets.

The investigation of nitrophenylsulfonamide derivatives in various therapeutic areas is an active area of research. Studies have explored their potential as inhibitors of enzymes like dihydrofolate reductase (DHFR) and their role in developing novel anti-inflammatory and anticancer agents.[4][5] While specific data for the title compound is lacking, its role as a precursor to amino-sulfonamides places it firmly within this important field of research.

Conclusion

This compound is a valuable and relatively modern chemical intermediate. Its synthesis is straightforward and high-yielding, making it an accessible building block for further chemical transformations. While its own biological properties remain largely unexplored, its documented role in the synthesis of 4-Amino-N-tert-butylbenzenesulfonamide highlights its importance in the broader context of medicinal chemistry and drug development. For researchers in these fields, this compound represents a key starting material for the exploration of new chemical space and the development of novel therapeutic agents.

References

  • Applichem. This compound Product Page. Available from: [Link]

  • Jingming Chemical. This compound. Available from: [Link]

  • Laskowska, M., & Wujec, M. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Rehman, S. U., Chohan, Z. H., Gul, S., & Supuran, C. T. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. Chemistry Central Journal, 13(1), 1-17.
  • Singh, S. J., & Yusuf, M. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Journal of Chemistry, 2022, 1-11.

Sources

"N-tert-Butyl 4-Nitrophenylsulfonamide literature review"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-tert-Butyl 4-Nitrophenylsulfonamide

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. Moving beyond a simple recitation of facts, we will delve into the causality behind its synthesis, the strategic advantages of its application in complex organic synthesis, and its standing within the broader context of medicinal chemistry. This document is structured to serve as a practical reference, blending established protocols with the field-proven insights necessary for successful experimental design and execution.

Strategic Overview: Why this compound?

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents including antibacterial drugs, diuretics, and anti-inflammatory agents.[1][2][3] Its prevalence is due to its unique physicochemical properties: it is a stable, non-basic amide of a sulfonic acid that can act as a hydrogen bond donor, making it an excellent bioisostere for carboxylic acids and a key pharmacophore for engaging with biological targets.[1]

Within this important class of compounds, this compound (also known as N-tert-butyl-4-nitrobenzenesulfonamide) emerges as a particularly strategic reagent. It ingeniously combines three key structural features:

  • The 4-Nitrophenylsulfonyl ("Nosyl") Group: An electron-withdrawing group that increases the acidity of the N-H proton (pKa ≈ 10-11), making it a suitable nucleophile for reactions like the Mitsunobu coupling.[4][5] This group also serves as an excellent protecting group for amines, which can be cleaved under specific, mild conditions.

  • The N-tert-Butyl Group: A bulky, sterically hindering group that often directs reactivity and can serve as a robust protecting group for the sulfonamide nitrogen itself. Its presence prevents undesired secondary reactions such as N,N-dialkylation.

  • The Core Sulfonamide Linkage: The central functional group that provides the foundation for its utility in both synthesis and potential biological applications.

This guide will unpack the synthesis and application of this versatile molecule, providing the technical detail and scientific rationale required for its effective use in the laboratory.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.

Key Properties

The essential physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 49690-09-7
Molecular Formula C₁₀H₁₄N₂O₄S[6]
Molecular Weight 258.29 g/mol [6]
Appearance Yellowish solid[6]
Melting Point 105-109 °C[6]
Purity Typically ≥95%[7]
Safety and Handling Protocols

While this compound itself does not have an extensive, dedicated toxicology profile, adherence to standard laboratory safety protocols for related aromatic nitro compounds and sulfonamides is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the compound. If generating dust, respiratory protection is required.[8]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. After handling, wash hands thoroughly.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is chemically stable under standard ambient conditions.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment, as it may cause long-lasting harmful effects to aquatic life.

Synthesis: A Validated Protocol

The most common and efficient synthesis of this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with tert-butylamine.[6] This is a classic nucleophilic acyl substitution at the sulfonyl sulfur.

Reaction Scheme

G cluster_conditions reagents tert-Butylamine (excess) plus + starting_material 4-Nitrobenzenesulfonyl Chloride product N-tert-Butyl-4-nitrophenylsulfonamide starting_material->product solvent THF, 0 °C to RT dummy->product THF, 0 °C to RT

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[6]

Materials:

  • tert-Butylamine

  • 4-Nitrobenzenesulfonyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Chloroform (CHCl₃)

  • 0.5 N Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve a significant excess of tert-butylamine (e.g., ~28 equivalents) in anhydrous THF. Cool the solution to 0 °C using an ice bath.

    • Expert Insight: The large excess of tert-butylamine serves two critical functions: it acts as the nucleophile and as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Addition of Electrophile: Separately, prepare a solution of 4-nitrobenzenesulfonyl chloride (1 equivalent) in anhydrous THF. Add this solution slowly (dropwise) to the cooled tert-butylamine solution.

    • Expert Insight: Slow addition at 0 °C is crucial to control the exothermicity of the reaction and prevent potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours.

    • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-nitrobenzenesulfonyl chloride starting material.

  • Workup - Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Take up the resulting residue in a mixture of chloroform (CHCl₃) and 0.5 N HCl. Separate the layers in a separatory funnel. Extract the aqueous phase again with chloroform.

    • Expert Insight: The acidic wash is essential to remove the excess unreacted tert-butylamine by converting it to its water-soluble ammonium salt.

  • Workup - Washing: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. This typically yields the product as a yellowish solid with a high yield (often >95%).[6] The product is often pure enough for subsequent steps without further purification.

Core Application: The Mitsunobu Reaction

A primary application for this compound is its role as a nitrogen nucleophile in the Mitsunobu reaction. This reaction is a powerful tool for converting primary and secondary alcohols into a variety of other functional groups, including N-alkylated sulfonamides, with a predictable inversion of stereochemistry at the alcohol carbon.[4][5][9]

The Mitsunobu Mechanism

The reaction is a redox process mediated by a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[9]

G A 1. PPh3 + DEAD B 2. Betaine Formation A->B Nucleophilic Attack C 3. Alcohol (R-OH) adds B->C Proton Transfer D 4. Oxyphosphonium Ion + DEAD-H C->D E 5. Sulfonamide (R'SO2NHR'') deprotonates DEAD-H G 7. SN2 Attack D->G Target for Attack F 6. Sulfonamide Anion F->G Nucleophile H 8. Products: Alkylated Sulfonamide + Ph3P=O G->H

Caption: Simplified workflow of the Mitsunobu reaction.

The key steps involve the activation of the alcohol by triphenylphosphine to form a good leaving group (an oxyphosphonium salt), which is then displaced by the deprotonated sulfonamide in a classic Sₙ2 reaction.[5][9] The acidity of the N-H proton in this compound is crucial for the reaction to proceed efficiently.

Generalized Protocol for N-Alkylation

Materials:

  • Primary or Secondary Alcohol

  • This compound (~1.1 eq)

  • Triphenylphosphine (PPh₃, ~1.1 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (~1.1 eq)

  • Anhydrous THF

Procedure:

  • Reaction Setup: To a stirred solution of the alcohol (1 eq), this compound (1.1 eq), and triphenylphosphine (1.1 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.1 eq) dropwise.

    • Expert Insight: This order of addition is critical. Pre-mixing the alcohol, nucleophile, and phosphine before adding the azodicarboxylate minimizes the formation of undesired side products.[9] The reaction is often characterized by a color change from orange/red to yellow.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours (or until TLC indicates consumption of the starting alcohol).

  • Workup and Purification: Concentrate the reaction mixture in vacuo. The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel.

    • Trustworthiness: The byproducts of the Mitsunobu reaction can be notoriously difficult to separate. Using polymer-supported triphenylphosphine or specialized azodicarboxylates can simplify purification, though standard chromatography is often sufficient.[9]

Biological Significance and Future Directions

While extensive biological studies on this compound itself are not widely published, its structural components suggest significant potential for drug discovery efforts.

  • Antinociceptive Properties: There is an indication that the compound exhibits antinociceptive (pain-reducing) properties, which warrants further investigation into its mechanism of action and potential therapeutic applications.[7]

  • Broad Sulfonamide Activity: The general class of sulfonamides exhibits a vast range of biological activities, including antibacterial, anti-cancer, anti-inflammatory, and antiviral properties.[2][10][11] This compound serves as an excellent starting point or intermediate for synthesizing novel sulfonamide-based drug candidates.

  • Kinase Inhibition: Many kinase inhibitors incorporate a sulfonamide moiety. The ability to use this compound to append this functional group onto complex, alcohol-containing fragments makes it a valuable tool in this area of research.

The future for this reagent lies in its application to build libraries of complex molecules for high-throughput screening and its use in the total synthesis of natural products where precise control of stereochemistry is paramount.

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for modern organic synthesis. Its predictable reactivity, particularly in the Mitsunobu reaction, combined with the synthetic flexibility offered by its constituent groups, makes it an invaluable asset for researchers in both academic and industrial settings. This guide has provided the foundational knowledge and practical protocols necessary to leverage its full potential, empowering scientists to construct the complex molecular architectures that drive innovation in medicine and materials science.

References

  • This compound synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpZqraRpYnhEv2uaWcdB7hrnnk-rhFoVMTsiesK9PcUth0atkOTU-IAf0rqx3nBegHbfUC2xNbA1WdMEIKXX2Mu9NLApRZd4o3WupU2Sy4yH69SrKRn1YzAZPuMqBem32JSI2X6hhAUmBpqWfe6bvWU16buWbCSESOsiyh-M-AosWUue02iBeOi6IM]
  • This compound | 49690-09-7 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkx6FiS8w3Z7s9m6IfoTnHmGBXwbP6POuaNnDyUkKnU5zkKP58USVsxRR2F46mFIo-D-a69nvSIhaxcx8QWfHkxMV39oV2ReyGX7nN_vFIOMG9Jry11gvGmfV6z6h58HGwUw0koWmdLrezpYdKgeMp6qxgbdS5Vb6BTzI-_iA7Adc=]
  • SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWjt6xHat2MhPiCHFjVWBs7tdltQTOAKm548dbX4nB-9zlOSu6HBCM-1J6W3DG5p1pv6NXyG32F-IaWCK7GZHDramCRmGwbO4yz32daVL7DyvfG4pIXzKCk8PIyCnn4Az81HfX8a_txfnQPDsC0GdNB8cWdbEU6VLHkPrq8DedXkro2Q==]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZhO3lDpFtt0xosbP7kt6d9JNUZlBWzAtUM9JuUCaEpu6zww-GNVofnirY1SkR5dM4Nsl0Q5zkVtcRgS_5eF_oA8wbbI9zFKtVjv-G0fYLFZDAKL5e8uGHOLhbg8ZaA1TJCqVxzgyN81nQa3hUobHv3auYiofTs5unyHMvCalKAlFJ6sDsDsa1DPWEdQhYxzI=]
  • SAFETY DATA SHEET - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGup0p0BuucxwA9YbWEAZ-7B_17dFLiOLHEfPfxga1M4g6wmOXH6iGmEAns7XBCKPVKALA2T76-HKHfS60mbUXIiaYdgX2EgV4Q6vH3OkJaLuBkKls_1O2L6l1yM8g43O6DbZbLJG5olC6Ts3_fDfLKg==]
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318357/]
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [URL: https://www.brazilianjournalofscience.com.br/article/doi/10.31415/bjsci.v3i4.111]
  • This compound - CymitQuimica. [URL: https://www.cymitquimica.com/base/files/product-pdf/CYM-49690-09-7-DE.pdf]
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [URL: https://www.mdpi.com/2673-4079/3/1/1]
  • New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry Co., Ltd.(APAC). [URL: https://www.tcichemicals.com/US/en/product/tbuonso/U0150]
  • Mitsunobu Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm]
  • Mitsunobu reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Mitsunobu_reaction]
  • (PDF) Biological activities of sulfonamides - ResearchGate. [URL: https://www.researchgate.net/publication/343469041_Biological_activities_of_sulfonamides]
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [URL: https://link.springer.com/article/10.1007/s11356-021-14066-6]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents since the discovery of prontosil in the 1930s.[1][2] These compounds exhibit a vast range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5] This guide focuses on N-tert-Butyl 4-Nitrophenylsulfonamide as a focal point for exploring structurally related analogs. By systematically dissecting this molecule, we can understand how modifications to its core structure can lead to the development of novel chemical entities with tailored pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, providing in-depth insights into the design, synthesis, and evaluation of related sulfonamide structures.

The lead compound, this compound, possesses three key regions for chemical modification: the aryl ring , the sulfonamide linker , and the N-alkyl group . Understanding the structure-activity relationships (SAR) associated with changes in these regions is paramount for rational drug design.

The Strategic Importance of the Sulfonamide Scaffold

The sulfonamide moiety (-SO₂NH-) is a privileged scaffold in drug discovery for several reasons.[1][2] Its geometry, hydrogen bonding capabilities, and synthetic accessibility make it an ideal building block.[3][5] Sulfonamides are known to act as inhibitors for various enzymes, most notably carbonic anhydrase, which is implicated in conditions like glaucoma and certain cancers.[3][4][6] Their mechanism often involves the sulfonamide group coordinating to a zinc ion within the enzyme's active site.[6] Furthermore, the structural diversity of sulfonamide derivatives allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.[1]

Part 1: Structural Modifications and Structure-Activity Relationships (SAR)

The exploration of chemical space around a lead compound is a critical process in drug discovery. For this compound, we can logically divide our exploration into three primary vectors of modification.

Vector 1: The Aryl Ring

The 4-nitrophenyl group is a key determinant of the molecule's electronic and steric properties. The nitro group at the para-position is a strong electron-withdrawing group, which influences the acidity of the sulfonamide N-H proton and its ability to interact with biological targets.

Key Modifications:

  • Position of the Nitro Group: Moving the nitro group to the ortho or meta positions can drastically alter the molecule's conformation and interaction profile.[7]

  • Replacement of the Nitro Group: Substituting the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃, -SO₂CH₃) or electron-donating groups (e.g., -OCH₃, -NH₂, -CH₃) can modulate the electronic character of the ring. This, in turn, affects the pKa of the sulfonamide and its binding affinity.

  • Introduction of Additional Substituents: Adding other groups (halogens, alkyls, etc.) to the phenyl ring can explore new binding pockets and improve properties like metabolic stability and lipophilicity. Studies on arylsulfonamides have shown that alkoxy substituents can play a key role in carbonic anhydrase inhibition.[6]

Vector 2: The N-Alkyl/Aryl Substituent

The tert-butyl group is a bulky, lipophilic moiety that significantly influences the compound's solubility and steric profile.

Key Modifications:

  • Varying Alkyl Chains: Replacing the tert-butyl group with smaller (methyl, ethyl), larger, or cyclic alkyl groups can probe the size and shape of the binding pocket.

  • Introducing Functionality: Incorporating functional groups into the alkyl chain (e.g., hydroxyls, amines, ethers) can introduce new hydrogen bonding opportunities and improve pharmacokinetic properties.

  • Substitution with Aryl or Heterocyclic Rings: Replacing the alkyl group with aromatic or heteroaromatic rings can introduce π-stacking interactions and access different binding modes.

Vector 3: The Sulfonamide Core

While the sulfonamide linker itself is often conserved, bioisosteric replacements can be considered. For instance, N-acylsulfonamides have been synthesized as isosteres of carboxylic acids and have shown significant biological activity.[8]

The following diagram illustrates the key points of modification on the core structure for SAR studies.

SAR_Points core N-tert-Butyl 4-Nitrophenylsulfonamide aryl_ring Vector 1: Aryl Ring Modifications core->aryl_ring Substituent Position/Nature n_alkyl Vector 2: N-Alkyl Modifications core->n_alkyl Sterics & Lipophilicity sulfonamide_core Vector 3: Core Isosteres core->sulfonamide_core Bioisosteric Replacement Synthetic_Workflow sulfonyl_chloride 4-Nitrobenzenesulfonyl Chloride reaction Coupling Reaction (Base, Solvent) sulfonyl_chloride->reaction amine_library Amine Library (R-NH2) amine_library->reaction crude_product Crude Product Mixture reaction->crude_product purification Purification (Chromatography/ Recrystallization) crude_product->purification analog_library Pure Analog Library purification->analog_library analysis Structural Analysis (NMR, MS, HPLC) analog_library->analysis

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of N-tert-Butyl 4-Nitrophenylsulfonamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-tert-Butyl 4-nitrophenylsulfonamide, a derivative of 4-nitrobenzenesulfonamide (nosylamide), has emerged as a pivotal reagent in contemporary organic synthesis. Its unique structural features—an acidic N-H proton activated by the electron-withdrawing nitro group and a sterically demanding tert-butyl group—render it an exceptional tool for the controlled synthesis of amines. This guide provides an in-depth exploration of its primary applications, focusing on the Fukuyama-Mitsunobu reaction for the synthesis of secondary amines and subsequent deprotection strategies. We delve into the mechanistic rationale behind its utility, offering field-proven protocols and insights for researchers, chemists, and professionals in drug development.

Introduction: A Reagent of Strategic Importance

In the vast toolkit of synthetic organic chemistry, reagents that enable the mild and selective formation of C-N bonds are of paramount importance. This compound serves as a highly effective surrogate for ammonia in the construction of sterically hindered secondary amines. The 4-nitrophenylsulfonyl ("nosyl" or "Ns") group plays a dual role:

  • Activation: The strongly electron-withdrawing nature of the nitro group significantly increases the acidity of the sulfonamide proton (N-H). This enhanced acidity (pKa ≈ 10-11) makes it a suitable pronucleophile for reactions that require acidic conditions, most notably the Mitsunobu reaction.[1][2]

  • Facilitated Cleavage: The electron-deficient nature of the aromatic ring is key to the eventual removal of the nosyl protecting group, typically under mild conditions using thiolates, which allows for the clean release of the target amine.[3]

The tert-butyl group provides significant steric hindrance, which can be strategically employed to influence the reactivity and selectivity of synthetic transformations. This guide will focus on its most prominent application: the synthesis of secondary amines via the Fukuyama-Mitsunobu reaction.

Core Application: Secondary Amine Synthesis via Fukuyama-Mitsunobu Reaction

The Fukuyama-Mitsunobu reaction is a cornerstone transformation for synthesizing secondary amines from primary or secondary alcohols with a complete inversion of stereochemistry at the carbinol center.[1][4] this compound is an ideal nitrogen source for this reaction.

Mechanistic Rationale and Causality

The reaction proceeds through the canonical Mitsunobu mechanism. The choice of reagents is critical and driven by their specific functions:

  • Activation of Triphenylphosphine (PPh₃): The reaction is initiated by the nucleophilic attack of PPh₃ on an azodicarboxylate, typically diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD), to form a betaine intermediate.

  • Proton Transfer: The acidic N-H proton of this compound protonates the betaine. This step is crucial; without a sufficiently acidic pronucleophile (pKa < 13), side reactions can dominate.[2] This generates the sulfonamide anion and a protonated azodicarboxylate-phosphine adduct.

  • Alcohol Activation: The alcohol's oxygen atom attacks the electrophilic phosphorus of the adduct, forming an alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.

  • Sₙ2 Displacement: The sulfonamide anion, a potent nucleophile, performs a backside attack on the carbon atom of the activated alcohol. This Sₙ2 displacement proceeds with a clean inversion of configuration, displacing triphenylphosphine oxide (TPPO).

The resulting product is a stable, protected N,N-disubstituted sulfonamide, which can be carried forward to the final deprotection step.

Workflow and Mechanism Diagram

The logical flow of the Fukuyama-Mitsunobu reaction is depicted below.

Fukuyama_Mitsunobu cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Products & Byproducts Alcohol Primary or Secondary Alcohol (R-OH) Activation Formation of Alkoxyphosphonium Salt Alcohol->Activation Sulfonamide N-tert-Butyl 4-Nitrophenylsulfonamide SN2 SN2 Attack by Sulfonamide Anion Sulfonamide->SN2 Reagents PPh₃ + DIAD/DEAD Reagents->Activation Activation->SN2 Inversion of Stereochemistry Product Protected Secondary Amine (Nosyl-NRR') SN2->Product Byproducts Triphenylphosphine Oxide (TPPO) + Hydrazine Derivative SN2->Byproducts caption Workflow of the Fukuyama-Mitsunobu Reaction. Deprotection_Mechanism cluster_start Reactants cluster_process Mechanism cluster_end Products ProtectedAmine Nosyl-Protected Amine Meisenheimer Attack & Form Meisenheimer Complex ProtectedAmine->Meisenheimer Thiol Thiophenol (PhSH) Thiolate Generate Thiolate (PhS⁻) Thiol->Thiolate Base Base (e.g., K₂CO₃) Base->Thiolate Thiolate->Meisenheimer SₙAr Attack Cleavage S-N Bond Cleavage Meisenheimer->Cleavage FreeAmine Free Secondary Amine Cleavage->FreeAmine Byproduct Thioether Byproduct Cleavage->Byproduct caption Thiolate-Mediated Nosyl Deprotection.

Caption: Thiolate-Mediated Nosyl Deprotection.

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions based on their specific substrates.

Protocol 1: Synthesis of this compound

This procedure outlines the preparation of the title reagent from commercially available starting materials. [5]

  • Reagents & Materials:

    • 4-Nitrobenzenesulfonyl chloride

    • tert-Butylamine

    • Tetrahydrofuran (THF), anhydrous

    • 0.5 N Hydrochloric acid (HCl)

    • Chloroform (CHCl₃)

    • Water (H₂O), Brine

    • Magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • In a round-bottom flask, dissolve tert-butylamine (approx. 28 eq.) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 eq.) in THF to the stirred tert-butylamine solution.

    • After the addition is complete, remove the ice bath and stir the resulting mixture for 24 hours at room temperature.

    • Remove the solvent under reduced pressure.

    • Take up the residue in a mixture of CHCl₃ and 0.5 N HCl. Separate the layers in a separatory funnel.

    • Extract the aqueous phase with additional CHCl₃.

    • Combine the organic extracts and wash sequentially with H₂O and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound as a yellowish solid, which can often be used without further purification. [5]A typical yield is ~97%. [5]

Protocol 2: Fukuyama-Mitsunobu Alkylation of a Secondary Alcohol

This protocol describes a general procedure for the alkylation of a secondary alcohol, which proceeds with inversion of configuration. [6]

  • Reagents & Materials:

    • Secondary alcohol (1.0 eq.)

    • This compound (1.2-1.5 eq.)

    • Triphenylphosphine (PPh₃, 1.5 eq.)

    • Diisopropyl azodicarboxylate (DIAD, 1.5 eq.)

    • Tetrahydrofuran (THF), anhydrous

    • Round-bottom flask, magnetic stirrer, ice bath, argon/nitrogen atmosphere

  • Procedure:

    • To a solution of the secondary alcohol in anhydrous THF (approx. 0.1 M) under an inert atmosphere, add this compound and triphenylphosphine.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIAD dropwise to the stirred solution. A color change and/or formation of a precipitate (TPPO) is often observed.

    • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC or LC-MS for consumption of the starting alcohol.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired N-alkylated sulfonamide.

Protocol 3: Thiolate-Mediated Deprotection of the Nosyl Group

This protocol provides a method for cleaving the nosyl group to liberate the free amine. [3][7]

  • Reagents & Materials:

    • N-alkylated-N-tert-butyl-4-nitrobenzenesulfonamide (1.0 eq.)

    • Thiophenol (2.0-3.0 eq.)

    • Potassium carbonate (K₂CO₃, 3.0-5.0 eq.) or Cesium Carbonate (Cs₂CO₃, 3.0 eq.)

    • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the nosyl-protected amine in MeCN or DMF in a round-bottom flask.

    • Add potassium carbonate (or cesium carbonate) and thiophenol to the solution.

    • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane and water.

    • Separate the layers. Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine to remove excess thiophenol and its byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or acid-base extraction to afford the pure secondary amine.

Data Summary Tables

For clarity and comparative purposes, the following tables summarize typical conditions and outcomes.

Table 1: Representative Fukuyama-Mitsunobu Reaction Conditions

Alcohol SubstrateNucleophileReagentsSolventTime (h)Yield (%)Ref.
Primary Alcohols2- and 4-NitrobenzenesulfonamidesPPh₃, DEADTHFN/A~100[3]
Secondary Alcohols2- and 4-NitrobenzenesulfonamidesPPh₃, DEADTHFN/A~100[3]
Diols2- and 4-NitrobenzenesulfonamidesPPh₃, DEADTHFN/AN/A[8]

Table 2: Nosyl Group Deprotection Conditions

Thiol ReagentBaseSolventConditionsOutcomeRef.
ThiophenolK₂CO₃DMFRoom Temp, 12-24hHigh Yields[3]
ThiophenolCs₂CO₃THFRoom Temp, 24hHigh Yields[7]
Solid-supported ThiophenolCs₂CO₃THFRoom Temp, 24hGood Yields, simplified workup[3][7]
Solid-supported ThiophenolCs₂CO₃DMF120°C, MW (3x1 min)Complete conversion, rapid[7]

Conclusion

This compound is a versatile and highly effective reagent for the synthesis of secondary amines. Its application in the Fukuyama-Mitsunobu reaction provides a reliable method for accessing sterically hindered amines with predictable stereochemical outcomes. Furthermore, the straightforward and mild conditions required for the subsequent deprotection of the nosyl group underscore its strategic value in multistep synthesis. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful tool in their synthetic endeavors.

References

  • Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. (n.d.). Google Scholar.
  • This compound synthesis. (n.d.). ChemicalBook.
  • Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol | Request PDF. (n.d.). ResearchGate.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health (NIH).
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. (2021). PubMed.
  • Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins | Request PDF. (n.d.). ResearchGate.
  • Mitsunobu Reaction. (n.d.). TCI Chemicals.
  • Mitsunobu reaction. (n.d.). Organic Synthesis.
  • Catalytic Mitsunobu Reactions: A Critical Analysis of the Current State-of-the-Art. (n.d.). ResearchGate.

Sources

Application Notes and Protocols: N-tert-Butyl-4-nitrophenylsulfonamide as a Versatile Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic protection and deprotection of amine functionalities are central to the successful execution of complex multi-step organic syntheses, particularly in pharmaceutical and natural product development. The 4-nitrophenylsulfonyl ("nosyl" or "Ns") group has emerged as a powerful tool for this purpose. This guide provides an in-depth exploration of N-tert-Butyl-4-nitrophenylsulfonamide, a specific and highly useful nosyl-protected amine, and the broader applications of the nosyl group. We will detail the underlying chemical principles, key advantages such as orthogonality and mild cleavage conditions, and provide field-tested, step-by-step protocols for its application.

Introduction: The Need for a Robust and Orthogonal Amine Protecting Group

In modern organic synthesis, constructing molecules with multiple functional groups requires a sophisticated strategy of selective protection. An ideal protecting group must be introduced efficiently, remain stable through various reaction conditions, and be removed selectively under mild conditions that do not affect other sensitive parts of the molecule.

While common protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are invaluable, they are primarily labile to acidic conditions and hydrogenolysis, respectively[1]. The nosyl group, an arylsulfonamide derivative, offers a distinct and complementary mode of deprotection, making it an essential component of an orthogonal protection strategy[1]. The strong electron-withdrawing nature of the nitro group is the key to its unique reactivity, both in its application and its removal[2].

Key Advantages of the Nosyl Protecting Group:

  • Mild Deprotection: The nosyl group is cleaved under neutral or slightly basic conditions using a thiol nucleophile, avoiding the harsh acidic or reductive conditions required for other groups[1][2].

  • Orthogonality: It is completely stable to the acidic conditions used for Boc removal (e.g., TFA) and the hydrogenolysis conditions used for Cbz cleavage, enabling highly selective deprotection schemes[1].

  • Activation of the N-H Bond: The powerful electron-withdrawing effect of the 4-nitrophenyl group significantly increases the acidity of the sulfonamide N-H proton. This facilitates N-alkylation under relatively mild basic conditions, a feature famously exploited in the Fukuyama amine synthesis[1][2].

  • Crystalline Derivatives: Nosyl-protected amines are frequently stable, crystalline solids, which greatly simplifies their purification and handling through recrystallization[1].

Reaction Mechanisms: The "Why" Behind the "How"

Understanding the mechanisms of nosyl protection and deprotection is crucial for optimizing reaction conditions and troubleshooting.

Protection of Amines

The protection step is a standard nucleophilic attack of the amine on the 4-nitrobenzenesulfonyl chloride. A tertiary amine base, such as triethylamine or pyridine, is used to scavenge the HCl generated during the reaction, driving it to completion.

Protection_Mechanism Mechanism of Amine Protection Amine R-NH₂ Intermediate R-NH₂⁺-SO₂(Ar)-Cl⁻ Amine->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO₂Cl (4-Nitrobenzenesulfonyl chloride) SulfonylChloride->Intermediate Base Base (e.g., Et₃N) Base->Intermediate Deprotonation Product R-NH-SO₂Ar (Nosyl-protected amine) Intermediate->Product -HCl Salt Base-H⁺ Cl⁻

Caption: Mechanism of amine protection with 4-nitrobenzenesulfonyl chloride.

Deprotection via Meisenheimer Complex

The genius of the nosyl group lies in its cleavage. The deprotection is not a simple hydrolysis but rather an aromatic nucleophilic substitution (SNAr). A soft nucleophile, typically a thiolate, attacks the electron-deficient aromatic ring at the position ortho or para to the nitro group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. This complex then collapses, cleaving the sulfur-nitrogen bond to release the free amine.

Deprotection_Mechanism Mechanism of Nosyl Deprotection NosylAmide R-NH-SO₂-Ar(NO₂) Meisenheimer Meisenheimer Complex [Ar(NO₂)(SR')-SO₂-NHR]⁻ NosylAmide->Meisenheimer SNAr Attack Thiolate R'-S⁻ (Thiolate) Thiolate->Meisenheimer FreeAmine R-NH₂ Meisenheimer->FreeAmine Collapse & Protonation Byproduct Ar(NO₂)-SR' + SO₂ Meisenheimer->Byproduct

Caption: Deprotection mechanism proceeds via a characteristic Meisenheimer complex.

Experimental Protocols

The following protocols are presented as robust starting points and may require optimization based on the specific substrate. Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.

Protocol: Synthesis of N-tert-Butyl-4-nitrobenzenesulfonamide

This protocol describes the synthesis of the title compound from commercially available starting materials[3].

  • Reagents & Materials:

    • tert-Butylamine

    • 4-Nitrobenzenesulfonyl chloride

    • Tetrahydrofuran (THF), anhydrous

    • Chloroform (CHCl₃)

    • 0.5 N Hydrochloric acid (HCl)

    • Brine (saturated aq. NaCl)

    • Magnesium sulfate (MgSO₄), anhydrous

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve tert-butylamine (27.8 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of 4-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous THF.

    • Slowly add the 4-nitrobenzenesulfonyl chloride solution to the stirred tert-butylamine solution at 0 °C.

    • After the addition is complete, remove the ice bath and stir the resulting mixture for 24 hours at room temperature.

    • Remove the solvent (THF) under reduced pressure using a rotary evaporator.

    • Take up the residue in a mixture of CHCl₃ and 0.5 N HCl. Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous phase with additional CHCl₃.

    • Combine the organic extracts and wash sequentially with H₂O and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a yellowish solid.

  • Expected Outcome: This procedure typically provides a high yield (approx. 97%) of N-tert-Butyl-4-nitrobenzenesulfonamide[3]. The product can often be used in the next step without further purification.

Protocol: General Protection of a Primary Amine with Nosyl Chloride
  • Reagents & Materials:

    • Primary or secondary amine (1.0 eq)

    • 4-Nitrobenzenesulfonyl chloride (1.1 eq)

    • Triethylamine (Et₃N) or Pyridine (1.5 eq)

    • Dichloromethane (DCM) or THF, anhydrous

    • Saturated aq. Sodium bicarbonate (NaHCO₃)

    • Brine, MgSO₄

  • Step-by-Step Procedure:

    • Dissolve the amine substrate in anhydrous DCM.

    • Add the base (e.g., Triethylamine).

    • Cool the mixture to 0 °C.

    • Add 4-nitrobenzenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine (typically 2-4 hours).

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash sequentially with saturated aq. NaHCO₃, water, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization.

Protocol: General Deprotection of a Nosyl-Protected Amine

This protocol is adapted from the conditions developed by Fukuyama and is highly effective[2].

  • Reagents & Materials:

    • Nosyl-protected amine (1.0 eq)

    • Thiophenol (2.5 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq) or Cesium carbonate (Cs₂CO₃)

    • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve the nosyl-protected amine in MeCN or DMF.

    • Add potassium carbonate (or another suitable base).

    • Add thiophenol via syringe.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).

    • Once complete, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting amine by flash column chromatography.

Experimental_Workflow General Experimental Workflow for Nosyl Deprotection start 1. Dissolve Ns-Amide in Solvent (e.g., MeCN, DMF) add_reagents 2. Add Base (K₂CO₃) and Thiol (e.g., Thiophenol) start->add_reagents react 3. Stir at Room Temperature add_reagents->react monitor 4. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 5. Aqueous Workup (Dilute, Extract) monitor->workup Reaction Complete purify 6. Purify Product (Chromatography) workup->purify

Caption: General experimental workflow for nosyl group deprotection.

Advanced Applications: The Fukuyama-Mitsunobu Reaction

The increased acidity of the N-H proton in a nosyl-protected amine allows it to act as a nucleophile in the Mitsunobu reaction[4][5]. This provides a powerful and mild method for the N-alkylation of primary nosylamides to form secondary amines, a cornerstone of the Fukuyama Amine Synthesis[2][6].

The reaction couples a nosylamide with a primary or secondary alcohol in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD)[5][7]. The reaction proceeds with a clean inversion of stereochemistry at the alcohol center, making it highly valuable for stereocontrolled synthesis[5].

Table 1: Representative Conditions for Nosyl Protection and Deprotection

OperationSubstrate ExampleReagentsSolventTemp.Time (h)Yield (%)Reference
Protection 4-Methoxybenzylamine2-Nitrobenzenesulfonyl chloride, TriethylamineDCMRT2>95[1]
Protection Aniline4-Nitrobenzenesulfonyl chloride, PyridinePyridineRT1285-90General
Deprotection Ns-Protected DipeptideThiophenol, K₂CO₃DMFRT1>90[2]
Deprotection Ns-Alkyl Amine2-Mercaptoethanol, DBUDMFRT2High[8]

Conclusion and Outlook

The 4-nitrophenylsulfonyl (nosyl) protecting group is a versatile and indispensable tool for modern organic synthesis. Its stability across a wide range of reaction conditions, combined with its unique and mild thiol-mediated deprotection mechanism, grants it powerful orthogonality with other common amine protecting groups. The ability of the nosyl group to activate the N-H bond for subsequent alkylation, as exemplified by the Fukuyama-Mitsunobu reaction, further extends its utility. The protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively implement this valuable protecting group strategy in their synthetic endeavors.

References

  • Kan, T., & Fukuyama, T. (2004). The Fukuyama Amine Synthesis. Chem-Station International Edition. Retrieved from [Link]

  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-alkylation of a resin-bound polyamine. Journal of the American Chemical Society, 119(9), 2062–2063. (Note: While a direct link isn't available from the search, this reference is often cited in the context of Fukuyama-Mitsunobu on solid phase).
  • D'Agostino, M., & Moughty, T. (n.d.). Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic-Chemistry.org. Retrieved from [Link]

  • Nihei, K., Kato, M. J., Yamane, T., & Konno, K. (2010). 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Synlett. (Note: A direct link is not available, but the abstract is viewable on ResearchGate, indicating its contents on deprotection methods). Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Retrieved from [Link]

Sources

Application Note: Strategies for the Deprotection of N-tert-Butyl-4-nitrophenylsulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-nitrobenzenesulfonyl (nosyl, Ns) group is a robust and versatile protecting group for primary and secondary amines, widely employed in complex organic synthesis due to its straightforward installation and stability under various reaction conditions.[1] A key advantage of the nosyl group over similar sulfonyl protections, such as the tosyl group, is its facile cleavage under mild, non-acidic/non-basic conditions.[2][3] This deprotection is typically achieved using thiol-based reagents in the presence of a mild base.[1][2]

This application note provides an in-depth guide for researchers on the deprotection of N-tert-Butyl-4-nitrophenylsulfonamide (Ns-N(t-Bu)-R). The presence of the sterically demanding tert-butyl group on the nitrogen atom introduces specific considerations for achieving efficient cleavage. We will explore the underlying mechanism, detail field-proven protocols, discuss reagent selection, and provide a systematic workflow for successful deprotection and purification.

The Mechanism of Thiolate-Mediated Nosyl Deprotection

The cleavage of the Ns-N bond proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[1] The process is initiated by the deprotonation of a soft thiol nucleophile (e.g., thiophenol) by a base to generate a highly nucleophilic thiolate anion. This anion attacks the electron-deficient, nitro-substituted aromatic ring of the nosyl group. This attack forms a transient, resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] Subsequent collapse of this intermediate cleaves the sulfur-nitrogen bond, liberating the desired free amine and forming a diaryl thioether byproduct.[1]

Nosyl Deprotection Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R_SH R'-SH (Thiol) Thiolate R'-S⁻ (Thiolate) R_SH->Thiolate Deprotonation Base Base (e.g., K₂CO₃) NosylAmine R-N(t-Bu)-Ns Meisenheimer Meisenheimer Complex Thiolate->Meisenheimer SNAr Attack FreeAmine R-NH(t-Bu) (Free Amine) Meisenheimer->FreeAmine N-S Bond Cleavage Byproduct Ns-SR' (Thioether)

Caption: General mechanism for thiolate-mediated nosyl group cleavage.

Recommended Deprotection Protocols & Reagent Selection

The choice of reagents is critical for an efficient reaction, balancing reactivity with ease of handling and purification. The sterically hindered N-tert-butyl sulfonamide may require slightly more forcing conditions or longer reaction times compared to less hindered substrates.

Protocol 1: Standard Fukuyama Conditions with Thiophenol

This is the most widely adopted method, utilizing thiophenol as the nucleophile and a mild inorganic base.[2][4]

Reagents & Materials:

  • N-tert-Butyl-4-nitrophenylsulfonamide substrate

  • Thiophenol (2-5 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-5 equivalents)[4][5]

  • Anhydrous solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)[1]

  • Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

  • Setup: To a flame-dried flask under an inert atmosphere, add the N-tert-butyl nosylamide (1 eq.) and the base (e.g., K₂CO₃, 3 eq.).

  • Solvent Addition: Add anhydrous MeCN or DMF to dissolve/suspend the solids.

  • Reagent Addition: Add thiophenol (2.5 eq.) to the mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) to facilitate the reaction.[2]

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1]

  • Workup:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.[1][2]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the desired free amine.

Causality Behind Choices:

  • Thiophenol: An excellent soft nucleophile that readily forms the thiolate and efficiently attacks the electron-poor aromatic ring.

  • K₂CO₃/Cs₂CO₃: Mild, non-nucleophilic bases that are sufficient to deprotonate thiophenol without causing unwanted side reactions with most substrates. Cs₂CO₃ is more soluble in organic solvents and can sometimes lead to faster reactions.[5]

  • MeCN/DMF: Polar aprotic solvents that are ideal for SNAr reactions, effectively solvating the ionic intermediates.

Protocol 2: Polymer-Supported Thiol for Simplified Purification

A significant drawback of Protocol 1 is the malodorous nature of thiophenol and the challenge of removing the thioether byproduct during purification.[1][6] Using a solid-supported thiol reagent elegantly solves this problem.[5]

Reagents & Materials:

  • N-tert-Butyl-4-nitrophenylsulfonamide substrate

  • Polymer-supported thiophenol (e.g., PS-thiophenol, ~2 mmol/g loading, 2-3 equivalents)[5]

  • Cesium carbonate (Cs₂CO₃) (3-4 equivalents)[5]

  • Anhydrous solvent: Tetrahydrofuran (THF) or DMF[5]

Step-by-Step Methodology:

  • Setup: In a vial, combine the nosylamide (1 eq.), Cs₂CO₃ (3.25 eq.), and polymer-supported thiophenol resin (2.2 eq.).[5]

  • Solvent Addition: Add anhydrous THF.

  • Reaction: Shake or stir the mixture at room temperature. The reaction may take longer than with free thiophenol (e.g., 8-24 hours).[5] For faster reactions, microwave irradiation (e.g., 80 °C in THF) can be employed, often reducing reaction times to minutes.[5]

  • Monitoring: Monitor the reaction by taking small aliquots of the supernatant for TLC or LC-MS analysis.

  • Workup: Upon completion, filter the reaction mixture to remove the resin and base. Wash the resin thoroughly with THF or DCM.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude product is often significantly cleaner, sometimes requiring minimal or no further chromatographic purification.[5]

Data Summary: Comparison of Deprotection Conditions
MethodThiol ReagentBaseSolventTemp (°C)Typical TimePurification Notes
Standard ThiophenolK₂CO₃ / Cs₂CO₃MeCN / DMF25 - 501 - 6 hColumn chromatography required to remove thioether byproduct.[1][2]
Solid-Phase PS-ThiophenolCs₂CO₃THF / DMF258 - 24 hSimplified workup via filtration; byproduct remains on resin.[5]
Microwave PS-ThiophenolCs₂CO₃THF80 - 1205 - 20 minRapid conversion; requires specialized equipment.[5]
Odorless Mercaptoacetic acid or 2-MercaptoethanolCs₂CO₃ / DBUMeCN / DMF25 - 502 - 8 hLess odor; byproducts may be more water-soluble, aiding extraction.[7]

Experimental Workflow and Troubleshooting

A systematic approach is crucial for success. The following workflow outlines the key stages from planning to final product analysis.

Deprotection Workflow Start Start: Ns-N(t-Bu)-R Substrate Select Select Protocol (Thiophenol vs. PS-Thiol) Start->Select Setup Reaction Setup (Inert Atmosphere, Add Reagents) Select->Setup Monitor Monitor Progress (TLC / LC-MS) Setup->Monitor Complete Reaction Complete? Monitor->Complete Incomplete Incomplete Reaction Monitor->Incomplete No Workup Workup (Quench, Extract or Filter) Purify Purification (Column Chromatography) Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze End End: Pure R-NH(t-Bu) Analyze->End Complete->Workup Yes Incomplete->Setup Add more reagent or increase temperature

Caption: A logical workflow for the deprotection of N-tert-butyl nosylamides.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete or Slow Reaction 1. Insufficient steric accessibility for the N-tert-butyl substrate.2. Inactive base or wet solvent.3. Poor quality thiol reagent.1. Increase reaction temperature to 50-60 °C.2. Use a stronger base like DBU or switch to Cs₂CO₃.3. Ensure all reagents and solvents are anhydrous.
Low Yield 1. Degradation of product during long reaction times.2. Incomplete extraction of the amine product.3. Loss during chromatographic purification.1. Monitor the reaction closely to avoid over-running.2. Perform an acidic wash (e.g., 1M HCl) to extract the amine into the aqueous phase, then basify and re-extract into organic solvent.3. Use a less polar eluent system for chromatography.
Difficult Purification 1. Thioether byproduct co-elutes with the product amine.1. Switch to a polymer-supported thiol to eliminate the byproduct from the solution.[5]2. Utilize an acid-base extraction workup to separate the basic amine from the neutral thioether.[1]

References

  • Chem-Station. (2014). Fukuyama Amine Synthesis. Available at: [Link]

  • Taddei, M., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(19), 2996-2998. Available at: [Link]

  • American Chemical Society. (n.d.). Odorless nosyl deprotection by in-situ formation of a thiolate. Available at: [Link]

  • Organic Chemistry Portal. (2010). Total Synthesis of Manzamine A by Fukuyama. Available at: [Link]

  • ResearchGate. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Available at: [Link]

  • ResearchGate. (n.d.). N-Nosyl-α-amino acids in solution phase peptide synthesis. Available at: [Link]

Sources

The Strategic Utility of N-tert-Butyl 4-Nitrophenylsulfonamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Reagent

In the landscape of modern drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of novel therapeutic agents. N-tert-Butyl 4-Nitrophenylsulfonamide, a sulfonamide derivative, represents a key building block whose value lies not in its direct biological activity, but in its capacity for facile transformation into a versatile pharmacophore. The sulfonamide moiety is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of approved drugs, including antibacterial agents, diuretics, and anticonvulsants.[1][2][3] This functional group often serves as a bioisostere for carboxylic acids and engages in crucial hydrogen bonding interactions within enzyme active sites.[3]

This technical guide delineates the primary application of this compound as a precursor to N-tert-Butyl 4-Aminophenylsulfonamide, a critical intermediate in the synthesis of various bioactive molecules, most notably carbonic anhydrase inhibitors. We will explore the causality behind its synthetic utility and provide detailed, field-proven protocols for its synthesis and subsequent transformation.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective application in synthesis.

PropertyValueReference
CAS Number 49690-09-7[4]
Molecular Formula C₁₀H₁₄N₂O₄S[4]
Molecular Weight 258.29 g/mol [4]
Appearance Yellowish solid[4]
Melting Point 105-109 °C[4]

Core Application: A Gateway to Bioactive Aminosulfonamides

The primary strategic importance of this compound in medicinal chemistry is its role as a masked aminosulfonamide. The presence of the nitro group allows for a wide range of chemical manipulations on other parts of a molecule without affecting the latent amino functionality. The subsequent reduction of the nitro group to a primary amine is a robust and high-yielding transformation that "unveils" a reactive handle for further synthetic diversification. This two-step approach is a common and effective strategy in multi-step organic synthesis.

The resulting N-tert-Butyl 4-Aminophenylsulfonamide is a valuable intermediate for several reasons:

  • The Sulfonamide Moiety: The sulfonamide group is a key zinc-binding group in a class of enzymes known as carbonic anhydrases.[5] Its ability to coordinate with the zinc ion in the active site is fundamental to the inhibitory activity of many drugs.

  • The Amino Group: The primary aromatic amine is a versatile functional group that can be readily derivatized. It can be acylated, alkylated, or used in the formation of amides, ureas, and heterocyclic ring systems, allowing for the exploration of a vast chemical space in structure-activity relationship (SAR) studies.[6]

  • The tert-Butyl Group: The bulky tert-butyl group can provide steric hindrance, influencing the conformation of the molecule and its interaction with biological targets. It can also enhance lipophilicity, which can be crucial for membrane permeability and pharmacokinetic properties.

The overall synthetic workflow is depicted below:

G cluster_0 Synthesis of this compound cluster_1 Key Transformation cluster_2 Application in Medicinal Chemistry 4-Nitrobenzenesulfonyl_chloride 4-Nitrobenzenesulfonyl chloride N-tert-Butyl_4-Nitrophenylsulfonamide N-tert-Butyl 4-Nitrophenylsulfonamide 4-Nitrobenzenesulfonyl_chloride->N-tert-Butyl_4-Nitrophenylsulfonamide Reaction tert-Butylamine tert-Butylamine tert-Butylamine->N-tert-Butyl_4-Nitrophenylsulfonamide Reaction Reduction Reduction of Nitro Group N-tert-Butyl_4-Nitrophenylsulfonamide->Reduction N-tert-Butyl_4-Aminophenylsulfonamide N-tert-Butyl 4-Aminophenylsulfonamide Reduction->N-tert-Butyl_4-Aminophenylsulfonamide Further_Derivatization Further Derivatization (e.g., Acylation, Heterocycle formation) N-tert-Butyl_4-Aminophenylsulfonamide->Further_Derivatization Bioactive_Molecules Bioactive Molecules (e.g., Carbonic Anhydrase Inhibitors) Further_Derivatization->Bioactive_Molecules

Caption: Synthetic workflow from this compound to bioactive molecules.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and key transformation of this compound. These are robust procedures that can be adapted to various scales.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[4]

Materials:

  • tert-Butylamine

  • 4-Nitrobenzenesulfonyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Chloroform (CHCl₃)

  • 0.5 N Hydrochloric acid (HCl)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (6.4 mol) in anhydrous THF (0.55 L).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of 4-nitrobenzenesulfonyl chloride (0.23 mol) in anhydrous THF (0.55 L).

  • Slowly add the 4-nitrobenzenesulfonyl chloride solution to the cooled tert-butylamine solution dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 24 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Take up the residue in a mixture of CHCl₃ and 0.5 N HCl. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous phase with CHCl₃ (2 x 100 mL).

  • Combine the organic extracts and wash with H₂O and then with brine.

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The resulting yellowish solid can be used in the next step without further purification. Expected yield: ~97%.[4]

Characterization Data:

  • Melting Point: 105-109 °C[4]

  • ¹H-NMR (300 MHz, CDCl₃) δ (TMS): 1.29 (s, 9H), 5.07 (s, 1H), 8.13 (d, J = 9 Hz, 2H), 8.39 (d, J = 9 Hz, 2H)[4]

Protocol 2: Reduction of this compound to N-tert-Butyl 4-Aminophenylsulfonamide

This protocol is a representative method for the reduction of an aromatic nitro group, adapted from a similar procedure.[7]

Materials:

  • This compound

  • Iron(III) chloride (FeCl₃)

  • Methanol (MeOH)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and FeCl₃ (1.0 eq) in methanol.

  • To this solution, add hydrazine hydrate (a sufficient amount, typically 5-10 equivalents) at room temperature.

  • Heat the reaction mixture under reflux for 3 hours. Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Basify the residue with a saturated NaHCO₃ solution and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-tert-Butyl 4-Aminophenylsulfonamide.

  • The product can be further purified by column chromatography on silica gel if necessary.

Application in the Design of Carbonic Anhydrase Inhibitors

A significant application of the N-tert-Butyl 4-Aminophenylsulfonamide scaffold is in the development of carbonic anhydrase inhibitors (CAIs).[5][8][9][10] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic benefits in conditions such as glaucoma, edema, and certain types of cancer.[11]

The primary sulfonamide group of CAIs is the key pharmacophore, binding to the Zn(II) ion in the enzyme's active site. The derivatization of the amino group in N-tert-Butyl 4-Aminophenylsulfonamide allows for the introduction of various substituents that can interact with other residues in the active site, thereby modulating the potency and isoform selectivity of the inhibitor.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Binding Zn_ion Zn(II) ion His_residues Histidine Residues His_residues->Zn_ion Coordination Sulfonamide_group Sulfonamide Group (-SO₂NH₂) Sulfonamide_group->Zn_ion Binding Amino_group_derivatized Derivatized Amino Group (Tail) Active_site_residues Active_site_residues Amino_group_derivatized->Active_site_residues Interaction with Active Site Residues

Caption: Schematic of a sulfonamide inhibitor binding to the carbonic anhydrase active site.

By synthesizing a library of compounds with different functionalities attached to the amino group, medicinal chemists can perform structure-activity relationship (SAR) studies to optimize the inhibitory profile of the lead compounds. This approach has been instrumental in the discovery of potent and selective CAIs.

Conclusion

This compound is a valuable and strategically important building block in medicinal chemistry. Its primary application lies in its efficient conversion to N-tert-Butyl 4-Aminophenylsulfonamide, a versatile intermediate for the synthesis of a wide range of bioactive molecules. The protocols provided herein offer a reliable pathway for the synthesis and utilization of this compound. A thorough understanding of its synthetic utility, particularly in the context of well-established drug targets like carbonic anhydrase, empowers researchers and drug development professionals to leverage this compound in their quest for novel therapeutics.

References

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Pakistan Journal of Pharmaceutical Sciences. 2019.

  • This compound synthesis. ChemicalBook.

  • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499.

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals.

  • N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Medicinal Chemistry. 1986.

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications.

  • Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives. Bioorganic & Medicinal Chemistry Letters. 1996.

  • New Reagent for Synthesis of Primary Sulfonamides: tBuONSO. Tokyo Chemical Industry Co., Ltd.

  • Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV with N-hydroxysulfonamides--a novel class of intraocular pressure lowering agents. Bioorganic & Medicinal Chemistry. 1998.

  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. MDPI.

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules. 2014.

  • Synthesis and Biological Evaluation of Amino Terminal Modified New Sulfonamides of Contemporary Drugs. ResearchGate.

  • Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. ResearchGate.

  • Synthesis method of N-tert-butyl benzene sulfonamide. Google Patents.

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal. 2017.

  • A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate.

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. 2021.

  • Scheme 4: Mechanism for the reduction of N-tert-butanesulfinyl imines. ResearchGate.

  • An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Organic Chemistry Portal.

Sources

"N-tert-Butyl 4-Nitrophenylsulfonamide reaction with Grignard reagents"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: The Reaction of N-tert-Butyl-4-nitrophenylsulfonamide with Grignard Reagents: A Detailed Guide

Introduction

In the landscape of contemporary organic synthesis, sulfonamides are a cornerstone functional group, prevalent in a vast array of pharmaceuticals and agrochemicals.[1][2] The 4-nitrophenylsulfonyl ("nosyl" or "Ns") group, in particular, is a versatile entity. Due to the strong electron-withdrawing nature of the nitro group, nosyl-protected amines exhibit enhanced acidity of the N-H proton, facilitating a range of synthetic transformations.[3][4] This guide provides a comprehensive exploration of the reaction between N-tert-Butyl-4-nitrophenylsulfonamide and Grignard reagents, offering insights into its potential mechanisms, synthetic applications, and detailed experimental protocols for the research scientist. While direct literature on this specific reaction is sparse, this document synthesizes established principles of sulfonamide and Grignard chemistry to provide a robust theoretical and practical framework.

Scientific Rationale and Mechanistic Insights

The reaction of N-tert-Butyl-4-nitrophenylsulfonamide with a Grignard reagent (R-MgX) is predicated on the high nucleophilicity of the Grignard reagent and the electrophilic nature of the sulfur atom in the sulfonamide.[5][6] The bulky tert-butyl group on the nitrogen atom introduces significant steric hindrance, which can influence the reaction pathway. Two primary mechanistic pathways are plausible:

  • Nucleophilic Attack at the Sulfonyl Group: The most probable pathway involves the Grignard reagent acting as a nucleophile and attacking the electrophilic sulfur atom of the sulfonamide. This would lead to the formation of a tetracoordinate intermediate. Subsequent collapse of this intermediate would result in the displacement of the 4-nitrophenyl group, which is a competent leaving group due to the stabilizing effect of the nitro substituent. The final product would be a new N-tert-butyl sulfonamide, incorporating the R-group from the Grignard reagent.

  • Reaction with the Nitro Group: Grignard reagents are known to react with nitroarenes, although this is often a more complex and less controlled reaction. The initial step would be a nucleophilic attack on one of the oxygen atoms of the nitro group. This pathway is generally less synthetically useful for the controlled formation of new sulfonamides.

Given the established reactivity patterns, this guide will focus on the first proposed mechanism as the primary route for synthetic utility.

Visualizing the Reaction Pathway

Grignard_Reaction_Mechanism cluster_reactants Reactants A N-tert-Butyl-4-nitrophenylsulfonamide C Tetracoordinate Intermediate A->C Nucleophilic Attack at Sulfur B Grignard Reagent (R-MgX) D N-tert-Butyl Sulfonamide (Product) C->D Leaving Group Departure E 4-Nitrophenyl Magnesium Halide (Byproduct) C->E Formation of Byproduct

Caption: Proposed mechanism for the reaction of N-tert-Butyl-4-nitrophenylsulfonamide with a Grignard reagent.

Application: A Modular Approach to N-tert-Butyl Sulfonamide Synthesis

The reaction of N-tert-Butyl-4-nitrophenylsulfonamide with Grignard reagents presents a potentially powerful and modular method for the synthesis of diverse N-tert-butyl sulfonamides. This approach allows for the introduction of a wide variety of organic moieties (alkyl, aryl, heteroaryl, etc.) into the sulfonamide structure, simply by varying the Grignard reagent used.[7] This is particularly valuable in drug discovery and development, where the systematic modification of a lead compound is crucial for optimizing its pharmacological properties.

Advantages of this Synthetic Approach:
  • Convergent Synthesis: Allows for the late-stage introduction of complexity from readily available Grignard reagents.

  • Broad Substrate Scope: A vast array of commercially available or easily prepared Grignard reagents can be employed.[7]

  • Direct C-S Bond Formation: Provides a direct route to the formation of a carbon-sulfur bond.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the reaction of N-tert-Butyl-4-nitrophenylsulfonamide with a Grignard reagent. Note: This is a representative protocol and may require optimization for specific substrates.

Safety Precautions:
  • Grignard reagents are highly reactive, pyrophoric, and react violently with water.[8] All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and gloves.

  • Perform the reaction in a well-ventilated chemical fume hood.[8]

Materials and Reagents:
  • N-tert-Butyl-4-nitrophenylsulfonamide

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Reaction Setup Workflow

Experimental_Workflow A 1. Prepare Dry Glassware & Inert Atmosphere B 2. Dissolve Sulfonamide in Anhydrous THF A->B C 3. Cool Reaction Mixture to 0°C B->C D 4. Add Grignard Reagent Dropwise C->D E 5. Monitor Reaction by TLC/LC-MS D->E F 6. Quench with Saturated aq. NH4Cl E->F G 7. Aqueous Workup & Extraction F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify by Column Chromatography H->I

Sources

Application Notes & Protocols: N-tert-Butyl 4-Nitrophenylsulfonamide as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry and organic synthesis, the construction of novel heterocyclic scaffolds is a cornerstone of drug discovery. Heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The efficiency of synthesizing these complex molecules often hinges on the strategic use of multifunctional building blocks—reagents that offer a combination of stability, predictable reactivity, and latent functionality that can be revealed at the desired synthetic stage.

N-tert-Butyl 4-Nitrophenylsulfonamide is one such strategic building block. It amalgamates three key structural features:

  • An Acidic N-H Proton: Facilitates deprotonation and subsequent functionalization (e.g., alkylation, arylation).

  • A Robust Sulfonamide Linkage: The 4-nitrophenylsulfonyl ("nosyl" or Ns) group is a well-established protecting group for amines, stable to a wide range of reaction conditions yet susceptible to specific cleavage when required.

  • A Latent Amino Group: The aromatic nitro moiety is a versatile precursor that can be chemoselectively reduced to an aniline, unlocking pathways for a host of classical and modern cyclization reactions to form fused heterocycles.

This guide provides a comprehensive overview of the properties, synthesis, and core applications of this compound, complete with detailed, field-tested protocols to empower its use in your research endeavors.

Section 1: Physicochemical Properties and Synthesis

A thorough understanding of a reagent's properties is critical for its effective use.

Physical and Chemical Data
PropertyValueSource
CAS Number 49690-09-7[1][2][3]
Molecular Formula C₁₀H₁₄N₂O₄S[4]
Molecular Weight 258.29 g/mol [4]
Appearance Yellowish solid[4]
Melting Point 105-109 °C[4]
Purity Min. 95%[5]
Protocol 1: Synthesis of this compound

This protocol details the straightforward synthesis from commercially available starting materials. The reaction proceeds via nucleophilic attack of the sterically accessible tert-butylamine on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride.

Causality Behind Experimental Choices:

  • Solvent (THF): Tetrahydrofuran is an excellent choice as it readily dissolves both reactants and is inert under the reaction conditions.

  • Temperature (0 °C to RT): The initial slow addition at 0 °C is crucial to control the exothermicity of the reaction. Allowing the mixture to stir at room temperature for 24 hours ensures the reaction proceeds to completion.[4]

  • Work-up (HCl wash): The acidic wash with 0.5 N HCl serves to protonate and remove any unreacted tert-butylamine into the aqueous layer, simplifying purification.[4]

Materials & Reagents:

  • tert-Butylamine

  • 4-Nitrobenzenesulfonyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Chloroform (CHCl₃)

  • 0.5 N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butylamine (6.4 mol) in THF (0.55 L).

  • Cool the solution to 0 °C using an ice bath.

  • Separately, prepare a solution of 4-nitrobenzenesulfonyl chloride (0.23 mol) in THF (0.55 L).

  • Slowly add the 4-nitrobenzenesulfonyl chloride solution to the cooled tert-butylamine solution via an addition funnel over 30-60 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.[4]

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Take up the resulting residue in a mixture of CHCl₃ and 0.5 N HCl. Transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with additional CHCl₃.

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product as a yellowish solid. The typical yield is high, around 97%.[4] The product can often be used in the next step without further purification.

Characterization:

  • ¹H-NMR (300 MHz, CDCl₃): δ 8.39 (d, J = 9 Hz, 2H), 8.13 (d, J = 9 Hz, 2H), 5.07 (s, 1H), 1.29 (s, 9H).[4]

Workflow for Synthesis

reagent1 tert-Butylamine in THF reaction Reaction 1. Add at 0 °C 2. Stir 24h at RT reagent1->reaction reagent2 4-Nitrobenzenesulfonyl Chloride in THF reagent2->reaction workup Work-up 1. Solvent Removal 2. CHCl3/HCl wash 3. Dry & Concentrate reaction->workup Crude Mixture product N-tert-Butyl 4-Nitrophenylsulfonamide (Yield: ~97%) workup->product

Caption: Synthesis workflow for this compound.

Section 2: Application in Quinoline Synthesis

A powerful application of this building block is in the synthesis of substituted quinolines, a core scaffold in many pharmaceuticals, including antimalarial drugs like chloroquine.[6] This strategy involves a two-stage process: reduction of the nitro group followed by a classical cyclization reaction.

Stage 1 Protocol: Reduction to N-tert-Butyl 4-Aminophenylsulfonamide

The conversion of the nitro group to an amine is the key step that unmasks the functionality required for cyclization. Catalytic hydrogenation is a clean and efficient method for this transformation.

Causality Behind Experimental Choices:

  • Catalyst (Pd/C): Palladium on carbon is a highly effective and standard catalyst for the hydrogenation of aromatic nitro groups. It offers high activity and can be easily removed by filtration.

  • Solvent (Ethanol or Ethyl Acetate): These solvents are ideal as they readily dissolve the starting material and are inert to the reaction conditions.

  • Hydrogen Source (H₂ gas): A balloon or a Parr hydrogenator provides the necessary hydrogen atmosphere to drive the reduction.

Materials & Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or Parr apparatus

  • Celite®

Step-by-Step Methodology:

  • To a solution of this compound (10 mmol) in EtOH (50 mL), carefully add 10% Pd/C (5-10 mol% Pd).

  • Purge the flask with N₂ or Argon, then evacuate and backfill with H₂ gas (a balloon is sufficient for small scale).

  • Stir the reaction mixture vigorously under an H₂ atmosphere at room temperature.

  • Monitor the reaction progress by TLC until the starting material is fully consumed (typically 4-12 hours).

  • Once complete, carefully purge the flask with N₂ to remove excess H₂.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional EtOH.

  • Concentrate the filtrate under reduced pressure to yield N-tert-Butyl 4-Aminophenylsulfonamide, which can often be used directly in the next step.

Stage 2 Protocol: Doebner-von Miller Quinoline Synthesis

This classic reaction constructs the quinoline ring by reacting an aniline derivative with an α,β-unsaturated aldehyde or ketone under acidic conditions.[6]

Causality Behind Experimental Choices:

  • Reactants: The aniline derivative (from Stage 1) and an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) are the key components for the quinoline core.

  • Acid Catalyst (HCl/H₂SO₄): Strong acid is required to catalyze the conjugate addition and subsequent cyclization and dehydration steps.

  • Oxidizing Agent (optional): The reaction often generates a dihydroquinoline intermediate, which can be oxidized to the aromatic quinoline in situ or in a separate step. The nitro group of the starting sulfonamide can sometimes act as an oxidant itself.

Materials & Reagents:

  • N-tert-Butyl 4-Aminophenylsulfonamide

  • Crotonaldehyde (or other α,β-unsaturated aldehyde/ketone)

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution for neutralization

Step-by-Step Methodology:

  • In a flask equipped with a reflux condenser, carefully add N-tert-Butyl 4-Aminophenylsulfonamide (5 mmol) to a mixture of concentrated HCl (10 mL) and concentrated H₂SO₄ (2 mL).

  • Heat the mixture to approximately 100 °C.

  • Slowly add crotonaldehyde (10 mmol) to the hot mixture over 30 minutes. Caution: The reaction is exothermic.

  • After the addition is complete, continue heating the mixture under reflux for 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Slowly neutralize the acidic solution with a cold aqueous NaOH solution until the pH is ~8-9, which will precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to obtain the desired N-tert-butyl-4-(quinolin-X-yl)benzenesulfonamide.

Overall Pathway Visualization

start N-tert-Butyl 4-Nitrophenylsulfonamide intermediate N-tert-Butyl 4-Aminophenylsulfonamide start->intermediate label1 label1 product Substituted Quinoline Product intermediate->product label2 label2

Caption: Two-stage synthesis of quinolines from the title building block.

Section 3: Deprotection and Further Functionalization

The ultimate value of the nosyl group is its role as a stable, yet removable, protecting group. Its cleavage liberates the parent amine on the heterocyclic core, allowing for further diversification.

Protocol 3: Nosyl Group Deprotection

Cleavage is typically achieved by nucleophilic aromatic substitution, where a soft nucleophile like a thiol displaces the sulfonamide from the aromatic ring.

Causality Behind Experimental Choices:

  • Thiol Nucleophile (Thiophenol): Thiophenol is an effective nucleophile for this purpose. Its soft nature preferentially attacks the aromatic ring carbon attached to the sulfur.

  • Base (K₂CO₃): A base is required to deprotonate the thiol, generating the more nucleophilic thiolate anion, and to neutralize the acidic byproducts.

  • Solvent (DMF or Acetonitrile): Polar aprotic solvents are ideal for this SₙAr reaction, as they effectively solvate the potassium carbonate and the reaction intermediates.

Materials & Reagents:

  • Nosyl-protected heterocycle (e.g., from Section 2.2)

  • Thiophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Dissolve the nosyl-protected heterocycle (1 mmol) in DMF (10 mL).

  • Add anhydrous K₂CO₃ (3 mmol) followed by thiophenol (2 mmol).

  • Stir the reaction mixture at room temperature or heat gently to 50-60 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or acid/base extraction to isolate the deprotected heterocyclic amine.

Conclusion and Outlook

This compound is a highly effective and versatile building block for modern organic synthesis. Its dual functionality as both a robust amine protecting group and a masked aniline precursor provides a powerful platform for the construction of complex nitrogen-containing heterocycles. The protocols detailed herein for the synthesis of quinolines serve as a template that can be readily adapted for the creation of other important heterocyclic systems, such as indoles, benzimidazoles, and pyrazoles. By mastering the reactivity of this reagent, researchers can significantly expand their synthetic toolbox for applications in drug discovery and materials science.

References

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PubMed Central. Available at: [Link]

  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - MDPI. Available at: [Link]

  • This compound [CAS: 49690-09-7] - Ivy Fine Chemicals. Available at: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - Royal Society of Chemistry. Available at: [Link]

  • N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441 - PubChem. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed Central. Available at: [Link]

  • Preparation of quinolines - US4617395A - Google Patents.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - National Institutes of Health. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging N-tert-Butyl 4-Nitrophenylsulfonamide for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Sulfonamide Scaffold

The sulfonamide moiety (-SO₂NH-) is a cornerstone of modern medicinal chemistry, celebrated for its privileged structure and remarkable versatility.[1][2] First introduced as antibacterial agents, the "sulfa drugs" have since evolved into a vast class of therapeutics with a wide pharmacological footprint, including anticancer, anti-inflammatory, diuretic, and antiviral activities.[2][3] The N-tert-Butyl 4-Nitrophenylsulfonamide scaffold represents a particularly strategic starting point for library synthesis in drug discovery. Its appeal lies in two distinct, chemically addressable functional groups: the highly reactive nitro group and the sulfonamide nitrogen.

The bulky tert-butyl group provides steric hindrance that can influence binding selectivity and improve pharmacokinetic properties. The 4-nitrophenyl moiety serves as a versatile chemical handle; the nitro group is a strong electron-withdrawing group that can be readily reduced to a nucleophilic aniline, opening a vast landscape for subsequent derivatization.[2][4] This guide provides a comprehensive overview of the derivatization strategies for this scaffold, complete with detailed, field-tested protocols and the scientific rationale behind key experimental choices.

Derivatization Pathways: A Two-Pronged Approach

The this compound core allows for a divergent synthetic approach, enabling the rapid generation of two distinct families of compounds from a single precursor. This strategy is highly efficient for building a diverse chemical library for high-throughput screening.

  • Pathway A: Bioisosteric Modification via Nitro Group Reduction. The reduction of the aromatic nitro group to an amine is a fundamental transformation.[5] This conversion dramatically alters the electronic properties of the aromatic ring and introduces a key nucleophilic center, the aniline amine. This new functional group can be readily acylated, alkylated, or used in reductive aminations to install a wide array of side chains, effectively exploring the chemical space for structure-activity relationships (SAR).[3]

  • Pathway B: Modulating Polarity and H-Bonding via Sulfonamide N-Arylation. The sulfonamide proton is acidic and can be deprotonated to form a nucleophile for substitution reactions. N-arylation or N-alkylation at this position modifies the hydrogen-bonding capacity and polarity of the core structure.[6][7] Copper-catalyzed cross-coupling reactions are particularly effective for this transformation, offering a robust method to introduce diverse aromatic and heteroaromatic systems.[8][9]

The following diagram illustrates these two divergent synthetic pathways.

G cluster_main Overall Derivatization Strategy cluster_A Pathway A: Nitro Group Modification cluster_B Pathway B: Sulfonamide N-Modification Core N-tert-Butyl 4-Nitrophenylsulfonamide A1 Reduction (e.g., Fe/NH4Cl) Core->A1 B1 N-Arylation/Alkylation (e.g., Cu-Catalyzed) Core->B1 A2 N-tert-Butyl 4-Aminophenylsulfonamide A1->A2 A3 Subsequent Derivatization (Acylation, Alkylation, etc.) A2->A3 A_Lib Library A (Bioisosteric Analogs) A3->A_Lib B_Lib Library B (H-Bond Modulated Analogs) B1->B_Lib

Caption: Divergent synthetic routes from the core scaffold.

Synthesis and Derivatization Protocols

The following protocols are designed to be robust and reproducible. Adherence to an inert atmosphere and the use of anhydrous solvents are critical where specified, particularly for organometallic and coupling reactions.

Protocol 1: Synthesis of the Core Scaffold (this compound)

This protocol details the foundational reaction between 4-nitrobenzenesulfonyl chloride and tert-butylamine. The amine acts as both the nucleophile and the base to neutralize the HCl byproduct.

Rationale: Using an excess of tert-butylamine drives the reaction to completion. The workup with dilute acid is crucial to remove the excess amine and its hydrochloride salt, simplifying purification.[10]

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • tert-Butylamine

  • Tetrahydrofuran (THF), anhydrous

  • Chloroform (CHCl₃)

  • 0.5 N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylamine (2.2 eq) in THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 eq) in THF to the cooled amine solution over 30 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Take up the resulting residue in a mixture of CHCl₃ and 0.5 N HCl.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with CHCl₃.

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product as a yellowish solid. The product is often of sufficient purity (>95%) for subsequent steps.[10]

Protocol 2: Pathway A - Chemoselective Reduction of the Nitro Group

This protocol employs activated iron for a chemoselective reduction of the nitro group to an aniline.[11] This method is highly effective and tolerates many other functional groups, making it a reliable choice in complex molecule synthesis.[12]

Rationale: The reduction with iron powder in the presence of an electrolyte like ammonium chloride is a classic, cost-effective, and high-yielding method (Béchamp reduction).[5][11] It avoids the use of expensive catalytic hydrogenation systems and offers excellent chemoselectivity, leaving groups like esters and halides intact.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours). The disappearance of the UV-active, yellow starting material is a good visual indicator.

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • The residue can be purified by flash column chromatography on silica gel to yield N-tert-Butyl 4-Aminophenylsulfonamide.

Protocol 3: Pathway B - Copper-Catalyzed N-Arylation of the Sulfonamide

This protocol uses a copper(I)-catalyzed cross-coupling reaction to form a C-N bond between the sulfonamide nitrogen and an aryl halide. This method is adapted from established procedures for the N-arylation of related nitrogen nucleophiles.[8][9]

Rationale: Copper catalysis is often more cost-effective than palladium-based systems for N-arylation of amides and sulfonamides.[8] The use of a ligand, such as a phenanthroline derivative, accelerates the reaction and allows for milder conditions. Cesium carbonate is an effective base for deprotonating the weakly acidic sulfonamide proton.[6][13]

Materials:

  • This compound

  • Aryl halide (e.g., Iodobenzene, 1.2 eq)

  • Copper(I) iodide (CuI, 10 mol%)

  • 4,7-Dimethoxy-1,10-phenanthroline (20 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • Dioxane or Toluene, anhydrous

Procedure: The following diagram outlines the key steps of this experimental workflow.

G cluster_workflow Experimental Workflow: N-Arylation A 1. Assemble Reactants (Sulfonamide, Aryl Halide, Base, Catalyst, Ligand) B 2. Inert Atmosphere (Purge vessel with N2 or Ar) A->B C 3. Add Anhydrous Solvent B->C D 4. Heat and Stir (e.g., 110 °C, 12-24 h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Workup (Cool, Dilute, Filter) E->F Complete G 7. Extraction & Drying F->G H 8. Purification (Flash Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: A typical experimental workflow for synthesis.

  • To an oven-dried reaction vial, add this compound (1.0 eq), aryl halide (1.2 eq), Cs₂CO₃ (2.0 eq), CuI (0.1 eq), and the phenanthroline ligand (0.2 eq).

  • Seal the vial with a septum cap and purge with an inert gas (Nitrogen or Argon) for 15 minutes.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[8]

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through Celite® to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Characterization and Data

Thorough characterization is essential to confirm the structure and purity of all synthesized derivatives. Standard techniques include ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The table below provides an example of expected characterization data for the key intermediates.

Compound NameMolecular FormulaCalculated Mass (M+H)⁺Key ¹H NMR Signals (δ, ppm, CDCl₃)
This compoundC₁₀H₁₄N₂O₄S259.07478.39 (d, 2H) , 8.13 (d, 2H) , 5.07 (s, 1H), 1.29 (s, 9H) . Aromatic protons show characteristic downfield shifts due to the nitro group. The tert-butyl singlet is highly shielded.[10]
N-tert-Butyl 4-AminophenylsulfonamideC₁₀H₁₆N₂O₂S229.10057.55 (d, 2H) , 6.65 (d, 2H) , 4.80 (s, 1H), 3.90 (br s, 2H), 1.25 (s, 9H) . Aromatic protons shift significantly upfield upon reduction of the nitro group to the electron-donating amine.

Biological Evaluation Strategy

Once a library of derivatives is synthesized, a structured screening cascade is necessary to identify promising hits. The broad therapeutic potential of sulfonamides allows for screening against a variety of targets.[1][14][15]

G cluster_screening Biological Screening Cascade A Synthesized Compound Library (Libraries A & B) B Primary High-Throughput Screen (HTS) (e.g., Enzyme Inhibition Assay, Cell Viability Assay) A->B C Primary Hits Identified (Activity > Threshold) B->C D Dose-Response & IC₅₀ Determination C->D E Secondary / Orthogonal Assays (Confirm Mechanism of Action) D->E F SAR Analysis & Hit Validation E->F G Lead Candidate F->G

Caption: A workflow for biological screening and hit validation.

  • Primary Screening: The entire library should be subjected to a high-throughput screen (HTS) at a single concentration (e.g., 10 µM) against the target of interest. This could be an enzyme inhibition assay (e.g., for carbonic anhydrase), a cell-based viability assay (for anticancer activity), or an antimicrobial assay.[1][16]

  • Hit Confirmation and Potency: Compounds showing significant activity (the "hits") are re-tested in a dose-response format to determine their half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).

  • Secondary Assays: Confirmed hits are then evaluated in secondary or orthogonal assays to confirm their mechanism of action and rule out artifacts (e.g., compound aggregation, promiscuous inhibition).

  • Structure-Activity Relationship (SAR) Analysis: Data from all active compounds are analyzed to build an SAR model, guiding the synthesis of a next-generation, optimized library.

Conclusion

The this compound scaffold is a powerful and versatile starting point for drug discovery. The two distinct and reliable derivatization pathways—nitro group reduction and sulfonamide N-arylation—allow for the rapid and efficient generation of diverse chemical libraries. The protocols and strategies outlined in this guide provide a robust framework for researchers to explore the vast chemical space around this privileged core, accelerating the identification of novel therapeutic candidates.

References

  • Aluru, R. G. P., et al. (n.d.). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Poamed. Retrieved from [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150. Retrieved from [Link]

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209. Retrieved from [Link]

  • Yousif, M. N. M., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695-707. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanochemical protocols for reduction of nitroarenes to anilines. Retrieved from [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Retrieved from [Link]

  • Al-Mulla, A. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Microsystem Technologies, 23, 1-13. Retrieved from [Link]

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

  • PubMed. (n.d.). Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for reduction of nitroarenes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. Retrieved from [Link]

  • Scilit. (n.d.). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Retrieved from [Link]

  • Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-tert-Butyl 4-Nitrophenylsulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-tert-Butyl 4-Nitrophenylsulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet crucial sulfonamide synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your reaction yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound. The standard synthesis involves the reaction of 4-nitrobenzenesulfonyl chloride with tert-butylamine.[1][2]

Q1: My reaction yield is significantly lower than the reported >90%. What are the most likely causes and how can I fix them?

Low yields in this synthesis can typically be traced back to one of three main areas: reagent stability, stoichiometry, or reaction conditions.

Cause 1: Hydrolysis of 4-Nitrobenzenesulfonyl Chloride Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with ambient moisture to form the corresponding 4-nitrobenzenesulfonic acid.[3] This sulfonic acid byproduct is unreactive towards the amine, representing a direct loss of your starting material.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under a stream of inert gas (nitrogen or argon) or in a desiccator immediately before use.

    • Use Anhydrous Solvents: Employ a high-purity, anhydrous solvent like tetrahydrofuran (THF). If the solvent is from a previously opened bottle, consider using a freshly opened bottle or drying it over molecular sieves.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[3]

Cause 2: Inappropriate Stoichiometry and Base Function The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the nucleophilic tert-butylamine, rendering it inactive.[3] If a base is not present in sufficient quantity to neutralize this HCl, the reaction will halt prematurely.

  • Solution:

    • Excess Amine as Base: The most straightforward and often highest-yielding approach is to use a large excess of tert-butylamine.[1] In this dual role, it acts as both the nucleophile and the acid scavenger. A common and effective strategy involves using a significant molar excess of tert-butylamine.[1]

    • Alternative Tertiary Base: If you wish to use near-equimolar amounts of the reactants, you must add at least two equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, to neutralize the HCl produced.[3][4]

Cause 3: Steric Hindrance and Reaction Temperature The bulky tert-butyl group on the amine can sterically hinder its nucleophilic attack on the sulfonyl chloride.[5] Reactions performed at too low a temperature may proceed very slowly or stall.

  • Solution:

    • Control Temperature: While the initial addition of the sulfonyl chloride solution is often done at 0°C to manage the exothermic reaction, allowing the mixture to warm to room temperature and stir for an extended period (e.g., 24 hours) is crucial for driving the reaction to completion.[1]

    • Monitor Reaction Progress: Instead of relying on a fixed reaction time, actively monitor the consumption of the limiting reagent (4-nitrobenzenesulfonyl chloride) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] The reaction is complete when the sulfonyl chloride spot/peak is no longer visible.

Troubleshooting_Low_Yield start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture Is starting material degrading? check_stoichiometry Verify Stoichiometry & Base start->check_stoichiometry Did reaction stall early? check_conditions Assess Reaction Conditions start->check_conditions Is reaction just slow? solution_anhydrous Use Anhydrous Solvents/Glassware Work Under Inert Atmosphere check_moisture->solution_anhydrous solution_base Use Large Excess of tert-Butylamine OR Add >2 eq. of TEA/Pyridine check_stoichiometry->solution_base solution_temp Allow Reaction to Stir at RT for 24h Monitor Progress with TLC/HPLC check_conditions->solution_temp

Caption: A workflow for diagnosing the cause of low reaction yield.

Q2: I'm struggling to remove the excess tert-butylamine during the aqueous workup. What is the best practice?

Excess tert-butylamine can be persistent in the organic layer. The key is to convert it into its water-soluble salt form.

  • Solution: Acidic Wash

    • After removing the reaction solvent, redissolve the residue in a water-immiscible organic solvent like chloroform (CHCl₃) or ethyl acetate.

    • Wash the organic layer with a dilute acidic solution, such as 0.5 N or 1 M hydrochloric acid (HCl).[1][4] This protonates the basic tert-butylamine (pKa ~10.7) to form tert-butylammonium chloride, which is highly soluble in the aqueous layer and can be easily separated.

    • Perform at least two acidic washes to ensure complete removal.

    • Follow the acid washes with a water wash and then a brine (saturated NaCl solution) wash to remove any remaining acid and dissolved water from the organic layer before drying with MgSO₄ or Na₂SO₄.

Q3: My product is an impure yellowish solid or oil after solvent removal. What are the recommended purification strategies?

The primary impurities are typically unreacted starting materials or the 4-nitrobenzenesulfonic acid byproduct from hydrolysis.

  • Solution 1: Acid/Base Washing (during Workup) As described above, an acidic wash removes basic impurities (excess amine).[1][4] To remove the acidic 4-nitrobenzenesulfonic acid byproduct, you should include a wash with a mild base.

    • Procedure: After the acidic washes, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.[4] This will deprotonate the sulfonic acid, converting it to its sodium salt, which will be extracted into the aqueous layer.

  • Solution 2: Recrystallization If the product is solid but impure, recrystallization is an excellent technique for purification.

    • Solvent Screening: Screen for a suitable solvent system. The ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures. Common solvent systems for sulfonamides include ethanol/water or ethyl acetate/hexane mixtures.

  • Solution 3: Column Chromatography For oily products or mixtures that are difficult to separate by other means, column chromatography is the most effective method.

    • Eluent System: A common and effective eluent system for sulfonamides is a mixture of hexane and ethyl acetate.[4] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. Monitor the fractions by TLC.

Frequently Asked Questions (FAQs)

Q: Why is a large excess of tert-butylamine used in the reference procedure? A: A large excess (e.g., >25 equivalents as seen in some procedures) serves two critical functions: 1) It acts as the acid scavenger, neutralizing the HCl produced during the reaction, thus preventing the protonation and deactivation of the amine nucleophile.[3] 2) According to Le Châtelier's principle, using a large excess of one reactant drives the equilibrium towards the products, helping to ensure a high conversion of the limiting reagent (4-nitrobenzenesulfonyl chloride).[1]

Q: What is the reaction mechanism for this synthesis? A: The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom. The nitrogen of tert-butylamine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen by a base (either a second molecule of tert-butylamine or another added base) to yield the final sulfonamide product.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Deprotonation R-SO2Cl 4-NO₂Ph-SO₂Cl Intermediate [4-NO₂Ph-SO₂(Cl)-NH₂⁺-tBu] R-SO2Cl->Intermediate + t-BuNH₂ tBuNH2 t-BuNH₂ Product 4-NO₂Ph-SO₂-NH-tBu Intermediate->Product - Cl⁻ - H⁺ (to Base) Base Base (e.g., t-BuNH₂)

Caption: The two-step mechanism of sulfonamide formation.

Q: How can I confirm the identity and purity of my final product? A: A combination of techniques should be used:

  • Melting Point: Compare the observed melting point of your crystalline product to the literature value (approx. 105-109°C).[1] A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H-NMR): This provides structural confirmation. For this compound, you should expect to see characteristic signals: a singlet around 1.29 ppm for the 9 protons of the tert-butyl group, a singlet for the N-H proton (which may be broad), and two doublets in the aromatic region (around 8.13 and 8.39 ppm) for the protons on the nitrophenyl ring.[1]

  • HPLC/LC-MS: These techniques are excellent for assessing purity and confirming the molecular weight of the product.[5]

Optimized Experimental Protocol

This protocol is based on a high-yield synthesis method and incorporates the troubleshooting solutions discussed above.[1]

Materials:

  • 4-nitrobenzenesulfonyl chloride

  • tert-butylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Chloroform (CHCl₃)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve tert-butylamine (6.4 mol) in anhydrous THF (0.55 L). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (50 g, 0.23 mol) in anhydrous THF (0.55 L). Slowly add this solution to the stirred tert-butylamine solution at 0°C via a dropping funnel over 30-45 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 24 hours.

  • Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

  • Workup: a. Take up the resulting residue in chloroform (CHCl₃) and transfer it to a separatory funnel. b. Add 0.5 N HCl and shake well. Separate the layers and collect the organic phase. Repeat the acidic wash. c. Wash the organic phase with saturated NaHCO₃ solution. d. Wash the organic phase with water, followed by a final wash with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the this compound product as a yellowish solid. The reported yield for this method is approximately 97%.[1]

Data Summary: Key Parameter Optimization
ParameterSub-Optimal ConditionOptimized ConditionRationale for Optimization
Moisture Control Open-air reaction, standard solventsAnhydrous solvents, inert atmospherePrevents hydrolysis of the moisture-sensitive sulfonyl chloride starting material.[3]
Base Stoichiometry 1 equivalent of tert-butylamine>25 equivalents of tert-butylamine OR 1 eq. amine + 2 eq. TEA/PyridineEnsures complete neutralization of HCl byproduct, preventing the deactivation of the nucleophile.[1][3]
Temperature Maintained at 0°C for the entire durationInitial addition at 0°C, then warm to RTOvercomes the activation energy barrier and steric hindrance, allowing the reaction to proceed to completion.[1]
Purification Workup Water wash onlySequential washes: Dilute HCl, NaHCO₃, BrineSystematically removes basic (excess amine), acidic (sulfonic acid), and water-soluble impurities.[1][4]
References
  • Wikipedia. (2023). Sulfonamide. Retrieved from [Link]

  • Google Patents. (2017). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.

Sources

Technical Support Center: Purification of N-tert-Butyl 4-Nitrophenylsulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-tert-Butyl 4-Nitrophenylsulfonamide (CAS 49690-09-7). This guide is designed for researchers, chemists, and drug development professionals to address common and specific challenges encountered during the purification of this compound. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Introduction

This compound is a key intermediate in organic synthesis. Its purity is paramount for the success of subsequent reactions and the integrity of final products. The compound is typically synthesized by reacting 4-nitrobenzenesulfonyl chloride with tert-butylamine.[1][2] The crude product often contains unreacted starting materials, by-products, and residual solvents, necessitating a robust purification strategy. This guide focuses on the two most common purification techniques: recrystallization and flash column chromatography.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during purification in a problem-cause-solution format.

Recrystallization Issues

Symptom 1: The compound "oils out" instead of forming crystals.

  • Potential Cause: This phenomenon often occurs when the boiling point of the chosen solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly, leading to precipitation from a supersaturated state as a liquid instead of an orderly crystal lattice.[3] Impurities can also suppress the melting point of the mixture, contributing to this issue.[4]

  • Proposed Solution:

    • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent to ensure the solution is no longer supersaturated at the boiling point.[4][5]

    • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask (e.g., by placing it on a wooden block or in a warm water bath that cools with the room) can promote the formation of high-quality crystals.[4][5]

    • Solvent Re-evaluation: If oiling out persists, the solvent may be unsuitable. Choose a solvent with a lower boiling point. For this compound, which has a reported melting point of 105-109°C[1], solvents like ethanol or isopropanol are often better choices than solvents with higher boiling points like water or toluene.

Symptom 2: No crystals form upon cooling, even after an extended period.

  • Potential Cause: The most common reason is using too much solvent, preventing the solution from reaching saturation upon cooling.[4] Alternatively, the solution may be supersaturated, lacking a nucleation point to initiate crystallization.[4][6]

  • Proposed Solution:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[3][4][6]

      • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for further crystal formation.[3][5][6]

    • Reduce Solvent Volume: If induction methods fail, too much solvent is the likely culprit. Gently heat the solution and boil off a portion of the solvent.[5] Allow it to cool again. Repeat until crystals form upon cooling. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude solid.[7]

    • Ice Bath: Once the solution has cooled slowly to room temperature, further cooling in an ice-water bath can increase the yield by decreasing the compound's solubility.[7]

Symptom 3: The final product has a low yield.

  • Potential Cause: A portion of the product remains dissolved in the mother liquor, which is inherent to the recrystallization process.[7] Other causes include using an excessive amount of solvent, incomplete crystallization, or premature filtration while the solution is still warm.

  • Proposed Solution:

    • Optimize Solvent Volume: Use only the minimum amount of boiling solvent necessary to dissolve the crude product.[7]

    • Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product lost in the filtrate.

    • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[7]

Flash Column Chromatography Issues

Symptom 1: Poor separation of the product from impurities (overlapping spots on TLC).

  • Potential Cause: The chosen solvent system (eluent) does not have the correct polarity to effectively differentiate between the product and impurities on the stationary phase (e.g., silica gel).

  • Proposed Solution:

    • TLC Optimization: The key to good separation is developing an optimal solvent system using Thin-Layer Chromatography (TLC) before running the column.[8] Aim for a system that gives your product an Rf (retention factor) value between 0.2 and 0.4.[8] A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.[9]

    • Adjust Polarity:

      • If the Rf is too high (spots run too fast), decrease the polarity of the eluent (i.e., increase the proportion of hexane).

      • If the Rf is too low (spots don't move), increase the polarity (i.e., increase the proportion of ethyl acetate).

    • Consider Additives: For compounds with basic or acidic groups, adding a small amount of modifier to the eluent (e.g., ~0.1% triethylamine for basic compounds or ~0.1% acetic acid for acidic compounds) can improve peak shape and separation by preventing streaking on the silica.[10]

Symptom 2: The product elutes too quickly or not at all.

  • Potential Cause: This is a direct result of improper solvent system selection. The eluent is either far too polar (elutes too quickly) or not polar enough (product remains adsorbed to the silica).

  • Proposed Solution:

    • Systematic Solvent Screening: Perform TLC analysis with a range of solvent systems. For example, test 10%, 20%, 30%, and 40% ethyl acetate in hexane to find the optimal polarity.

    • Gradient Elution: If a single solvent system (isocratic elution) cannot separate all components, a gradient elution is recommended. Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving highly polar impurities on the column.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which purification method is better for this compound: recrystallization or column chromatography?

A: The choice depends on the nature and quantity of impurities.

  • Recrystallization is excellent for removing small amounts of impurities from a large amount of product, especially if the crude material is already relatively pure (>90%). It is often faster and uses less solvent than chromatography.

  • Flash Column Chromatography is superior for separating complex mixtures with multiple components or when impurities have similar solubility profiles to the product.[3] It offers higher resolving power but is more labor-intensive and requires more solvent.[3]

Q2: What are the common impurities I should expect?

A: Common impurities in the synthesis of sulfonamides include unreacted starting materials (4-nitrobenzenesulfonyl chloride and tert-butylamine) and potential by-products from side reactions.[11] For instance, hydrolysis of the sulfonyl chloride can produce 4-nitrobenzenesulfonic acid.

Q3: How can I assess the purity of my final product?

A: Several analytical techniques can be used.[12][13]

  • Thin-Layer Chromatography (TLC): A quick, qualitative check. A pure compound should ideally show a single spot.[12]

  • Melting Point: A sharp melting point range close to the literature value (105-109°C) indicates high purity.[1] Impurities typically broaden and depress the melting point range.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (% purity) by measuring peak areas.[12] It is a highly sensitive and accurate method.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and detect proton-bearing impurities. The spectrum for this compound should show characteristic peaks around 1.29 ppm (s, 9H, tert-butyl), 5.07 ppm (s, 1H, NH), 8.13 ppm (d, 2H, aromatic), and 8.39 ppm (d, 2H, aromatic).[1]

Q4: My purified product is a yellowish solid. Is this normal?

A: Yes, a yellowish solid is the expected appearance for this compound.[1] The color is primarily due to the nitrophenyl group. A significant darkening or brownish color might indicate the presence of impurities.

Section 3: Detailed Protocols & Data

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol (EtOH) on a hot plate. Add the minimum amount of hot EtOH to the flask to just dissolve the solid completely.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in the air or a vacuum oven (at a temperature well below the melting point, e.g., 40-50°C).

Data Presentation
ParameterExpected ValueSource
Appearance Yellowish Solid[1]
Melting Point 105-109 °C[1]
Molecular Weight 258.29 g/mol [1]
¹H NMR (CDCl₃) δ 1.29 (s, 9H), 5.07 (s, 1H), 8.13 (d, 2H), 8.39 (d, 2H)[1]
Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making workflow when recrystallization fails.

Recrystallization_Troubleshooting Start Problem: No Crystals Formed Check_Solution Is the solution cloudy or clear? Start->Check_Solution Cloudy Supersaturated Solution Check_Solution->Cloudy Cloudy Clear Too Much Solvent Check_Solution->Clear Clear Induce Induce Crystallization: - Scratch flask with glass rod - Add a seed crystal Cloudy->Induce Reduce_Solvent Boil off excess solvent and re-cool Clear->Reduce_Solvent Success Crystals Formed Induce->Success Failure Still no crystals? Re-evaluate solvent choice or try chromatography. Induce->Failure Reduce_Solvent->Success Reduce_Solvent->Failure

Caption: Decision tree for troubleshooting failed recrystallization.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • This compound synthesis. ChemicalBook.
  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Troubleshooting Crystallization. Chemistry LibreTexts.
  • Recrystallization.
  • Analysis of sulfonamides. Slideshare.
  • General methods for flash chromatography using disposable columns. National Institutes of Health (NIH).
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Sulfonamide-impurities. Pharmaffiliates.
  • Recrystallization I.
  • Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025. Interchim.
  • Technical Support Center: Purification of Polar Nitro Compounds. Benchchem.
  • Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry.
  • Sulfonamide. Wikipedia.

Sources

Technical Support Center: Troubleshooting N-tert-Butyl 4-Nitrophenylsulfonamide Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-tert-Butyl 4-Nitrophenylsulfonamide deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the 4-nitrobenzenesulfonyl (nosyl or Ns) protecting group from amines. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to help you overcome common experimental hurdles.

The nosyl group is a valuable tool in organic synthesis due to its straightforward installation and stability across various reaction conditions.[1][2] Its key advantage lies in its selective and mild removal, which is typically achieved using a thiol reagent in the presence of a base.[1][3] However, like any chemical transformation, challenges can arise. This guide provides a structured approach to troubleshooting these issues.

The Chemistry of Nosyl Deprotection: A Mechanistic Overview

Understanding the reaction mechanism is paramount to effective troubleshooting. The cleavage of the N-S bond in a nosylamide proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The process is initiated by the deprotonation of a thiol by a base, generating a highly nucleophilic thiolate anion. This anion attacks the electron-deficient, nitro-substituted aromatic ring of the nosyl group. This attack forms a transient intermediate known as a Meisenheimer complex.[1][3] The subsequent collapse of this intermediate cleaves the sulfur-nitrogen bond, liberating the desired free amine and generating a thioether byproduct.[1]

Nosyl Deprotection Mechanism Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate + Base - HB⁺ Base Base Meisenheimer Meisenheimer Complex Thiolate->Meisenheimer SₙAr Attack NosylAmine N-tert-Butyl 4-Nitrophenylsulfonamide NosylAmine->Meisenheimer FreeAmine Free Amine (t-Bu-NH₂) Meisenheimer->FreeAmine S-N Bond Cleavage Byproduct Thioether Byproduct Meisenheimer->Byproduct

Caption: Mechanism of nosyl group deprotection via SNAr.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the deprotection of this compound in a question-and-answer format.

Q1: My deprotection reaction is very slow or incomplete. What are the likely causes and how can I fix it?

An incomplete or stalled reaction is the most common issue. Several factors can contribute to this, often related to the key reagents and conditions.

Potential Causes & Solutions:

  • Insufficient Basicity: The base is crucial for generating the nucleophilic thiolate from the thiol. If the base is too weak or not soluble enough in the reaction medium, the concentration of the thiolate will be too low for the reaction to proceed efficiently.

    • Solution: Switch to a stronger or more soluble base. While potassium carbonate (K₂CO₃) is common, bases like cesium carbonate (Cs₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often more effective due to their higher basicity and solubility in organic solvents.[1][4]

  • Ineffective Thiol Nucleophile: Thiophenol is a highly effective reagent for this transformation.[1] However, if you are using an alternative, it may be less nucleophilic, or steric hindrance around the sulfonamide could be impeding its approach.

    • Solution: Ensure you are using a sufficient excess of the thiol (typically 2-5 equivalents). If steric hindrance is a major factor on your substrate, increasing the reaction temperature may be necessary. For routine deprotections, thiophenol remains the gold standard.

  • Suboptimal Temperature or Reaction Time: Nosyl deprotections are often run at room temperature, but some substrates, particularly those that are sterically hindered, may require more forcing conditions.[5]

    • Solution: First, try extending the reaction time (e.g., from a few hours to 24 hours), monitoring by TLC or LC-MS.[1][4] If the reaction is still incomplete, gently heating the mixture (e.g., to 40-50 °C) can significantly increase the rate.[3]

  • Poor Solvent Choice: The choice of solvent can greatly influence reaction efficiency. The solvent must be able to dissolve both the substrate and the reagents.

    • Solution: Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are the most frequently used and effective solvents for this reaction.[1] If solubility is an issue, DMF is generally the better choice.

Troubleshooting Workflow Start Reaction Slow or Incomplete? CheckBase Is Base Strong/Soluble? (e.g., Cs₂CO₃, DBU) Start->CheckBase Start Here CheckBase->CheckBase CheckThiol Is Thiol in Excess? (2-5 eq.) CheckBase->CheckThiol Yes CheckThiol->CheckThiol CheckConditions Increase Temp/Time? (e.g., 50°C, 24h) CheckThiol->CheckConditions Yes CheckConditions->CheckConditions CheckSolvent Using DMF or MeCN? CheckConditions->CheckSolvent Yes CheckSolvent->CheckSolvent Success Reaction Complete CheckSolvent->Success Yes

Caption: A logical workflow for troubleshooting incomplete reactions.

Summary of Recommended Reaction Conditions:

ComponentRecommendationRationale
Thiol Thiophenol (2-5 eq.)Highly effective nucleophile.[1]
Base Cs₂CO₃ or DBU (3-5 eq.)Strong, soluble bases that efficiently generate the thiolate.[4]
Solvent DMF or AcetonitrileEffectively dissolves substrates and reagents.[1]
Temperature 25-50 °CStart at room temperature; heat if necessary.[3]
Monitoring TLC or LC-MSTo track the disappearance of starting material and appearance of product.[1]
Q2: I'm having difficulty purifying my product. How can I remove the thiol and its byproducts?

Purification can be challenging due to the presence of excess thiol (which is often malodorous) and the neutral thioether byproduct.[1][6]

Potential Causes & Solutions:

  • Co-elution of Byproducts: The thioether byproduct formed from the reaction often has a polarity similar to the desired amine product, making chromatographic separation difficult.

    • Solution 1 (Acid-Base Extraction): The most effective method is to exploit the basicity of your amine product. After the reaction, perform an aqueous workup. Acidify the aqueous layer (e.g., with 1M HCl) to protonate your amine, making it water-soluble. Wash the aqueous layer with an organic solvent (like ethyl acetate or dichloromethane) to remove the neutral thioether byproduct. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract your free amine product with an organic solvent.[3]

    • Solution 2 (Polymer-Supported Reagents): To completely avoid issues with residual thiol and thioether in the final product, use a polymer-supported thiol (e.g., PS-thiophenol).[1][4] At the end of the reaction, the resin-bound thiol and the resin-bound thioether byproduct can be simply removed by filtration, leaving your product in solution.[4] This is a powerful technique for simplifying purification.[4]

Q3: The nitro group on my nosyl-protected compound was accidentally reduced to an amine. Can I still remove the protecting group?

This is a critical issue. The standard deprotection method will not work.

Cause & Solution:

  • Mechanism Failure: The SNAr mechanism relies on the strong electron-withdrawing nature of the nitro group to activate the aromatic ring for nucleophilic attack.[1][2] When the nitro group (NO₂) is reduced to an amino group (NH₂), the ring becomes electron-rich, completely shutting down the SNAr pathway. The usual thiophenol/base conditions will be ineffective.[7]

    • Solution: At this point, you are no longer dealing with a nosyl group but a less-activated aminobenzenesulfonyl group. Cleavage will require much harsher conditions typically used for robust sulfonamides like the tosyl group. These methods include using strong reducing agents (e.g., samarium iodide) or refluxing in strong acid (e.g., 48% HBr).[7] Caution: These conditions are not mild and may not be compatible with other functional groups in your molecule.[7] It is often more practical to reconsider the synthetic route to avoid the undesired reduction.

Frequently Asked Questions (FAQs)

  • Q: Are there odorless alternatives to thiophenol?

    • A: Yes. The foul smell of thiophenol is a significant drawback. Several less volatile or odorless thiols have been developed, including p-mercaptobenzoic acid and n-dodecanethiol.[1] Additionally, as mentioned, polymer-supported thiols are an excellent odorless option that also simplifies purification.[1][6] Homocysteine thiolactone has also been explored as an odorless precursor for generating the thiolate in situ.[6]

  • Q: Can microwave irradiation be used to speed up the deprotection?

    • A: Yes, microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[4] When using a polymer-supported thiol in THF, complete conversion can be achieved in as little as six minutes at 80 °C under microwave conditions.[4] However, care must be taken, as some solvents like DMF can decompose at higher temperatures under microwave irradiation, leading to byproducts.[4]

  • Q: Is the N-tert-Butyl group significant in the deprotection?

    • A: The N-substituent can influence the reaction through steric effects. The tert-butyl group is bulky, which can sometimes slow down the deprotection compared to less hindered N-substituents. If you find the reaction is particularly stubborn, this steric hindrance, combined with other factors, might be the cause, warranting slightly more forcing conditions (higher temperature or longer reaction time).

Detailed Experimental Protocols

Protocol 1: Standard Deprotection with Thiophenol

This protocol is a general and highly effective method for nosyl group cleavage.[3]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the this compound (1.0 eq.) in anhydrous DMF or acetonitrile (approx. 0.2 M solution).

  • Add Base: Add potassium carbonate (3.0 eq.) or cesium carbonate (3.0 eq.) to the solution.

  • Add Thiol: Add thiophenol (2.5 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).[1]

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Transfer to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).[3]

  • Purification: Combine the organic extracts and wash with 1M NaOH (2x) to remove excess thiophenol, followed by a brine wash.[3] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Protocol 2: Clean Deprotection with Polymer-Supported Thiol

This method is ideal for simplified purification.[4]

  • Setup: In a round-bottom flask, dissolve the this compound (1.0 eq.) in anhydrous THF (approx. 0.5 M solution).

  • Add Reagents: Add cesium carbonate (3.25 eq.) followed by polymer-supported thiophenol (PS-thiophenol, ~2.0 mmol/g loading, 2.0-3.0 eq.).[4]

  • Reaction: Shake or stir the mixture vigorously at room temperature for 24 hours. Alternatively, heat in a sealed vial in a microwave synthesizer (e.g., 6 cycles of 1 min at 80 °C).[4] Monitor for completion by taking a small aliquot of the solution for TLC or LC-MS analysis.

  • Purification: Upon completion, filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the resin and the inorganic base.[4] Wash the collected solid with additional THF and CH₂Cl₂.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected amine, which is often pure enough for subsequent steps without further purification.[4]

References

  • Fukuyama Amine Synthesis. Chem-Station International Edition. [Link]

  • Cardullo, F., Donati, D., Merlo, G., Paio, A., Salaris, M., & Taddei, M. (2003). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Letters in Organic Chemistry, 1(1), 59-62.
  • Odorless nosyl deprotection by in-situ formation of a thiolate. American Chemical Society. [Link]

  • Deprotection of the N-Nosyl Group with a Thiol Resin. ResearchGate. [Link]

  • Deprotection of the t-butyl ester group. ResearchGate. [Link]

  • 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. [Link]

  • Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. ResearchGate. [Link]

  • Does anyone know of a method to remove a nosyl group that's been reduced to the amine? Reddit. [Link]

Sources

Technical Support Center: Improving Solubility of N-tert-Butyl 4-Nitrophenylsulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-tert-Butyl 4-Nitrophenylsulfonamide. This document is designed for researchers, chemists, and formulation scientists to provide actionable strategies and in-depth knowledge for overcoming solubility challenges with this compound. Our goal is to move beyond simple solvent lists and provide a framework for rational solvent selection and solubility enhancement.

Section 1: Understanding the Molecule: Causality of Poor Solubility

Before attempting to dissolve this compound, it is crucial to understand its structural characteristics, which dictate its solubility behavior.

Q1: Why is this compound challenging to dissolve in many common organic solvents?

A1: The solubility behavior of this molecule is governed by a combination of competing structural features:

  • High Polarity: The presence of a nitro group (-NO₂) and a sulfonamide group (-SO₂NH-) makes the molecule highly polar. The topological polar surface area (TPSA) of the parent compound, 4-Nitrobenzenesulfonamide, is 114 Ų, indicating a strong capacity for polar interactions.[1]

  • Hydrogen Bonding: The sulfonamide group has a hydrogen bond donor (N-H) and two hydrogen bond acceptors (O=S=O), allowing for strong intermolecular interactions. This can lead to a stable crystal lattice structure that requires significant energy to disrupt.

  • Lipophilic Character: Conversely, the aromatic phenyl ring and the bulky N-tert-butyl group introduce significant lipophilic (non-polar) character.[2] This duality means the molecule is neither purely polar nor purely non-polar, leading to limited solubility in solvents at either extreme of the polarity scale.

In essence, the molecule's structure creates a delicate balance of hydrophilic and hydrophobic properties, making it difficult to find a single solvent that can effectively solvate all parts of the molecule simultaneously.

Section 2: Strategic Solvent Selection

A systematic approach to solvent selection is more effective than random trial-and-error. The following guidance and data will help you make an informed initial choice.

Q2: How do I select a promising starting solvent for my experiment?

A2: The principle of "like dissolves like" is the cornerstone of solvent selection. Given the molecule's polar nature, polar aprotic solvents are often the most effective starting points. These solvents can engage in dipole-dipole interactions without interfering with the sulfonamide's hydrogen bonding network as strongly as protic solvents might.

Key Solvent Classes to Consider:

  • Polar Aprotic Solvents: These are generally the best starting points. Examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, and Tetrahydrofuran (THF).

  • Polar Protic Solvents: Alcohols like methanol or ethanol can be effective, as they can both hydrogen bond and solvate the non-polar regions, but may be less effective than polar aprotic options.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can sometimes be effective, particularly if the lipophilic character of a substrate in your reaction mixture is dominant. Synthesis procedures for this compound have noted its solubility in a Chloroform/THF mixture during workup.[3]

The following table summarizes the properties of recommended starting solvents.[4][5][6][7][8][9]

SolventPolarity Index (P')[9]Dielectric Constant (ε)[6]TypeKey Characteristics
Dimethyl Sulfoxide (DMSO)7.247Polar AproticExcellent dissolving power for polar compounds. High boiling point.
N,N-Dimethylformamide (DMF)6.436.7Polar AproticStrong solvent, often used in synthesis.
Acetonitrile (MeCN)5.837.5Polar AproticGood general-purpose polar solvent, lower boiling point than DMF/DMSO.
Acetone5.120.7Polar AproticVolatile, good for dissolving moderately polar compounds.
Tetrahydrofuran (THF)4.07.5Polar AproticEthereal solvent, good for compounds with mixed polarity.
Dichloromethane (DCM)3.19.1ChlorinatedEffective for less polar compounds, volatile.
Methanol (MeOH)5.132.7Polar ProticCan act as H-bond donor and acceptor.
Ethanol (EtOH)4.324.6Polar ProticLess polar than methanol, good general solvent.

Section 3: Troubleshooting Common Solubility Issues

Even with a rational solvent choice, you may encounter problems. This section addresses the most common issues in a Q&A format.

Q3: I've added my compound to a recommended solvent (like Acetonitrile), but it's not dissolving or is only partially soluble. What should I do next?

A3: This is a very common scenario. When initial dissolution is poor, a systematic approach is needed. The flowchart below outlines a decision-making workflow.

G cluster_0 Initial Troubleshooting Steps cluster_1 Advanced Strategies start Poor solubility in initial solvent gentle_heat Apply Gentle Heat (e.g., 40-50°C) start->gentle_heat sonication Use Sonication start->sonication dissolved_check Is it fully dissolved? gentle_heat->dissolved_check sonication->dissolved_check cosolvent Introduce a Co-solvent dissolved_check->cosolvent No switch_solvent Switch to a Stronger Solvent (e.g., DMSO/DMF) dissolved_check->switch_solvent No end_success Proceed with Experiment dissolved_check->end_success Yes

Caption: Decision workflow for troubleshooting poor solubility.

Step-by-Step Troubleshooting:

  • Apply Gentle Heat: Increasing the temperature often provides the necessary energy to break the crystal lattice. Heat the mixture gently (e.g., to 40-60 °C). Be cautious not to exceed the boiling point of the solvent or degrade the compound.

  • Use Sonication: Mechanical agitation via sonication can help break up solid aggregates and accelerate the dissolution process.[10]

  • Introduce a Co-solvent: If the above methods fail, the issue may be an unfavorable solute-solvent interaction. A co-solvent can modify the overall properties of the solvent system.[11] For this compound in a solvent like acetonitrile, adding a small percentage (5-10% v/v) of a stronger, more polar aprotic solvent like DMSO or DMF can significantly enhance solubility.[12][13]

  • Switch to a Stronger Solvent: If a co-solvent system is not desirable for your application, you may need to switch to a more powerful solvent entirely, such as pure DMSO or DMF.

Q4: My compound dissolved after heating, but it crashed out of solution when it cooled to room temperature. How can I prevent this?

A4: This indicates you've created a supersaturated solution. The solubility of the compound is highly dependent on temperature in that specific solvent. To address this:

  • Maintain Elevated Temperature: If your experimental setup allows, maintain the temperature at which the compound remains soluble.

  • Use a Co-solvent System: The most robust solution is to find a solvent mixture where the compound is soluble at the desired working temperature. Start with the solvent you used, and titrate in a small amount of a stronger co-solvent (e.g., add DMSO to an acetonitrile solution) at room temperature until the precipitate redissolves. This creates a thermodynamically stable solution.

  • Increase Solvent Volume: While less ideal as it dilutes your reaction, simply increasing the total volume of the solvent can keep the compound below its saturation point upon cooling.

Section 4: Advanced Protocols

For challenging cases or when optimizing for a specific application (like crystallization or chromatography), a more rigorous approach is necessary.

Protocol 1: Systematic Co-solvent Screening

This protocol provides a structured method to identify an optimal binary solvent system.

Objective: To find a co-solvent mixture that maximizes the solubility of this compound at room temperature.

Materials:

  • This compound

  • Primary solvent (e.g., Acetonitrile)

  • Co-solvents for screening (e.g., DMSO, DMF, Methanol, Dichloromethane)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir plate and stir bars

  • Micropipettes

Procedure:

  • Prepare Stock Solutions: Accurately weigh a set amount of this compound into several vials (e.g., 10 mg per vial).

  • Initial Dissolution Attempt: To each vial, add a fixed volume of the primary solvent (e.g., 0.5 mL of Acetonitrile). Note the initial solubility.

  • Co-solvent Titration: To each vial (except a control), begin adding one of the co-solvents dropwise (e.g., in 25 µL increments).

  • Observe and Record: After each addition, cap the vial, stir vigorously for 2 minutes, and observe if the solid has dissolved.

  • Determine Optimal Ratio: Continue adding the co-solvent until complete dissolution is achieved. Record the total volume of primary solvent and co-solvent used. This gives you the approximate ratio needed for solubilization.

  • Compare Results: Compare the effectiveness of different co-solvents. The best system is the one that achieves full dissolution with the smallest percentage of co-solvent.

The following diagram illustrates the logic of co-solvent selection based on the primary solvent's properties.

G start Primary Solvent (e.g., MeCN) is insufficient decision Is the primary solvent a) Mid-polarity? b) Protic/Aprotic? start->decision group_a Add Stronger Polar Aprotic Co-solvent decision->group_a a) Yes, b) Aprotic group_b Add Polar Protic Co-solvent decision->group_b a) Yes, b) Aprotic group_c Add Less Polar Co-solvent decision->group_c a) Yes, b) Protic ex_a e.g., Add DMSO or DMF (Increases polarity) group_a->ex_a ex_b e.g., Add MeOH or EtOH (Adds H-bonding capability) group_b->ex_b ex_c e.g., Add DCM or Toluene (Increases non-polar character) group_c->ex_c

Sources

Technical Support Center: N-tert-Butyl 4-Nitrophenylsulfonamide Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-tert-Butyl 4-Nitrophenylsulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this sulfonylation reaction. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction

This compound is a valuable building block in organic synthesis, often utilized in the development of various pharmaceutical agents. Its synthesis, typically involving the reaction of 4-nitrobenzenesulfonyl chloride with tert-butylamine, appears straightforward but is fraught with potential pitfalls that can lead to low yields, impure products, and inconsistent results. This guide provides a comprehensive resource for understanding and overcoming these challenges.

General Reaction Scheme

The formation of this compound proceeds via the nucleophilic attack of tert-butylamine on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride, with the concomitant elimination of hydrochloric acid (HCl). A base is typically added to neutralize the HCl byproduct.

Reaction_Scheme reagent1 4-Nitrobenzenesulfonyl Chloride plus1 + reagent2 tert-Butylamine arrow1 Base, Solvent product This compound plus2 + byproduct Base-HCl Troubleshooting_Workflow start Low Yield in Sulfonamide Synthesis q1 Are anhydrous conditions maintained? start->q1 sol1 Use oven-dried glassware and anhydrous solvents under N2. q1->sol1 No q2 Is the base appropriate? q1->q2 Yes sol1->q2 sol2 Use a non-nucleophilic base like pyridine or triethylamine. q2->sol2 No q3 Is the stoichiometry correct? q2->q3 Yes sol2->q3 sol3 Use a slight excess (1.1-1.2 eq.) of the amine. q3->sol3 No end Improved Yield q3->end Yes sol3->end Reaction_Mechanism amine tert-Butylamine (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack sulfonyl_chloride 4-Nitrobenzenesulfonyl Chloride (Electrophile) sulfonyl_chloride->intermediate product This compound intermediate->product Loss of Cl- hcl HCl salt Base-HCl Salt hcl->salt Neutralization base Base base->salt

Technical Support Center: Monitoring the Synthesis of N-tert-Butyl-4-nitrophenylsulfonamide by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and TLC monitoring of N-tert-Butyl-4-nitrophenylsulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully monitoring this reaction. We will move beyond simple procedural steps to explain the underlying chemistry, helping you troubleshoot common issues and ensure the integrity of your results.

Introduction: The Synthesis and Its Importance

The synthesis of N-tert-Butyl-4-nitrophenylsulfonamide is a classic example of nucleophilic substitution on a sulfonyl chloride. In this reaction, the nucleophilic tert-butylamine attacks the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride, displacing the chloride ion to form the desired sulfonamide.[1] This class of compounds is significant in medicinal chemistry, often serving as precursors or bioisosteres in drug design.

Given the importance of reaction completion and purity, Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and indispensable tool for real-time monitoring.[2][3] It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

Reaction Workflow and TLC Monitoring

The overall process involves the reaction setup, sampling, TLC analysis, and interpretation. Understanding the expected behavior of each component on the TLC plate is crucial for accurate monitoring.

Reaction_TLC_Workflow cluster_reaction Reaction Synthesis cluster_tlc TLC Monitoring cluster_outcomes Interpretation Outcomes start Combine tert-Butylamine & 4-Nitrobenzenesulfonyl Chloride in THF stir Stir at Room Temperature start->stir Initiate Reaction sample Withdraw Aliquot stir->sample Periodic Sampling spot Spot on TLC Plate sample->spot develop Develop in Solvent System spot->develop visualize Visualize under UV Light develop->visualize interpret Interpret Results visualize->interpret Analyze Chromatogram complete Reaction Complete interpret->complete Starting Material Consumed incomplete Reaction Incomplete interpret->incomplete Starting Material Remains side_products Side Products Detected interpret->side_products Unexpected Spots Troubleshooting_Logic cluster_problem Identify Problem cluster_solution Implement Solution start Observe TLC Plate streaking Streaking Spots start->streaking poor_sep Poor Separation (Similar Rf) start->poor_sep new_spot Unexpected New Spot start->new_spot no_change Reaction Stalled start->no_change dilute Dilute Sample streaking->dilute add_base Add Base to Eluent streaking->add_base change_solvent Change Solvent System Polarity poor_sep->change_solvent check_hydrolysis Check for Hydrolysis (4-nitrobenzenesulfonic acid) new_spot->check_hydrolysis run_2d_tlc Run 2D TLC for Stability new_spot->run_2d_tlc extend_time Extend Reaction Time/Increase Temp no_change->extend_time dilute->start Re-evaluate add_base->start Re-evaluate change_solvent->start Re-evaluate check_hydrolysis->start Re-evaluate run_2d_tlc->start Re-evaluate extend_time->start Re-evaluate

Caption: Logical troubleshooting workflow for common TLC issues.

By systematically addressing these potential issues, you can effectively use TLC to monitor the synthesis of N-tert-Butyl-4-nitrophenylsulfonamide, leading to a higher probability of a successful and pure product isolation.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]

  • EPFL. TLC Visualization Reagents. Available from: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025-06-03). Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Available from: [Link]

  • ResearchGate. TLC of Sulfonamides | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. (2024-08-22). Available from: [Link]

  • Taylor & Francis Online. N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN. Available from: [Link]

  • Journal of Chemistry and Technologies. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. (2016-12-31). Available from: [Link]

  • USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. (2009-09-25). Available from: [Link]

  • ACS Publications. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019-02-21). Available from: [Link]

  • National Center for Biotechnology Information. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020-11-25). Available from: [Link]

  • ResearchGate. Determination of Lipophilicity Constants of Sulfonamide Substituents. (2025-08-06). Available from: [Link]

  • Unknown Source. Thin Layer Chromatography. Available from: [Link]

  • PubMed. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. Available from: [Link]

  • PubMed. TLC identification of sulfonamides. Available from: [Link]

  • Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]

  • ResearchGate. (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (2025-08-09). Available from: [Link]

  • ResearchGate. (PDF) Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. (2020-11-25). Available from: [Link]

  • ResearchGate. Rf values of different spots in TLC analysis using different solvent systems. Available from: [Link]

  • PubChem. 4-Nitrobenzenesulfonyl chloride. Available from: [Link]

  • ResearchGate. Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... Available from: [Link]

Sources

Technical Support Center: Navigating the Scale-Up of N-tert-Butyl 4-Nitrophenylsulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-Technical-Support-Center-for-N-tert-Butyl-4-Nitrophenylsulfonamide-Scale-up-Challenges

Introduction

Welcome to the Technical Support Center for the synthesis of N-tert-Butyl 4-Nitrophenylsulfonamide. This resource is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. Scaling up the synthesis of sulfonamides, such as this compound, from 4-nitrobenzenesulfonyl chloride and tert-butylamine, presents a unique set of challenges that are not always apparent at the lab scale. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities successfully and safely. Our aim is to equip you with the knowledge to anticipate and overcome potential hurdles related to reaction kinetics, heat management, product isolation, and purity control.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up of your this compound synthesis in a question-and-answer format.

Question 1: My yield has significantly dropped after moving from a 1L to a 20L reactor. What are the likely causes and how can I fix this?

Answer:

A drop in yield upon scale-up is a common issue and can often be attributed to a combination of factors related to the increased reaction volume and altered physical parameters. Here’s a systematic approach to troubleshooting this problem:

  • Inadequate Temperature Control: The reaction between 4-nitrobenzenesulfonyl chloride and tert-butylamine is exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[1] This can lead to localized hotspots, promoting side reactions and degradation of both starting materials and the product.

    • Solution:

      • Controlled Reagent Addition: Instead of adding the 4-nitrobenzenesulfonyl chloride solution all at once, implement a slow, controlled addition (dosing) into the solution of tert-butylamine. This allows the cooling system to manage the heat generated.

      • Enhanced Cooling: Ensure your reactor's cooling system is adequate for the scale and the exothermicity of the reaction. Monitor the internal temperature closely throughout the addition.

      • Reaction Calorimetry: For a thorough understanding of the reaction's thermal profile, consider performing reaction calorimetry (RC) studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[2]

  • Moisture Sensitivity of 4-Nitrobenzenesulfonyl Chloride: 4-nitrobenzenesulfonyl chloride is highly susceptible to hydrolysis, which converts it to the unreactive 4-nitrobenzenesulfonic acid. This issue is magnified on a larger scale due to longer transfer times and greater exposure to the environment.

    • Solution:

      • Anhydrous Conditions: Use dry solvents and ensure all glassware and reactors are thoroughly dried before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Inefficient Mixing: In a larger reactor, achieving homogeneous mixing can be challenging. Poor mixing can lead to localized high concentrations of reactants, causing side reactions and reducing the overall yield.

    • Solution:

      • Appropriate Agitation: Ensure the stirrer design and speed are suitable for the reactor size and geometry to maintain a well-mixed suspension.

Question 2: During the work-up of my large-scale reaction, I'm observing a significant amount of an insoluble solid, which is making filtration difficult. What is this solid and how can I manage it?

Answer:

The insoluble solid is likely the hydrochloride salt of the excess tert-butylamine, formed by the reaction with the hydrochloric acid (HCl) byproduct of the sulfonylation reaction. On a larger scale, this can form a thick slurry that clogs filters.

  • Understanding the Byproduct: The reaction produces one equivalent of HCl for every equivalent of sulfonamide formed. This HCl reacts with the excess tert-butylamine (which is also the base) to form tert-butylamine hydrochloride.

  • Solutions for Improved Work-up:

    • Aqueous Wash: A common method is to quench the reaction mixture with water or a dilute acid solution (e.g., 0.5 N HCl) to dissolve the amine salt. This will partition the salt into the aqueous layer, which can then be separated from the organic layer containing your product.

    • Non-Aqueous Work-up with an Alternative Base: To avoid an aqueous work-up, you can use a non-nucleophilic organic base like triethylamine or pyridine in your reaction. These bases will also form hydrochloride salts, but they may have different solubility properties that could be easier to manage. However, this adds another reagent to your process that will need to be removed.

Question 3: My final product after recrystallization shows inconsistent melting points and different crystal habits between batches. What is causing this and why is it a concern?

Answer:

This phenomenon is likely due to polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Sulfonamides are known to exhibit polymorphism. This is a critical concern in drug development as different polymorphs can have different physical properties, including solubility, bioavailability, and stability.

  • Controlling Crystallization:

    • Solvent System: The choice of solvent for recrystallization is crucial. Experiment with different solvents and solvent mixtures to identify conditions that consistently produce the desired polymorph. Common solvents for sulfonamide recrystallization include ethanol, isopropanol, and their mixtures with water.

    • Cooling Rate: The rate at which the solution is cooled can significantly influence the crystal form. A slow, controlled cooling process is generally preferred to obtain a stable and consistent crystalline form.

    • Seeding: Introducing a small amount of the desired crystal form (a seed crystal) to the supersaturated solution can promote the crystallization of that specific polymorph.

  • Characterization: It is essential to characterize the different crystal forms using techniques such as:

    • Powder X-ray Diffraction (PXRD): To identify the crystal lattice of each form.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of each polymorph.

    • Microscopy: To observe the crystal habit.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with the scale-up of this compound synthesis?

A1: The primary hazards are:

  • Thermal Runaway: The reaction is exothermic, and on a large scale, inefficient heat removal can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing a reactor failure.[1][3][4][5][6][7]

  • Corrosive and Hazardous Starting Material: 4-Nitrobenzenesulfonyl chloride is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive.

  • HCl Gas Evolution: The reaction generates HCl gas, which is corrosive and toxic. In a large-scale reaction, the amount of HCl produced is significant and must be managed, typically by using a base.

Q2: What is the role of the excess tert-butylamine in the reaction?

A2: The excess tert-butylamine serves two purposes: it acts as the nucleophile that reacts with the 4-nitrobenzenesulfonyl chloride to form the desired product, and it also functions as a base to neutralize the HCl byproduct generated during the reaction.

Q3: How can I monitor the progress of the reaction on a large scale?

A3: On a large scale, taking representative samples for analysis can be challenging. However, you can monitor the reaction progress using:

  • In-process Temperature Monitoring: A stable temperature profile after the completion of the 4-nitrobenzenesulfonyl chloride addition can indicate the end of the exothermic reaction.

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): If sampling is possible, these techniques can be used to monitor the disappearance of the starting material (4-nitrobenzenesulfonyl chloride).

Q4: What are the key considerations for filtration and drying of the final product at a larger scale?

A4:

  • Filtration:

    • Equipment: For larger quantities, equipment such as a Nutsche filter dryer is often used, which allows for filtration, washing, and drying in a single vessel.[8]

    • Filter Cake Washing: It is crucial to wash the filter cake thoroughly with a suitable solvent to remove any trapped impurities.

  • Drying:

    • Method: Vacuum drying at a controlled temperature is a common method for drying active pharmaceutical ingredients.

    • Residual Solvents: It is essential to ensure that the final product is dried to an acceptable level of residual solvents, as specified by regulatory guidelines.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound (Illustrative Example)

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on your specific equipment and safety assessments. A thorough risk assessment should be conducted before performing this reaction on a large scale.

Materials and Equipment:

  • 20L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • 4-Nitrobenzenesulfonyl chloride

  • tert-Butylamine

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (0.5 N)

  • Chloroform

  • Brine solution

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Nutsche filter or similar large-scale filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup: Ensure the 20L reactor is clean, dry, and purged with nitrogen.

  • Reagent Preparation:

    • In a separate, dry vessel, prepare a solution of 4-nitrobenzenesulfonyl chloride (e.g., 500 g, 2.26 mol) in anhydrous THF (e.g., 5.5 L).

    • Charge the 20L reactor with tert-butylamine (e.g., 4.7 L, 44.8 mol) and anhydrous THF (e.g., 5.5 L).

  • Reaction:

    • Cool the reactor contents to 0 °C using the jacketed cooling system.

    • Slowly add the 4-nitrobenzenesulfonyl chloride solution to the reactor via the addition funnel over a period of 2-3 hours, maintaining the internal temperature at or below 5 °C.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • To the residue, add a mixture of chloroform and 0.5 N HCl.

    • Transfer the mixture to a large separatory funnel and separate the layers.

    • Extract the aqueous layer with chloroform.

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound as a yellowish solid.

    • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Drying:

    • Collect the purified crystals by filtration using a Nutsche filter.

    • Wash the filter cake with a cold solvent.

    • Dry the product in a vacuum oven at a controlled temperature until a constant weight is achieved.

Protocol 2: Recrystallization for Polymorph Control

  • Solvent Selection: In small-scale trials, determine the optimal solvent system that provides good recovery and the desired crystal form.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. For even slower cooling, the vessel can be insulated.

  • Crystallization: If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired polymorph can induce crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

ParameterLaboratory Scale (e.g., 1L)Pilot Scale (e.g., 20L)Key Scale-Up Consideration
Reaction Volume ~1 L~15-18 LIncreased volume requires more robust equipment and longer processing times.
Heat Transfer High surface area to volume ratio, efficient cooling.Low surface area to volume ratio, less efficient cooling.Potential for thermal runaway; requires controlled addition and enhanced cooling.
Mixing Generally efficient with standard magnetic or overhead stirring.Requires optimized agitator design and speed for homogeneity.Risk of localized hotspots and side reactions if mixing is poor.
Reagent Addition Can often be added in one portion.Requires slow, controlled addition (dosing).To manage the exotherm and maintain temperature control.
Work-up Simple liquid-liquid extractions in a separatory funnel.Requires larger vessels and potentially longer separation times.Emulsion formation can be a greater issue at a larger scale.
Filtration Buchner funnel.Nutsche filter, centrifuge.Slower filtration rates, potential for filter clogging.
Drying Small vacuum oven, desiccator.Large vacuum oven, agitated filter dryer.Longer drying times, risk of solvent bumping.

Visualizations

Diagram 1: Key Stages in the Scale-Up of this compound Synthesis

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying prep_reagents Reagent & Solvent Preparation (Anhydrous) charge_amine Charge tert-Butylamine & Solvent prep_reagents->charge_amine prep_reactor Reactor Setup (Dry, Inert Atmosphere) prep_reactor->charge_amine cool Cool to 0-5 °C charge_amine->cool add_sulfonyl Controlled Addition of 4-Nitrobenzenesulfonyl Chloride cool->add_sulfonyl react Stir at Room Temperature add_sulfonyl->react concentrate1 Concentration react->concentrate1 wash Aqueous Wash (e.g., 0.5N HCl) concentrate1->wash extract Extraction with Organic Solvent wash->extract dry Drying of Organic Layer extract->dry concentrate2 Final Concentration dry->concentrate2 recrystallize Recrystallization (Polymorph Control) concentrate2->recrystallize filter Filtration (e.g., Nutsche Filter) recrystallize->filter final_dry Vacuum Drying filter->final_dry final_product Final Product: This compound final_dry->final_product

Caption: Workflow for the scaled-up synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Scale-Up

Low_Yield_Troubleshooting cluster_investigation Potential Causes cluster_solutions Corrective Actions start Low Yield Observed in Scale-Up thermal Inadequate Temperature Control start->thermal moisture Moisture Contamination start->moisture mixing Inefficient Mixing start->mixing sol_thermal Implement Controlled Addition Enhance Cooling System Perform Reaction Calorimetry thermal->sol_thermal Address Exotherm sol_moisture Use Anhydrous Solvents Ensure Dry Equipment Use Inert Atmosphere moisture->sol_moisture Prevent Hydrolysis sol_mixing Optimize Agitator Design Adjust Stirring Speed mixing->sol_mixing Improve Homogeneity

Caption: Troubleshooting guide for addressing low yields in scaled-up synthesis.

References

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS. [Link]

  • The Pharmaceutical Drying Unit Operation: An Industry Perspective on Advancing the Science and Development Approach for Scale-Up and Technology Transfer. ACS Publications. [Link]

  • Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients. PMC. [Link]

  • Pharmaceutical Drying. Enabling Technologies Consortium. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ResearchGate. [Link]

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online. [Link]

  • Practical approach to prediction and prevention of runaway reactions. Journal of Chemical Health and Safety. [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. Patsnap. [Link]

  • Runaway Chemical Reactions: Causes and Prevention. Zeal. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. [Link]

  • How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. WIKA blog. [Link]

  • Prevent Runaway Chemical Reactions. Mettler Toledo. [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • 4-Nitrobenzenesulfonyl chloride. PubChem. [Link]

  • Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Chemical Engineering Transactions. [Link]

  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Organic Chemistry Portal. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl- O-(tert-butyl)hydroxylamine, t-BuONSO. PubMed. [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Institutes of Health. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. ResearchGate. [Link]

  • An Improved Process for the Preparation of the p-tert-butylcalix[9]arene: from Laboratory-scale Synthesis to Scale-up Development. ResearchGate. [Link]

Sources

Technical Support Center: N-tert-Butyl 4-Nitrophenylsulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the handling, storage, and common experimental troubleshooting for N-tert-Butyl 4-Nitrophenylsulfonamide, designed for chemical researchers and drug development professionals.

Welcome to the technical support guide for this compound. As Senior Application Scientists, we have compiled this resource to address common challenges and questions encountered during the handling, storage, and use of this reagent. Our goal is to provide not just procedures, but the underlying scientific principles to empower your research.

Compound Profile

To begin, a summary of the key specifications for this compound is provided below.

PropertyValueSource
CAS Number 49690-09-7[1][2][3]
Molecular Formula C₁₀H₁₄N₂O₄S[1][3]
Molecular Weight 258.29 g/mol [1][3]
Appearance Yellowish solid[3]
Melting Point 105-109°C[3]
Storage Sealed in a dry place at room temperature.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Q1: My reaction to synthesize this compound has a very low yield. What are the likely causes?

A1: Low yield is a common issue that can typically be traced back to one of several factors related to reagents, reaction conditions, or the workup process.

  • Reagent Quality and Stoichiometry: The primary reactants are typically 4-nitrobenzenesulfonyl chloride and tert-butylamine[3]. Ensure the sulfonyl chloride has not hydrolyzed due to exposure to atmospheric moisture. Use a significant excess of the amine (tert-butylamine) as it acts as both the nucleophile and the acid scavenger. A published synthesis protocol uses a nearly 28-fold molar excess of tert-butylamine to drive the reaction to completion[3].

  • Temperature Control: The initial addition of the sulfonyl chloride solution should be done at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction. After addition, allowing the mixture to stir at room temperature for an extended period (e.g., 24 hours) is crucial for the reaction to proceed to completion[3].

  • Inefficient Workup: The workup procedure is critical for isolating the product. A typical method involves an acidic wash (e.g., 0.5 N HCl) to remove the excess basic tert-butylamine[3]. If this wash is not performed correctly, the unreacted amine will remain, compromising the purity and final isolated yield of your solid product.

Q2: I'm observing significant impurities alongside my product after synthesis. How can I improve purity?

A2: Product impurity often stems from incomplete reactions or side products formed during the synthesis, which are then carried through the workup.

  • Primary Contaminant: The most likely impurity is the starting material, 4-nitrobenzenesulfonyl chloride, or unreacted tert-butylamine. As mentioned above, a thorough acidic wash is essential for removing the amine[3].

  • Purification Strategy: While the crude product is often a yellowish solid suitable for subsequent steps, recrystallization can be employed for higher purity if required. The choice of solvent will depend on the specific impurities present and should be determined empirically.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent (4-nitrobenzenesulfonyl chloride). If the reaction has not gone to completion, consider extending the reaction time or moderately increasing the temperature, though be mindful of potential side reactions.

Q3: I am having difficulty dissolving this compound for my experiment. What solvents are recommended?

Frequently Asked Questions (FAQs)

This section covers general questions regarding the safe handling and storage of this compound.

Q4: What are the correct storage conditions for this compound?

A4: The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature[1][4]. This is crucial to prevent degradation from atmospheric moisture.

Q5: What personal protective equipment (PPE) is required when handling this compound?

A5: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves[4][5]. Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust[4].

Q6: How stable is this compound and what materials should it not come into contact with?

A6: The product is chemically stable under normal, ambient conditions[6][7]. However, you should avoid contact with strong oxidizing agents and strong bases, as these are listed as incompatible materials[7]. Upon decomposition, which can occur at high temperatures, it may release hazardous products like nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides[5][7].

Q7: What is the recommended first aid procedure in case of accidental exposure?

A7: The following first aid measures are recommended:

  • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water[6][7].

  • Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing[7].

  • Inhalation: Move the person to fresh air. If breathing is difficult, get medical attention[7].

  • Ingestion: Rinse the mouth with water and then drink plenty of water. Seek medical attention if you feel unwell[6][7].

Experimental Protocol: Synthesis Workflow

The following is a detailed protocol for a common synthesis of this compound, adapted from published methods[3]. This workflow is designed to be self-validating at each key stage.

Workflow Diagram: Synthesis of this compound

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_amine Dissolve tert-butylamine in THF cool Cool amine solution to 0 °C prep_amine->cool prep_sulfonyl Dissolve 4-nitrobenzenesulfonyl chloride in THF add Slowly add sulfonyl chloride solution prep_sulfonyl->add cool->add stir Stir at room temp for 24 hours add->stir evap1 Remove solvent (rotary evaporation) stir->evap1 extract Resuspend in CHCl3 & wash with 0.5 N HCl evap1->extract dry Dry organic layer (e.g., MgSO4) extract->dry evap2 Remove CHCl3 to yield yellowish solid product dry->evap2

Caption: A typical experimental workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a suitable reaction vessel, dissolve tert-butylamine (e.g., 6.4 mol) in Tetrahydrofuran (THF)[3].

    • In a separate container, prepare a solution of 4-nitrobenzenesulfonyl chloride (e.g., 0.23 mol) in THF[3]. The dissolution should be complete.

  • Reaction:

    • Cool the tert-butylamine solution to 0 °C using an ice bath. This is a critical step to manage the reaction's exothermic nature.

    • Slowly add the 4-nitrobenzenesulfonyl chloride solution to the cooled amine solution dropwise.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours[3].

  • Workup and Isolation:

    • After 24 hours, remove the THF solvent using a rotary evaporator.

    • Take up the resulting residue in a mixture of Chloroform (CHCl₃) and a dilute acid solution (e.g., 0.5 N HCl). The purpose of the acid is to protonate and solubilize the excess basic tert-butylamine in the aqueous layer[3].

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase again with Chloroform to maximize product recovery.

    • Combine the organic extracts and wash them with water and then brine.

    • Dry the combined organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄)[3].

    • Filter off the drying agent and remove the solvent (Chloroform) by rotary evaporation to yield the final product, typically a yellowish solid[3].

References

  • SAFETY D
  • SAFETY D
  • SAFETY D
  • This compound CAS#: 49690-09-7. ChemicalBook.
  • This compound | 49690-09-7. (2023). ChemicalBook.
  • MSDS of 4-Tert-butyl benzene sulfonamide. (2013). Capot Chemical.
  • This compound synthesis. ChemicalBook.

Sources

Technical Support Center: N-tert-Butyl 4-Nitrophenylsulfonamide in Amine Protection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-tert-Butyl 4-Nitrophenylsulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this valuable amine-protecting reagent. Our goal is to help you anticipate and resolve common experimental challenges, thereby improving the efficiency and success of your synthetic routes.

Introduction to this compound (Nosyl-tBu)

This compound is a derivative of 4-nitrobenzenesulfonyl chloride, commonly used for the protection of primary and secondary amines. The "nosyl" (Ns) group, characterized by the 4-nitrophenylsulfonyl moiety, offers distinct advantages in organic synthesis. The strong electron-withdrawing nature of the nitro group increases the acidity of the sulfonamide proton, facilitating subsequent N-alkylation reactions, a cornerstone of the Fukuyama amine synthesis.[1] Furthermore, the nosyl group can be cleaved under mild conditions using thiolates, providing orthogonality to other common amine protecting groups like Boc and Cbz.[2] The tert-butyl group on the sulfonamide nitrogen provides steric bulk, which can influence the reactivity and stability of the protected amine.

This guide will focus on preventing the formation of byproducts during the protection step, a critical aspect of ensuring high yields and purity of the desired nosylated amine.

Troubleshooting Guide: Common Byproduct Formation and Experimental Issues

This section addresses specific problems that may arise during the nosylation of amines with this compound or its precursor, 4-nitrobenzenesulfonyl chloride.

Issue 1: Formation of a Di-Nosylated Byproduct with Primary Amines

Question: I am reacting a primary amine with 4-nitrobenzenesulfonyl chloride and observing a significant amount of a higher molecular weight byproduct, which I suspect is the di-nosylated amine. How can I prevent this?

Answer:

The formation of a di-nosylated byproduct, R-N(Ns)₂, occurs when the initially formed mono-nosylated amine is deprotonated and reacts with a second equivalent of the sulfonyl chloride. The strong electron-withdrawing effect of the first nosyl group makes the remaining N-H proton significantly acidic, rendering the mono-nosylated amine susceptible to a second sulfonylation, especially in the presence of excess base or sulfonylating agent.

Causality and Prevention Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the 4-nitrobenzenesulfonyl chloride. This ensures the complete consumption of the sulfonylating agent, minimizing its availability for a second reaction.

  • Slow Addition of Reagents: Add the 4-nitrobenzenesulfonyl chloride solution slowly to the reaction mixture containing the amine and the base, especially at low temperatures (e.g., 0 °C). This maintains a low concentration of the sulfonylating agent throughout the reaction, favoring the kinetically faster mono-nosylation of the more nucleophilic primary amine over the less nucleophilic mono-nosylated intermediate.

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are less likely to compete with the substrate amine as a nucleophile and are effective at scavenging the HCl byproduct. Using an overly strong, unhindered base can lead to a higher concentration of the deprotonated mono-nosylated amine, promoting di-nosylation.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting amine is consumed to prevent the formation of the di-nosylated product over extended reaction times.

Protocol for Minimizing Di-nosylation:

  • Dissolve the primary amine (1.1 eq.) and triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq.) in the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes.

  • Allow the reaction to stir at 0 °C and then warm to room temperature while monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Proceed with the standard aqueous workup.

Issue 2: Presence of 4-Nitrobenzenesulfonic Acid in the Product

Question: After my reaction and workup, I have a significant amount of a water-soluble, acidic impurity that I have identified as 4-nitrobenzenesulfonic acid. What is the cause and how can I avoid it?

Answer:

The presence of 4-nitrobenzenesulfonic acid is a clear indication of the hydrolysis of the starting material, 4-nitrobenzenesulfonyl chloride.[3] This byproduct can complicate purification due to its polarity and acidity.

Causality and Prevention Strategies:

  • Anhydrous Conditions: 4-Nitrobenzenesulfonyl chloride is highly sensitive to moisture.[4] Ensure that all glassware is oven-dried or flame-dried before use and that the reaction is conducted under an inert atmosphere (nitrogen or argon).

  • Dry Solvents: Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed bottles.

  • Dry Reagents: Ensure that the amine and the base are free of water. If necessary, dry the amine by azeotropic distillation with toluene or by storing it over molecular sieves. Liquid bases like triethylamine should be distilled from a suitable drying agent (e.g., calcium hydride).

  • Purification: If 4-nitrobenzenesulfonic acid is formed, it can usually be removed during the aqueous workup. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate will deprotonate the sulfonic acid, forming the corresponding sodium salt which is highly soluble in the aqueous phase.

Experimental Workflow for Avoiding and Removing Hydrolysis Byproduct:

G cluster_prevention Prevention cluster_removal Removal (if formed) P1 Oven-dry all glassware P2 Use anhydrous solvents P3 Ensure amine and base are dry P4 Run reaction under inert atmosphere (N2/Ar) End Pure Nosylated Product P4->End Successful Prevention Hydrolysis Hydrolysis of Nosyl-Cl P4->Hydrolysis If conditions are not met R1 Quench reaction mixture R2 Extract with organic solvent R1->R2 R3 Wash organic layer with NaHCO3 (aq) R2->R3 R4 Separate aqueous and organic layers R3->R4 R5 Dry and concentrate organic layer R4->R5 R5->End Start Reaction Setup Start->P1 Hydrolysis->R1

Caption: Workflow for preventing and removing 4-nitrobenzenesulfonic acid.

Issue 3: Incomplete Reaction or Low Yield

Question: My nosylation reaction is very sluggish or stalls, resulting in a low yield of the desired product. What are the potential reasons for this?

Answer:

Incomplete conversion can be attributed to several factors, ranging from reagent deactivation to insufficient reactivity of the starting materials.

Causality and Prevention Strategies:

  • Steric Hindrance: Highly hindered secondary amines may react slowly with this compound due to steric repulsion.[5][6] In such cases, prolonged reaction times or elevated temperatures may be necessary. However, be mindful that higher temperatures can also promote side reactions. The use of a less hindered sulfonylating agent, if the synthetic route allows, could be an alternative.

  • Insufficient Basicity/Solubility of the Base: The chosen base must be strong enough to effectively neutralize the HCl generated during the reaction. If the reaction mixture becomes acidic, the starting amine will be protonated to its non-nucleophilic ammonium salt, halting the reaction.[7] Ensure the base is soluble in the reaction medium. Using a heterogeneous base like potassium carbonate may require vigorous stirring and longer reaction times.[8]

  • Poor Quality of Reagents: The 4-nitrobenzenesulfonyl chloride may have degraded due to improper storage. It is sensitive to moisture and should be stored in a desiccator.[4] The amine may also be of low purity.

  • Reaction Temperature: While starting the reaction at 0 °C is good practice to control the initial exotherm, some less reactive amines may require room temperature or gentle heating to proceed at a reasonable rate.

Troubleshooting Steps for Incomplete Reactions:

ParameterRecommended ActionRationale
Reaction Time Increase the reaction time and monitor by TLC/LC-MS.Allows more time for sterically hindered or less reactive substrates to react.
Temperature Gradually increase the temperature (e.g., to room temperature or 40-50 °C).Increases the reaction rate. Monitor for byproduct formation.
Base Switch to a stronger, non-nucleophilic base (e.g., DBU, if compatible with other functional groups).Ensures complete neutralization of HCl and maintains the amine's nucleophilicity.
Reagents Use freshly purchased or purified 4-nitrobenzenesulfonyl chloride and amine.Ensures the reactivity is not compromised by degradation or impurities.

Frequently Asked Questions (FAQs)

Q1: Can the nitro group on the this compound react under the nosylation conditions?

A: Generally, the nitro group is stable under standard nosylation conditions (amine, base, aprotic solvent). The primary reaction is the nucleophilic attack of the amine on the sulfonyl chloride. However, in the presence of strong nucleophiles or reducing agents, the nitro group can be reduced. These conditions are typically not employed during the protection step. It is important to ensure that the amine substrate does not contain functional groups that could reduce the nitro group.

Q2: What is the best way to purify my N-tert-butyl nosylated amine from unreacted starting amine and other byproducts?

A: Purification can typically be achieved through a combination of an aqueous workup and column chromatography.

  • Aqueous Workup: Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) will protonate and extract any unreacted amine into the aqueous layer. A subsequent wash with saturated sodium bicarbonate solution will remove any acidic byproducts like 4-nitrobenzenesulfonic acid.

  • Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired nosylated amine from non-polar impurities and any remaining traces of byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization: Nosylated amines are often crystalline solids, making recrystallization an excellent purification method for obtaining highly pure material.[2]

Q3: I am working with a very precious and sterically hindered secondary amine. What conditions would you recommend to maximize my yield?

A: For a sterically hindered secondary amine, you will likely need more forcing conditions. Consider the following:

  • Use a slight excess of the 4-nitrobenzenesulfonyl chloride (1.1 eq.) to ensure the complete conversion of your valuable amine.

  • Employ a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a phosphazene base.[8]

  • Run the reaction at an elevated temperature (e.g., 40-60 °C) in a high-boiling aprotic solvent like DMF or acetonitrile.

  • Monitor the reaction carefully to minimize degradation.

Q4: Are there any known byproducts from the deprotection of N-tert-butyl nosylated amines?

A: The most common deprotection method involves the use of a thiol, such as thiophenol, in the presence of a base like potassium carbonate.[1] The primary byproduct is the corresponding thioether (e.g., 4-nitrophenyl phenyl sulfide). This byproduct is generally non-polar and can be separated from the desired amine by acid-base extraction (the amine will be extracted into an acidic aqueous layer) or by column chromatography. Using a polymer-supported thiol can simplify the workup, as the byproduct is removed by filtration.[9]

Mechanism of Nosyl Deprotection:

G Nosyl-Amine R₂N-SO₂-Ar-NO₂ Nosyl-protected Amine Meisenheimer Meisenheimer Complex [Ar(SPh)(SO₂NR₂)NO₂]⁻ Nosyl-Amine->Meisenheimer + PhS⁻ Thiolate PhS⁻ Thiolate Nucleophile Products Products Meisenheimer->Products Elimination

Caption: Deprotection of a nosylated amine via a Meisenheimer complex.

References

  • Fukuyama, T., & Kan, T. (2004). The Fukuyama Amine Synthesis. Chemical Communications, (3), 353-359. Available at: [Link]

  • De Marco, R., et al. (2009). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Arkivoc, 2009(11), 134-143. Available at: [Link]

  • Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. Available at: [Link]

  • Royal Society of Chemistry. (2023). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers. [Link]

  • PubChem. 4-Nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]

  • Organic Syntheses. (1982). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Khan Academy. (2013). Steric hindrance [Video]. YouTube. [Link]

  • ResearchGate. (2022). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. [Link]

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]

  • ResearchGate. (2022). The effect of steric hindrance in amines, and sterically destabilized twisted amides. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹³C NMR Analysis of N-tert-Butyl 4-Nitrophenylsulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of N-tert-Butyl 4-Nitrophenylsulfonamide, a molecule of interest in synthetic and medicinal chemistry. As Senior Application Scientists, our goal is not merely to present data but to contextualize it, providing a framework for researchers to understand the structural nuances that govern spectroscopic outcomes. We will compare the target molecule's spectrum with that of structurally related analogs to illuminate the influence of specific functional groups on carbon chemical shifts.

The Role of ¹³C NMR in Sulfonamide Characterization

Sulfonamides are a cornerstone of many pharmaceutical compounds. Their precise structural elucidation is critical for drug development, quality control, and mechanistic studies. ¹³C NMR spectroscopy provides a powerful, non-destructive tool for this purpose. Each unique carbon atom in a molecule produces a distinct signal, offering a "fingerprint" of the carbon skeleton.[1] The chemical shift (δ) of each signal is highly sensitive to the local electronic environment, revealing information about hybridization, substituent effects, and overall molecular structure.[2] For sulfonamides, this technique is invaluable for confirming the integrity of the aromatic core and the nature of the N-substituent.

Predicted ¹³C NMR Spectrum of this compound

To establish a baseline for our analysis, we present the predicted ¹³C NMR spectrum for this compound. Predictions are generated using established algorithms that model the electronic environment of each carbon atom.[3][4] The structure with IUPAC numbering is shown below for clarity.

Structure and Carbon Numbering:

Table 1: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon TypeRationale for Shift
C-NO₂ (C4)~150.5Aromatic (Quaternary)Attached to the strongly electron-withdrawing nitro group, resulting in significant deshielding (downfield shift).
C-S (C1)~145.2Aromatic (Quaternary)Attached to the electron-withdrawing sulfonamide group, leading to a downfield shift.
C3, C5~128.8Aromatic (CH)Ortho to the sulfonamide group and meta to the nitro group. Experiences moderate deshielding.
C2, C6~124.5Aromatic (CH)Meta to the sulfonamide group and ortho to the nitro group. Experiences strong deshielding from the adjacent NO₂ group.
C(CH₃)₃~61.0Aliphatic (Quaternary)The quaternary carbon of the tert-butyl group, attached to the nitrogen atom.
C(CH₃)₃~29.8Aliphatic (CH₃)The three equivalent methyl carbons of the tert-butyl group.

Note: Predicted values are derived from computational models and may vary slightly from experimental results.[3]

Comparative Spectral Analysis

To understand the spectral features of our target compound, we will compare it with related sulfonamides. This comparison highlights how modifying the N-substituent or the para-substituent on the phenyl ring alters the electronic environment and, consequently, the ¹³C chemical shifts.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Selected Sulfonamides

CompoundSolventC1 (C-S)C2, C6C3, C5C4N-Substituent CarbonsSource
This compound CDCl₃~145.2~124.5~128.8~150.5~61.0 (C), ~29.8 (CH₃)Predicted
4-Nitro-N-phenylbenzenesulfonamideDMSO-d₆145.4128.7125.1150.3137.4, 129.8, 125.2, 121.2[5]
4-NitrobenzenesulfonamideN/AData not availableData not availableData not availableData not availableNone[6]
N-tert-butyl-benzenesulfonamideN/A141.2126.6128.9132.556.4 (C), 29.9 (CH₃)[7]

Analysis of Substituent Effects:

  • Effect of the Nitro Group: Comparing N-tert-butyl-benzenesulfonamide (without NO₂) to our target compound reveals the profound impact of the nitro group. The C4 carbon shifts dramatically downfield from ~132.5 ppm to a predicted ~150.5 ppm. This is a classic example of deshielding caused by a potent electron-withdrawing group.[8] The C1 (C-S) carbon also experiences a downfield shift, indicating the transmission of this electronic effect through the aromatic ring.

  • Effect of the N-Substituent: The replacement of the tert-butyl group with a phenyl group (as in 4-Nitro-N-phenylbenzenesulfonamide) primarily influences the carbons of the substituent itself. The aromatic carbons of the N-phenyl ring show characteristic shifts between 121-138 ppm.[5] The chemical shifts of the 4-nitrophenyl ring remain broadly similar, with C4 at 150.3 ppm and C1 at 145.4 ppm, demonstrating that the primary electronic driver for this ring is the nitro group.

Standard Experimental Protocol for ¹³C NMR Acquisition

To ensure the reproducibility and accuracy of experimental data, a standardized protocol is essential. The following steps outline a robust methodology for acquiring the ¹³C NMR spectrum of a small organic molecule like this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 50-100 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[9]

    • Add a small amount (1-2 drops) of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at δ = 0.0 ppm.

  • Instrument Setup & Calibration:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and sensitivity.[9]

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Employ a standard proton-decoupled pulse sequence (e.g., zgpg30) to acquire the ¹³C spectrum. This common practice simplifies the spectrum by removing C-H coupling, causing each unique carbon to appear as a singlet.[1]

    • Set the spectral width to encompass the expected range of chemical shifts for organic molecules (typically 0-220 ppm).[10]

    • Use an appropriate relaxation delay (D1), typically 2-5 seconds, to allow for full magnetization recovery, which is crucial for accurate integration of quaternary carbons.[9]

    • Accumulate a sufficient number of scans (e.g., 128 to 1024) to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance (~1.1%).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat spectral baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm).

Workflow Diagram:

G Figure 1: ¹³C NMR Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (50-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard lock Lock & Shim standard->lock Insert into Spectrometer setup Set Pulse Program & Parameters lock->setup acquire Accumulate Scans setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analysis Spectral Analysis & Peak Assignment calibrate->analysis Final Spectrum

Caption: Figure 1: ¹³C NMR Acquisition Workflow.

Diagram of Electronic Influences:

G Figure 2: Electronic Effects on Aromatic Carbons cluster_effects Resulting Effect on Chemical Shift (δ) C4 C4 AromaticRing Phenyl Ring NO2 NO₂ NO2->C4 Strongly Electron-Withdrawing C1 C1 SO2NHR SO₂NHR SO2NHR->C1 Electron-Withdrawing effect1 C4: Strong Deshielding (Large δ value, ~150 ppm) effect2 C1: Moderate Deshielding (Large δ value, ~145 ppm)

Caption: Figure 2: Electronic Effects on Aromatic Carbons.

Conclusion

The ¹³C NMR spectrum of this compound is defined by the powerful electronic influences of its constituent functional groups. The nitro and sulfonamide moieties act as strong electron-withdrawing groups, causing significant downfield shifts (deshielding) for the aromatic carbons to which they are attached (C4 and C1, respectively). The tert-butyl group provides characteristic aliphatic signals, with a clear distinction between the quaternary and primary methyl carbons. By comparing this spectrum to related analogs, we can confidently assign spectral features and understand the predictable, systematic impact of structural modifications on ¹³C NMR chemical shifts. This guide provides the foundational data and interpretive logic necessary for researchers in drug development and chemical synthesis to confidently characterize this and similar molecular scaffolds.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from a general chemistry research article's supporting data which includes various sulfonamide spectra.[5]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrobenzenesulfonamide. PubChem Compound Database. Retrieved from [Link][6]

  • Supporting Information for a research article. (n.d.). General procedure for N-Boc protection of amines. Retrieved from a source detailing characterization data for various organic compounds.[11]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link][8]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link][12]

  • Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. Retrieved from [Link][13]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link][14]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link][4]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from a lecture note PDF on NMR spectroscopy.[1]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link][15]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link][2]

  • SpectraBase. (n.d.). N-(Tert-butyl)benzenesulfonamide. Retrieved from [Link][7]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from a PDF resource on NMR chemical shifts.[10]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. Retrieved from a table within a research publication.[16]

Sources

A Comparative Guide to the Mass Spectrometric Analysis of N-tert-Butyl 4-Nitrophenylsulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization and quantification of N-tert-Butyl 4-Nitrophenylsulfonamide. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind methodological choices, offering a framework for robust and reliable analysis. We will explore the nuances of ionization, fragmentation, and chromatographic separation, comparing the performance of premier mass spectrometry-based methods against traditional analytical alternatives.

Introduction to this compound and its Analytical Significance

This compound (MW: 258.29 g/mol [1][2]) is a key organic intermediate in synthetic chemistry, often used in the development of pharmaceutical agents and other complex molecules. Its structure, featuring a nitro-aromatic ring, a sulfonamide linkage, and a bulky tert-butyl group, presents distinct analytical challenges and opportunities. Accurate and sensitive quantification is critical for reaction monitoring, purity assessment, and metabolic studies. Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for this purpose due to its unparalleled sensitivity and specificity.

Foundational Principles: Ionization and Fragmentation of Aromatic Sulfonamides

The success of any mass spectrometric analysis hinges on the efficient generation of gas-phase ions and their predictable fragmentation. The choice of technique is dictated by the analyte's physicochemical properties.

The Ionization Decision: Electrospray vs. Chemical Ionization

For a moderately polar and thermally labile molecule like this compound, soft ionization techniques are paramount to preserve the molecular structure and generate a strong molecular ion signal.

  • Electrospray Ionization (ESI): This is the premier technique for analyzing sulfonamides from a liquid phase (LC-MS).[3] ESI is a soft ionization method that transfers ions from solution to the gas phase with minimal fragmentation, making it ideal for generating the protonated molecule, [M+H]⁺. For sulfonamides, ESI is typically performed in positive ion mode, as the sulfonamide nitrogen can be readily protonated.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis by GC-MS is challenging due to the low volatility and polar nature of the sulfonamide group. Thermal decomposition in the GC injector is highly probable. Therefore, a chemical derivatization step, such as silylation, is mandatory to increase volatility and thermal stability, allowing the analyte to traverse the GC column.[6][7] Ionization in GC-MS is typically achieved through Electron Ionization (EI), a high-energy "hard" technique that causes extensive fragmentation, or Chemical Ionization (CI), a softer technique that can yield a more abundant molecular ion.[8]

Predictable Fragmentation: The Signature of Aromatic Sulfonamides

Under collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), aromatic sulfonamides exhibit characteristic fragmentation patterns that are crucial for structural confirmation and developing selective quantitative methods.

  • Loss of Sulfur Dioxide (SO₂): A hallmark fragmentation pathway for many aromatic sulfonamides is the neutral loss of 64 Da (SO₂) via a gas-phase rearrangement.[9][10] This is a highly specific transition that can be used for selective reaction monitoring.

  • Cleavage of the Sulfonamide Bonds: The C-S and S-N bonds of the sulfonamide linkage are susceptible to cleavage. This leads to the formation of characteristic ions corresponding to the aromatic sulfonyl moiety and the amine moiety.[11]

  • Loss of Alkyl Groups: Fragmentation of the N-alkyl substituent is also common. For our target molecule, the loss of the tert-butyl group or related fragments is expected.

The overall analytical workflow can be visualized as a sequence of critical decisions and processes.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Sample Matrix (e.g., Reaction Mixture, Biological Fluid) Extraction Extraction / Dilution Sample->Extraction Deriv Derivatization (GC-MS Only) Extraction->Deriv If GC-MS LCMS LC-MS/MS Extraction->LCMS If LC-MS GCMS GC-MS Deriv->GCMS Qual Qualitative ID (Fragmentation Pattern) LCMS->Qual GCMS->Qual Quant Quantitative Analysis (Peak Area) Qual->Quant Fragmentation_Pathway cluster_frags Primary Product Ions Precursor [M+H]⁺ m/z 259.1 Frag1 Loss of C₄H₈ (56 Da) m/z 203.1 Precursor->Frag1 - C₄H₈ Frag2 Loss of C₄H₉• (57 Da) & H• Followed by rearrangement (4-nitrophenylsulfonyl cation) m/z 186.0 Precursor->Frag2 S-N Cleavage Frag3 Loss of SO₂ (64 Da) m/z 195.1 Precursor->Frag3 Rearrangement

Sources

A Comparative Guide to the Infrared Spectroscopic Analysis of N-tert-Butyl 4-Nitrophenylsulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopy of N-tert-Butyl 4-Nitrophenylsulfonamide, a key intermediate in various organic synthesis and medicinal chemistry applications. We will explore the characteristic vibrational frequencies of its functional groups, present a detailed experimental protocol, and compare the utility of IR spectroscopy with other common analytical techniques for the characterization of this and similar sulfonamide compounds.

Introduction to this compound and the Role of Vibrational Spectroscopy

This compound belongs to the sulfonamide class of compounds, which are of significant interest in the pharmaceutical industry due to their wide range of biological activities.[1][2] The precise characterization of these molecules is crucial for ensuring purity, verifying synthesis, and understanding their chemical properties.

Infrared spectroscopy is a powerful, rapid, and non-destructive analytical technique that serves as a fundamental tool for the identification and characterization of organic compounds.[3] The technique is based on the principle that molecular bonds and functional groups vibrate at specific frequencies.[4] When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint" that provides valuable information about the molecule's structure.[3] For a molecule like this compound, IR spectroscopy allows for the direct verification of its key functional groups.

cluster_mol This compound S S O1 O S->O1 O2 O S->O2 N_sulfonamide N-H S->N_sulfonamide Aromatic_Ring C₆H₄ S->Aromatic_Ring C_tert_butyl C(CH₃)₃ N_sulfonamide->C_tert_butyl N_nitro N Aromatic_Ring->N_nitro O3 O N_nitro->O3 O4 O N_nitro->O4 Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Step 1 Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Step 2 Place_Sample Place Sample on Crystal Background_Scan->Place_Sample Step 3 Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Step 4 Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Step 5 Clean_Up Clean Crystal and Anvil Acquire_Spectrum->Clean_Up Step 6 End End Clean_Up->End

Caption: Workflow for ATR-FTIR Spectroscopy.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is critical to remove any residues from previous measurements.

  • Background Spectrum: Acquire a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Lower the pressure anvil onto the sample to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Cleanup: Raise the pressure anvil, and carefully clean both the crystal and anvil surfaces to prepare for the next sample.

Causality in Protocol: The background scan is essential to correct for any instrumental and environmental absorptions, ensuring that the final spectrum represents only the sample. Applying pressure is crucial for ATR as it relies on an evanescent wave that penetrates a very short distance into the sample; good contact is necessary for a strong signal.

Comparison with Alternative Analytical Techniques

While IR spectroscopy is excellent for identifying functional groups, a comprehensive characterization often requires a multi-technique approach. [1][5][6]Other analytical methods provide complementary information.

TechniquePrincipleInformation ProvidedAdvantages for this CompoundLimitations for this Compound
IR Spectroscopy Absorption of IR radiation by molecular vibrations. [3]Functional group identification. [3]Fast, non-destructive, excellent for confirming key functional groups (SO₂, NO₂).Limited information on molecular weight or the overall carbon skeleton.
Raman Spectroscopy Inelastic scattering of monochromatic light. [5]Complementary vibrational information; strong signals for non-polar bonds. [3][6]Good for analyzing the aromatic ring and C-S bonds; minimal sample preparation. [5]Can suffer from fluorescence interference; weak signals for polar bonds like N-H. [3]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed information on molecular structure, connectivity, and the chemical environment of atoms (¹H, ¹³C).Unambiguous structure elucidation; can distinguish between isomers.Requires larger sample amounts; more complex data interpretation.
Mass Spectrometry (MS) Ionization of molecules and separation by mass-to-charge ratio.Molecular weight and fragmentation patterns.Provides exact molecular weight; fragmentation can help confirm the structure.Destructive technique; may require coupling with chromatography (e.g., LC-MS) for complex mixtures. [1]
HPLC/LC-MS Separation by differential partitioning between mobile and stationary phases. [1]Purity assessment, quantification, and separation of mixtures. [1]Highly sensitive and specific for purity determination and quantification in complex matrices. [1]More complex and time-consuming than direct spectroscopic methods.

Synergistic Application: For the definitive characterization of a newly synthesized batch of this compound, a researcher would ideally use IR spectroscopy to quickly confirm the presence of the required functional groups. Subsequently, NMR spectroscopy would be employed to verify the precise arrangement of atoms and connectivity. Finally, LC-MS could be used to determine the exact mass and assess the purity of the compound.

Conclusion

Infrared spectroscopy is an indispensable first-line analytical technique for the characterization of this compound. Its ability to provide rapid and definitive confirmation of the key sulfonyl and nitro functional groups makes it an efficient tool in both research and quality control settings. While IR spectroscopy excels at functional group identification, it is most powerful when used in conjunction with other analytical methods like NMR and mass spectrometry, which provide complementary structural and purity information. This integrated analytical approach ensures the comprehensive and unambiguous characterization of sulfonamide compounds, which is paramount in the fields of drug discovery and materials science.

References

  • Raman Spectroscopy vs Infrared Absorption: Key Differences and Use Cases. (2025, July 15). Google Cloud.
  • YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Google Cloud.
  • Traditional IR vs Raman Spectroscopy—and How to Carry Out Both Simultaneously. (2025, February 25). Google Cloud.
  • Educational Applications of Infrared and Raman Spectroscopy: A Comparison of Experiment and Theory. ACS Publications.
  • An Introduction to IR and Raman Spectroscopy: Harnessing the Power of Light in Molecular Analysis. (2024, February 28). TRI Princeton.
  • Ft-Ir and Computational Study of Sulphaguanidine. Oriental Journal of Chemistry.
  • Infrared Spectra of Sulfones and Related Compounds. (2025, August 6). ResearchGate.
  • The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed) (RSC Publishing).
  • The Chemical Profile and Handling of 4-Nitrobenzenesulfonamide. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

A Comparative Crystallographic Guide to N-tert-Butyl 4-Nitrophenylsulfonamide and its Analogs: Unraveling Supramolecular Architectures and Performance Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and material science, sulfonamides represent a cornerstone functional group, pivotal to the development of a vast array of therapeutic agents and functional materials. Their rigid, well-defined geometry and capacity for strong hydrogen bonding make them ideal candidates for crystal engineering, where precise control over the solid-state architecture can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of the X-ray crystallography of N-tert-Butyl 4-Nitrophenylsulfonamide and its derivatives, offering insights into their synthesis, supramolecular assembly, and potential performance characteristics. By examining the interplay of molecular structure and crystal packing, we aim to furnish researchers with a predictive framework for the rational design of novel sulfonamide-based compounds.

The Significance of the Sulfonamide Scaffold in Crystal Engineering

The sulfonamide moiety (R-SO₂-NR'R'') is a powerful structural motif in the design of crystalline solids. Its key attributes for crystal engineering include:

  • Strong Hydrogen Bonding: The N-H proton of a primary or secondary sulfonamide is a potent hydrogen bond donor, while the two sulfonyl oxygen atoms are strong acceptors. This donor-acceptor system reliably forms robust and predictable hydrogen bonding networks, such as the common C(4) chains and R²₂(8) dimers, which often dictate the overall crystal packing.[1]

  • Structural Rigidity: The tetrahedral geometry around the sulfur atom and the planarity of the adjacent aromatic rings impart a degree of rigidity to the molecular backbone, facilitating ordered packing in the crystalline state.

  • Tunable Electronics and Sterics: The aromatic rings of the sulfonamide can be readily functionalized with various substituents. These modifications allow for the fine-tuning of the molecule's electronic properties (through electron-donating or -withdrawing groups) and steric profile, which in turn influences intermolecular interactions and crystal packing.

The 4-nitrophenylsulfonamide scaffold, in particular, offers a compelling system for crystallographic studies due to the strong electron-withdrawing nature of the nitro group, which can significantly impact hydrogen bonding and π-stacking interactions. The introduction of a bulky N-tert-butyl group provides a fascinating steric challenge to the crystal packing, making the comparative analysis of this series of derivatives particularly insightful.

Experimental Protocols: From Synthesis to Single Crystal

A defining feature of robust scientific inquiry is the reproducibility of experimental results. To this end, we provide detailed, step-by-step methodologies for the synthesis and crystallization of this compound, which can be adapted for its derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-nitrobenzenesulfonyl chloride with tert-butylamine.[2]

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • tert-Butylamine

  • Tetrahydrofuran (THF)

  • Chloroform (CHCl₃)

  • 0.5 N Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Deionized water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve tert-butylamine (2.1 equivalents) in THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1 equivalent) in THF to the cooled tert-butylamine solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the THF under reduced pressure.

  • Take up the residue in a mixture of CHCl₃ and 0.5 N HCl.

  • Separate the organic layer and extract the aqueous layer with CHCl₃.

  • Combine the organic extracts and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is paramount for successful X-ray crystallographic analysis. Slow evaporation and solvent diffusion are common and effective techniques.

Procedure (Slow Evaporation):

  • Dissolve the purified sulfonamide derivative in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate) to near saturation at a slightly elevated temperature.

  • Filter the hot solution to remove any insoluble impurities.

  • Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly at room temperature.

  • Monitor the container for the formation of well-defined single crystals over several days to weeks.

Procedure (Solvent Diffusion):

  • Dissolve the sulfonamide derivative in a small amount of a "good" solvent in which it is readily soluble (e.g., acetone or dichloromethane).

  • Carefully layer a "poor" solvent in which the compound is less soluble (e.g., hexane or heptane) on top of the solution, ensuring minimal mixing at the interface.

  • Seal the container and allow the poor solvent to slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting the growth of single crystals at the interface.

X-ray Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data are collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Comparative Analysis of Crystal Structures

A comparative analysis of the crystal structures of this compound and its analogs reveals the subtle yet significant impact of substituent modifications on the supramolecular architecture. While the crystal structure of the parent this compound is not publicly available in the Cambridge Structural Database (CSD), we can infer its likely packing motifs by comparing related structures.

For this comparative guide, we will consider the crystallographic data of two closely related compounds: N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide and 4-Nitro-N-phenylbenzenesulfonamide .

ParameterN-(4-Chlorophenyl)-4-nitrobenzenesulfonamide[3]4-Nitro-N-phenylbenzenesulfonamide[4]This compound (Predicted)
Crystal System MonoclinicMonoclinic-
Space Group CcP2₁/c-
a (Å) 5.0881(4)5.1948(4)-
b (Å) 13.0313(9)12.8089(9)-
c (Å) 19.886(2)18.682(1)-
β (°) 94.194(7)93.419(7)-
V (ų) 1315.00(19)1240.88(15)-
Z 44-
Hydrogen Bonding Motif N—H···O C(4) chainsN—H···O C(4) chainsLikely N—H···O C(4) chains or R²₂(8) dimers
Dihedral Angle (rings, °) 31.4(2)36.19(18)-

Key Observations and Comparisons:

  • Hydrogen Bonding: Both N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide and 4-Nitro-N-phenylbenzenesulfonamide exhibit the classic C(4) chain motif, where the sulfonamide N-H donor forms a hydrogen bond with a sulfonyl oxygen acceptor of a neighboring molecule.[3][4] It is highly probable that this compound would also adopt a similar hydrogen-bonding pattern. However, the steric bulk of the tert-butyl group might favor the formation of R²₂(8) dimers to minimize steric hindrance.

  • Molecular Conformation: The dihedral angle between the two aromatic rings is a key conformational parameter. In the chloro- and phenyl-substituted analogs, this angle is 31.4(2)° and 36.19(18)° respectively, indicating a twisted conformation.[3][4] The conformation of the N-tert-butyl derivative will be significantly influenced by the bulky alkyl group.

  • Crystal Packing: The C(4) chains in the known structures lead to the formation of extended one-dimensional arrays. The overall three-dimensional packing is then governed by weaker interactions, such as C-H···O and π-π stacking interactions. The presence of the bulky tert-butyl group in the target compound is expected to disrupt efficient π-π stacking, potentially leading to a less dense crystal packing.

Structure-Performance Relationship: From Crystal Packing to Biological Activity

The solid-state structure of a sulfonamide derivative can have a profound impact on its performance, particularly in the context of drug development. Properties such as solubility, dissolution rate, and bioavailability are intrinsically linked to the crystal lattice energy and intermolecular interactions.

While specific performance data for this compound is limited in the public domain, we can draw correlations from the broader class of sulfonamides:

  • Antimicrobial Activity: Sulfonamides are renowned for their antibacterial properties, which stem from their ability to inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. The specific substitution pattern on the aromatic rings can significantly modulate this activity. Structure-activity relationship (SAR) studies have shown that the electronic nature of the substituents plays a key role in the binding affinity to the enzyme.

  • Other Biological Activities: Beyond their antimicrobial effects, sulfonamide derivatives have been explored for a wide range of therapeutic applications, including as carbonic anhydrase inhibitors, anti-inflammatory agents, and anticancer drugs. The three-dimensional arrangement of functional groups, as determined by X-ray crystallography, is critical for understanding the specific interactions with biological targets.

The bulky and lipophilic tert-butyl group in this compound is likely to enhance its membrane permeability, which could be advantageous for its bioavailability. However, the steric hindrance it imposes might also affect its binding to certain biological targets. A detailed crystallographic analysis of a series of this compound derivatives with varying substituents on the phenyl ring would be invaluable for establishing a clear structure-activity relationship.

Future Directions and Conclusion

The study of this compound derivatives through X-ray crystallography offers a rich field for further investigation. The systematic synthesis and crystallographic characterization of a library of these compounds would provide a comprehensive understanding of how steric and electronic factors govern their supramolecular assembly.

Future research in this area could focus on:

  • Co-crystallization: Exploring the formation of co-crystals of this compound derivatives with other pharmaceutically active ingredients to modify their physicochemical properties.

  • Polymorphism Screening: Investigating the existence of different crystalline forms (polymorphs) of these derivatives, as different polymorphs can exhibit distinct properties.

  • Computational Modeling: Employing computational methods to predict crystal structures and rationalize observed packing motifs, thereby guiding the design of new derivatives with desired solid-state properties.

References

  • H. M. T. B. Herath, C. G. Hamaker. Structural Comparison of Three N-(4-Methoxyphenyl)
  • U. Chaithanya, S. Foro, B. T. Gowda. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online2013, 69, o7-o8.
  • U. Chaithanya, S. Foro, B. T. Gowda. 4-Nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online2012, 68, o2872.

Sources

A Senior Application Scientist's Guide to the Analytical Methods for N-tert-Butyl-4-Nitrophenylsulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the characterization, quantification, and quality control of N-tert-Butyl-4-nitrophenylsulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and strategic choices behind method selection, ensuring robust and reliable analytical outcomes.

Introduction: Understanding the Analyte

N-tert-Butyl-4-nitrophenylsulfonamide is a sulfonamide derivative characterized by three key structural features that dictate the optimal analytical approach:

  • The 4-Nitrophenyl Group: This moiety contains a strong chromophore, making it highly suitable for UV-Visible spectrophotometric detection.

  • The Sulfonamide Linkage (-SO₂NH-): This polar, functional group is central to the molecule's chemical properties and is a primary site for potential degradation. Its thermal stability is a critical consideration for gas-phase analytics.

  • The N-tert-Butyl Group: A bulky, sterically hindering aliphatic group that influences the molecule's overall polarity and fragmentation patterns in mass spectrometry.

The primary goals for analyzing this compound are typically to determine its purity (assay), identify and quantify impurities or degradants, and confirm its chemical structure. No single technique is sufficient; a multi-faceted, orthogonal approach is required for comprehensive analysis.

Part 1: Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for assessing the purity and concentration of N-tert-Butyl-4-nitrophenylsulfonamide. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

HPLC is the premier method for the routine analysis of sulfonamides due to its high resolution, sensitivity, and operation at ambient temperatures, which prevents analyte degradation.[1][2]

Causality Behind Method Choice: The combination of a polar sulfonamide group and a non-polar nitrophenyl ring makes N-tert-Butyl-4-nitrophenylsulfonamide an ideal candidate for Reverse-Phase HPLC (RP-HPLC). In RP-HPLC, the analyte partitions between a non-polar stationary phase (typically C18) and a polar mobile phase.

Key Experimental Parameters & Justification:

  • Stationary Phase: A C18 (octadecylsilyl) column is the recommended starting point. Its long alkyl chains provide sufficient hydrophobic interaction with the nitrophenyl ring for effective retention. Phenyl-hexyl columns can also be considered to enhance π-π interactions with the aromatic ring, potentially offering alternative selectivity for critical impurity separations.[3]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (ACN) and water is optimal. ACN is preferred over methanol as it typically provides better peak shape and lower backpressure. A small amount of acid, such as 0.1% formic acid, is often added to the mobile phase to suppress the ionization of the sulfonamide proton, leading to more consistent retention times and sharper peaks.[3]

  • Detection: The 4-nitrophenyl group provides a strong UV absorbance. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. This allows for simultaneous detection at multiple wavelengths, enabling peak purity analysis and tentative identification of impurities based on their UV spectra. The optimal detection wavelength should be determined by acquiring a UV spectrum of the analyte, but it is expected to be in the 254-280 nm range.[1][3]

Gas Chromatography (GC): A Conditional Alternative

GC is a powerful separation technique but must be approached with caution for sulfonamides. The primary concern is the thermal stability of the N-S bond and the potential for decomposition in the high-temperature GC inlet.[4] While some sulfonamides can be analyzed directly, derivatization is often necessary to improve volatility and thermal stability.[5]

Causality Behind Method Choice: GC is only viable if the molecule is sufficiently volatile and does not degrade at the temperatures required for analysis. For N-tert-Butyl-4-nitrophenylsulfonamide, the risk of dealkylation or cleavage of the sulfonamide bond is significant.

Key Experimental Parameters & Justification:

  • Derivatization: Methylation, using reagents like (trimethylsilyl)diazomethane, can cap the acidic sulfonamide proton, reducing polarity and increasing thermal stability.[5] This step adds complexity but may be essential for reliable GC analysis.

  • Inlet Temperature: A programmed temperature vaporization (PTV) inlet is preferable to a standard split/splitless inlet. It allows for gentle sample introduction at a lower initial temperature, followed by a rapid ramp to transfer the analyte to the column, minimizing thermal stress.

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), provides a good balance for separating the analyte from potential impurities.

  • Detection: A Flame Ionization Detector (FID) offers universal detection for organic compounds, while a Mass Spectrometer (MS) provides definitive identification and is the preferred detector for method development.[6][7]

Part 2: Spectroscopic Methods for Structural Elucidation

While chromatography separates, spectroscopy identifies. For unambiguous confirmation of structure, a combination of Mass Spectrometry and NMR is indispensable.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is a destructive technique that provides the molecular weight of the analyte and, through fragmentation, yields clues about its structure.[8][9] It is most powerfully used as a detector for LC or GC.

  • LC-MS: Electrospray Ionization (ESI) is the ideal ionization source when coupling HPLC to MS. It is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ in positive mode or the deprotonated ion [M-H]⁻ in negative mode, confirming the molecular weight (272.33 g/mol ).

  • GC-MS: If GC is employed, Electron Ionization (EI) is the standard. This high-energy technique causes extensive fragmentation. Key expected fragments for N-tert-Butyl-4-nitrophenylsulfonamide would include:

    • Loss of the tert-butyl group (m/z 57)

    • Cleavage of the S-N bond

    • Fragments corresponding to the 4-nitrophenylsulfonyl moiety

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is a non-destructive technique that provides the most definitive structural information.[10][11] It allows for the complete assignment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.[12]

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons: Two doublets in the aromatic region (~7.8-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Sulfonamide N-H: A singlet that may be broad and whose chemical shift is dependent on concentration and solvent.

  • tert-Butyl Protons: A sharp singlet at approximately 1.3-1.5 ppm, integrating to 9 protons.

Expected ¹³C NMR Signals:

  • Signals for the four distinct aromatic carbons.

  • Signals for the quaternary and methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[13][14]

Characteristic Vibrational Bands:

  • SO₂ Stretching: Two strong bands, typically asymmetric stretch around 1320-1310 cm⁻¹ and symmetric stretch around 1155-1143 cm⁻¹.[12]

  • NO₂ Stretching: Strong bands associated with the nitro group, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • N-H Stretching: A band in the region of 3350-3140 cm⁻¹ corresponding to the sulfonamide N-H bond.[12]

Part 3: Comparative Summary and Recommended Workflows

Comparative Data Table
Analytical TechniquePrimary ApplicationSensitivityDestructive?Key StrengthsKey Limitations
RP-HPLC-DAD Purity, Assay, Impurity ProfilingHigh (ng)NoRobust, reproducible, avoids thermal degradation.[15][16]Lower peak capacity than GC.
GC-MS Impurity ID, Volatile AnalysisVery High (pg-fg)YesHigh resolution, definitive identification via MS library.Risk of thermal degradation, may require derivatization.[5]
LC-MS (ESI) Molecular Weight ConfirmationVery High (pg-fg)YesSoft ionization confirms MW, compatible with HPLC.Matrix effects can cause ion suppression.
NMR (¹H, ¹³C) Unambiguous Structure ElucidationLow (mg)NoGold standard for structural confirmation.[8][17]Low throughput, requires pure sample, expensive.
FT-IR Functional Group IdentificationModerate (µg)NoFast, simple, provides a unique fingerprint.[18][19]Provides limited structural information on its own.
Visualized Workflows

Workflow 1: Analytical Method Selection Logic

A Sample: N-tert-Butyl-4-Nitrophenylsulfonamide B Goal? A->B C Purity / Assay B->C Quantification D Structure Confirmation B->D Identification E RP-HPLC-DAD C->E F NMR (1H, 13C) D->F Primary G LC-MS D->G Secondary H FT-IR D->H Secondary

A decision tree for selecting the appropriate analytical method.

Workflow 2: Proposed HPLC-DAD Experimental Protocol

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A 1. Weigh 10 mg of sample B 2. Dissolve in 10 mL ACN (1 mg/mL stock) A->B C 3. Dilute to 0.1 mg/mL with 50:50 ACN:H2O B->C D 4. Inject 5 µL C->D E 5. C18 Column (e.g., 4.6x150mm, 5µm) D->E F 6. Gradient Elution A: 0.1% HCOOH in H2O B: 0.1% HCOOH in ACN E->F G 7. DAD Detection (210-400 nm) F->G H 8. Integrate Peak Area G->H I 9. Assess Purity (% Area) H->I J 10. Check Peak Purity via DAD I->J

A flowchart of the recommended HPLC-DAD protocol.

Part 4: Detailed Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC-DAD

This protocol describes a self-validating system for determining the purity of N-tert-Butyl-4-nitrophenylsulfonamide.

  • System Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • DAD Settings: Acquire data from 210-400 nm. Monitor at 265 nm for quantification.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with Diluent.

    • Sample Preparation (0.1 mg/mL): Prepare the sample in the same manner as the working standard.

  • Chromatographic Run:

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 90
      20.0 90
      20.1 30

      | 25.0 | 30 |

  • Data Analysis and System Validation:

    • Identification: The retention time of the main peak in the sample chromatogram should match that of the working standard.

    • Purity Calculation: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Trustworthiness Check (Peak Purity): Use the DAD software to perform a peak purity analysis on the main analyte peak. The purity angle should be less than the purity threshold, indicating the peak is spectrally homogenous and not co-eluting with an impurity.

Protocol 2: Structural Confirmation by ¹H NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm chemical shift reference) if not already present in the solvent.

  • Instrument Setup:

    • Use a ≥400 MHz NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain high resolution (sharp, symmetrical peaks for the solvent).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Interpretation:

    • Integrate all signals to determine the relative number of protons for each.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons in the molecular structure. Compare the observed spectrum to the expected pattern described in Part 2.2.

References

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society, 1955, 669.
  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A.
  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Retrieved from [Link]

  • Kowalska, S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 461. Available from: [Link]

  • Wyrzykowska, M., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(11), 3329. Available from: [Link]

  • Yilmaz, D., et al. (2005). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 38(3), 317-326. Available from: [Link]

  • Karageorgou, E., & Samanidou, V. (2014). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IMEKO.org.
  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society (Resumed), 669. Available from: [Link]

  • Mesley, R. J., & Houghton, E. E. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology, 19(5), 295-303.
  • Szałek, E., et al. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Retrieved from [Link]

  • Penkert, A., et al. (2022). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 414, 2723–2733. Available from: [Link]

  • Asomugha, R., et al. (2016). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Journal of Chemistry, 2016, 8279630. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 18(6), 1279-1288. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • G. A. R. Johnston, et al. (1996). Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring. Journal of Chromatography A, 737(1), 115-120. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed, 18(6), 1279-1288. Available from: [Link]

  • Scarpellini, M., et al. (2021). NMR Investigation of the Interaction of Three Non-Steroidal Anti-Inflammatory Drugs with Human Serum Albumin. Molecules, 26(16), 5035. Available from: [Link]

  • OSHA. (1981). N-NITROSODIPHENYLAMINE. OSHA Method 23. Available from: [Link]

Sources

"comparing N-tert-Butyl 4-Nitrophenylsulfonamide to other sulfonamides"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to N-tert-Butyl 4-Nitrophenylsulfonamide and Other Key Sulfonamides in Modern Organic Synthesis

Authored by a Senior Application Scientist

In the landscape of synthetic organic chemistry, the sulfonamide functional group is a cornerstone, serving not only as a crucial pharmacophore in a multitude of therapeutic agents but also as a versatile directing and protecting group.[1][2] The specific choice of sulfonamide can profoundly influence the outcome of a synthetic sequence, dictating reactivity, stability, and the ease of subsequent transformations. This guide provides a detailed comparative analysis of this compound, contrasting its performance and utility against other commonly employed sulfonamides, supported by experimental data and protocols.

Introduction: The Role of the Sulfonamide Protecting Group

The ideal amine protecting group should be easy to install, stable under a wide range of reaction conditions, and readily cleavable under mild, specific conditions that do not affect other functional groups. Sulfonamides, with their general structure R-SO₂-NHR', have long been used for this purpose. Their stability stems from the electron-withdrawing nature of the sulfonyl group, which deactivates the nitrogen lone pair. However, this same stability can render their removal challenging. The strategic selection of the 'R' group on the sulfonyl moiety is therefore critical to tuning the properties of the sulfonamide for a specific application.

This guide focuses on this compound, a reagent that offers a unique combination of activation and steric properties, and compares it primarily with two other widely used sulfonamides: the parent 4-Nitrobenzenesulfonamide (Nosylamide) and the classic p-Toluenesulfonamide (Tosylamide).

Comparative Analysis of Key Sulfonamides

The utility of a sulfonamide in synthesis can be evaluated based on several key parameters: the acidity of the N-H proton, the conditions required for its installation, its stability profile, and, crucially, the conditions for its removal.

This compound (Ns-NHtBu)
  • Structure and Properties: This molecule combines the strong electron-withdrawing effect of the 4-nitrophenyl group with the steric bulk of a tert-butyl group on the nitrogen atom. The 4-nitro group significantly increases the acidity of the N-H proton, making it a suitable nucleophile in reactions requiring acidic N-H bonds.

  • Synthesis: It is readily synthesized by reacting tert-butylamine with 4-nitrobenzenesulfonyl chloride in a suitable solvent like THF.[3] The reaction is typically high-yielding.

  • Key Advantage - Mitsunobu Reaction: The acidic nature of the N-H proton makes this compound an excellent nitrogen nucleophile for the Mitsunobu reaction.[4][5][6] This reaction allows for the conversion of primary and secondary alcohols to the corresponding protected amines with a complete inversion of stereochemistry, a transformation of immense value in natural product synthesis.[4][5]

4-Nitrobenzenesulfonamide (Nosylamide, Ns-NH₂)
  • Structure and Properties: As the parent compound to Ns-NHtBu, it also possesses a highly acidic N-H proton due to the 4-nitro group.[7]

  • Comparison to Ns-NHtBu: While also effective in Mitsunobu reactions, the primary difference lies in the substitution on the nitrogen. Ns-NH₂ is used to install a primary sulfonamide, which can be further functionalized. Ns-NHtBu directly provides a tert-butyl-protected amine precursor. The deprotection of the nosyl group from a secondary amine (formed after alkylation of Ns-NH₂) can sometimes be more facile than the deprotection of the N-tert-butyl nosylamide.

p-Toluenesulfonamide (Tosylamide, Ts-NH₂)
  • Structure and Properties: The tosyl group is one of the most common sulfonyl protecting groups in organic synthesis.[8] The p-tolyl group is less electron-withdrawing than the 4-nitrophenyl group, making the tosylamide N-H proton significantly less acidic.

  • Comparison to Ns-NHtBu: The lower acidity of tosylamide makes it a poorer nucleophile in Mitsunobu reactions compared to its nosyl counterparts. Furthermore, the deprotection of a tosyl group is notoriously difficult, often requiring harsh conditions such as dissolving metal reductions (e.g., sodium in liquid ammonia) or strong acids at high temperatures, which can be incompatible with sensitive functional groups.[8] The cleavage of the nosyl group, by contrast, is typically achieved under much milder conditions.

The following diagram illustrates the chemical structures of the compared sulfonamides.

G cluster_0 This compound cluster_1 4-Nitrobenzenesulfonamide (Nosylamide) cluster_2 p-Toluenesulfonamide (Tosylamide) a C₁₀H₁₄N₂O₄S MW: 258.29 b C₆H₆N₂O₄S MW: 202.19 c C₇H₉NO₂S MW: 171.22

Caption: Chemical Structures and Properties of Compared Sulfonamides.

Data Summary and Performance Metrics

The choice of sulfonamide is dictated by the specific requirements of the synthetic route. The following table summarizes the key performance characteristics.

FeatureThis compound4-Nitrobenzenesulfonamide (Nosylamide)p-Toluenesulfonamide (Tosylamide)
N-H Acidity High (pKa ≈ 10-11 in DMSO)High (pKa ≈ 10 in DMSO)Moderate (pKa ≈ 16 in DMSO)
Mitsunobu Reactivity ExcellentExcellentPoor to Moderate
Installation From 4-nitrobenzenesulfonyl chlorideFrom 4-nitrobenzenesulfonyl chlorideFrom p-toluenesulfonyl chloride
Stability Stable to most acidic and mild basic conditionsStable to most acidic and mild basic conditionsVery stable to a wide range of conditions
Deprotection Mild nucleophilic aromatic substitutionMild nucleophilic aromatic substitutionHarsh (e.g., Na/NH₃, HBr/AcOH)

Experimental Protocols

The following sections provide detailed, validated protocols for the synthesis and application of this compound.

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of sulfonamides.[3] The causality behind this procedure lies in the nucleophilic attack of the amine on the electrophilic sulfonyl chloride. The use of a base (in this case, excess tert-butylamine acts as both reactant and base) is crucial to neutralize the HCl generated during the reaction.

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butylamine (6.4 mol) in tetrahydrofuran (THF, 0.55 L). Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (0.23 mol) in THF (0.55 L) to the cooled tert-butylamine solution. The slow addition is necessary to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

  • Workup: Remove the THF under reduced pressure. Take up the residue in a mixture of chloroform (CHCl₃) and 0.5 N aqueous HCl. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with additional portions of CHCl₃.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the product as a yellowish solid. The typical yield is high, often around 97%.[3]

  • Characterization: The product can be characterized by its melting point (105-109°C) and ¹H NMR spectroscopy.[3]

Application in the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for stereospecific C-N bond formation.[4][5] The reaction's success relies on the in-situ activation of an alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to facilitate nucleophilic attack by a pronucleophile with a pKa typically less than 13.[6] this compound is an ideal candidate due to its acidity.

Mitsunobu cluster_reactants Reactants cluster_mechanism Key Intermediates cluster_products Products Alcohol R-OH (Alcohol) Alkoxyphosphonium [R-O-PPh₃]⁺ Alcohol->Alkoxyphosphonium + Betaine Sulfonamide Ns-NHtBu ProtectedAmine R-N(tBu)Ns (Inverted Stereochemistry) Sulfonamide->ProtectedAmine + Alkoxyphosphonium (SN2 attack) PPh3 PPh₃ Betaine [PPh₃-DIAD] Betaine PPh3->Betaine + DIAD DIAD DIAD Alkoxyphosphonium->ProtectedAmine Byproducts Ph₃P=O + DIAD-H₂ Alkoxyphosphonium->Byproducts

Sources

A Comparative Guide to Amine Protection: N-tert-Butyl-4-nitrophenylsulfonamide vs. the Nosyl Group

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of primary and secondary amines, the 4-nitrophenylsulfonyl (nosyl, Ns) group has long been a mainstay, prized for its ability to activate the amine for subsequent N-alkylation and its mild cleavage conditions. This guide provides a comprehensive comparison of the traditional nosyl group with its N-tert-butylated analogue, N-tert-Butyl-4-nitrophenylsulfonamide, offering experimental insights into their respective utilities and limitations for researchers, scientists, and drug development professionals.

Introduction: The Enduring Utility of Sulfonamides in Amine Protection

Sulfonamides are widely employed as robust protecting groups for amines due to their stability across a broad range of reaction conditions. The electron-withdrawing nature of the sulfonyl group effectively attenuates the nucleophilicity and basicity of the amine nitrogen. However, the classical benzenesulfonyl and toluenesulfonyl (Ts) groups often necessitate harsh reductive or strongly acidic conditions for their removal, limiting their application in the synthesis of complex molecules bearing sensitive functionalities.

The advent of the nosyl group, derived from 4-nitrobenzenesulfonyl chloride, represented a significant advancement. The presence of the strongly electron-withdrawing nitro group renders the sulfonamide susceptible to cleavage under mild nucleophilic conditions, typically employing a thiol and a base. This mild deprotection protocol offers orthogonality with many other common amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[1]

A key feature of the nosyl group is the acidification of the N-H proton of the resulting primary sulfonamide. This increased acidity facilitates deprotonation and subsequent N-alkylation, a cornerstone of the renowned Fukuyama-Mitsunobu reaction for the synthesis of secondary amines.[1]

This guide delves into the chemical nuances of a specific nosyl derivative, N-tert-Butyl-4-nitrophenylsulfonamide, to elucidate how the introduction of a bulky tert-butyl group on the sulfonamide nitrogen fundamentally alters its properties and dictates its applications in synthetic chemistry.

At a Glance: Key Differences

FeatureNosyl Group (from 4-Nitrobenzenesulfonamide)N-tert-Butyl-4-nitrophenylsulfonamide
Structure 4-NO₂C₆H₄SO₂NHR4-NO₂C₆H₄SO₂NH(t-Bu)
Primary Application Protection and activation of primary amines for N-alkylation (e.g., Fukuyama-Mitsunobu reaction).Primarily as a stable, non-reactive protecting group for primary amines.
N-Alkylation Readily undergoes N-alkylation due to the acidic N-H proton.N-alkylation is sterically hindered and generally not feasible.
Deprotection Mildly cleaved with a thiol and base (e.g., thiophenol, K₂CO₃).Cleavage is possible with thiols but may require more forcing conditions compared to N-alkyl nosylamides.
Stability Generally stable, but the nitro group can be sensitive to some reducing agents.The bulky tert-butyl group can enhance stability in certain contexts.

The Nosyl Group: A Versatile Tool for Amine Functionalization

The nosyl group is a powerful tool for the protection and subsequent functionalization of primary amines. Its utility stems from a combination of factors:

  • Activation for N-Alkylation: The electron-withdrawing nitro group significantly increases the acidity of the sulfonamide proton, facilitating its removal by a mild base. The resulting anion is a potent nucleophile that readily participates in alkylation reactions, most notably the Fukuyama-Mitsunobu reaction.[1] This allows for the efficient synthesis of secondary amines from primary amines.

  • Mild Deprotection: The nosyl group is readily cleaved under mild, often neutral or slightly basic, conditions using a thiol nucleophile. The reaction proceeds through a Meisenheimer complex, leading to the release of the free amine.[1] This mildness is a significant advantage over the harsh conditions required for the cleavage of other sulfonyl protecting groups like the tosyl group.

  • Orthogonality: The unique cleavage mechanism of the nosyl group makes it orthogonal to many other common amine protecting groups. It is stable to the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid) and the hydrogenolysis conditions used to cleave Cbz groups. This orthogonality is crucial in complex syntheses requiring selective deprotection.[1]

Experimental Workflow: Nosyl Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Primary Amine Primary Amine Nosyl-protected Amine Nosyl-protected Amine Primary Amine->Nosyl-protected Amine 1. 4-Nitrobenzenesulfonyl chloride 2. Base, Solvent 4-Nitrobenzenesulfonyl chloride 4-Nitrobenzenesulfonyl chloride Base (e.g., Pyridine, Et3N) Base (e.g., Pyridine, Et3N) Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2) Nosyl-protected Amine_dep Nosyl-protected Amine Free Amine Free Amine Nosyl-protected Amine_dep->Free Amine 1. Thiol, Base 2. Solvent Thiol (e.g., Thiophenol) Thiol (e.g., Thiophenol) Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., DMF) Solvent (e.g., DMF)

Caption: General workflow for the protection of a primary amine with a nosyl group and its subsequent deprotection.

N-tert-Butyl-4-nitrophenylsulfonamide: A Sterically Hindered Protector

The introduction of a tert-butyl group directly onto the sulfonamide nitrogen in N-tert-Butyl-4-nitrophenylsulfonamide dramatically alters its chemical behavior compared to the parent nosylamide.

Synthesis of N-tert-Butyl-4-nitrophenylsulfonamide

A common method for the synthesis of N-tert-Butyl-4-nitrophenylsulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with an excess of tert-butylamine.

Protocol: Synthesis of N-tert-Butyl-4-nitrophenylsulfonamide

  • Dissolve 4-nitrobenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of excess tert-butylamine in THF to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure.

  • The residue is then worked up using an extraction with a suitable organic solvent (e.g., chloroform) and an acidic aqueous solution (e.g., 0.5 N HCl) to remove excess tert-butylamine.

  • The organic layers are combined, washed with water and brine, and dried over a drying agent (e.g., MgSO₄).

  • Removal of the solvent yields N-tert-Butyl-4-nitrophenylsulfonamide, which can be further purified by recrystallization if necessary.

Key Characteristics and Performance Comparison

The defining feature of N-tert-Butyl-4-nitrophenylsulfonamide is the steric bulk of the tert-butyl group. This has profound implications for its reactivity and utility as a protecting group.

  • Steric Hindrance to N-Alkylation: Unlike the acidic N-H proton of a primary nosylamide, the N-H of N-tert-Butyl-4-nitrophenylsulfonamide is sterically encumbered. This steric bulk effectively prevents deprotonation and subsequent N-alkylation reactions. Therefore, N-tert-Butyl-4-nitrophenylsulfonamide is not a suitable substrate for the Fukuyama-Mitsunobu reaction or other N-alkylation strategies. This is a critical distinction from the nosyl group, which is often chosen specifically for this purpose.

  • Enhanced Stability: The bulky tert-butyl group can provide increased steric protection to the sulfonamide linkage, potentially enhancing its stability under certain reaction conditions where a less hindered sulfonamide might be susceptible to cleavage.

  • Deprotection: While the fundamental mechanism of cleavage via nucleophilic aromatic substitution by a thiol is still possible, the steric hindrance of the tert-butyl group can influence the rate of deprotection. In practice, cleavage of N-tert-butyl sulfonamides often requires more forcing conditions (higher temperatures or longer reaction times) compared to their less sterically hindered N-alkyl counterparts.

G cluster_nosyl Nosyl Group cluster_n_tert_butyl N-tert-Butyl-4-nitrophenylsulfonamide Ns_Protect Protection of Primary Amine Ns_Activate Activation for N-Alkylation (e.g., Fukuyama-Mitsunobu) Ns_Deprotect Mild Thiolytic Cleavage Secondary Amine Secondary Amine Ns_Activate->Secondary Amine Alkylation Free Primary Amine Free Primary Amine Ns_Deprotect->Free Primary Amine Deprotection NtBu_Protect Protection of Primary Amine NtBu_Inert Inert to N-Alkylation (Steric Hindrance) Protected Primary Amine Protected Primary Amine NtBu_Deprotect Thiolytic Cleavage (Potentially Slower) NtBu_Inert->Protected Primary Amine No Reaction NtBu_Deprotect->Free Primary Amine Deprotection Primary Amine Primary Amine Primary Amine->Ns_Protect Protection Primary Amine->NtBu_Protect Protection

Caption: Logical relationship comparing the synthetic utility of the nosyl group and N-tert-Butyl-4-nitrophenylsulfonamide.

Conclusion: Choosing the Right Tool for the Job

The choice between using a traditional nosyl group and N-tert-Butyl-4-nitrophenylsulfonamide hinges on the specific synthetic strategy.

  • For the synthesis of secondary amines from primary amines via N-alkylation, the nosyl group is the clear choice. Its ability to activate the N-H bond is its defining and most valuable characteristic in this context.

  • When a robust, non-reactive protecting group for a primary amine is required, and subsequent N-alkylation is not desired, N-tert-Butyl-4-nitrophenylsulfonamide can be a viable option. Its steric bulk prevents unwanted N-alkylation and may offer enhanced stability. However, researchers should be prepared for potentially more challenging deprotection conditions compared to less hindered nosylamides.

In essence, the N-tert-butyl substituent transforms the nosyl group from an "activating" protecting group to a more classical "shielding" protecting group. Understanding this fundamental difference is key to making an informed decision in the design and execution of complex organic syntheses.

References

Sources

The Strategic Application of N-tert-Butyl 4-Nitrophenylsulfonamide as a Protecting Group: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. For researchers, scientists, and drug development professionals, the choice of an appropriate amine protecting group can dictate the success or failure of a synthetic route. This guide provides an in-depth technical comparison of N-tert-Butyl 4-Nitrophenylsulfonamide as a protecting group for amines, evaluating its efficacy against established alternatives such as the p-toluenesulfonyl (Tosyl) and 2-nitrobenzenesulfonyl (Nosyl) groups.

Introduction to Sulfonamide Protecting Groups

Sulfonamides have long been employed for the protection of primary and secondary amines due to their general stability across a wide range of reaction conditions, including acidic and basic environments.[1] The electron-withdrawing nature of the sulfonyl moiety effectively reduces the nucleophilicity and basicity of the protected amine, preventing unwanted side reactions. However, the robustness that makes sulfonamides attractive also presents a significant challenge: their cleavage often requires harsh conditions that may not be compatible with sensitive functional groups present in complex molecules.[2][3]

This has led to the development of a variety of sulfonamide protecting groups with tailored reactivity, allowing for more strategic and selective deprotection. The ideal protecting group should be easily introduced, stable to a variety of reaction conditions, and readily cleaved under mild and specific conditions that are orthogonal to other protecting groups present in the molecule.[4]

This compound: A Sterically Influenced Protecting Group

This compound, a member of the nitrobenzenesulfonyl family, introduces a bulky tert-butyl group on the nitrogen atom. This steric hindrance is hypothesized to play a crucial role in both the stability and the cleavage of the protecting group. The 4-nitrophenylsulfonyl moiety, similar to the well-known nosyl group, is activated towards nucleophilic aromatic substitution, which is the key to its cleavage under mild conditions.[5][6]

The presence of the tert-butyl group is expected to modulate the reactivity of the sulfonamide. While potentially enhancing stability by sterically shielding the sulfonyl group from certain reagents, it may also influence the rate and conditions required for deprotection.

Comparative Analysis with Standard Sulfonamide Protecting Groups

To objectively assess the efficacy of this compound, a direct comparison with the widely used tosyl and nosyl groups is essential.

Protecting GroupStructureKey AdvantagesKey Disadvantages
Tosyl (Ts)

Highly stable to a wide range of reaction conditions.Requires harsh reductive or strongly acidic conditions for cleavage.
Nosyl (Ns)

Readily cleaved under mild, neutral conditions with thiol nucleophiles.[4][5][6]Less stable than tosyl to some reaction conditions.
This compound

Expected mild cleavage conditions due to the 4-nitrophenylsulfonyl group. Potential for altered stability and selectivity due to the tert-butyl group.Limited published data on direct comparisons and substrate scope.

Experimental Data and Protocols

While comprehensive, direct comparative studies on the efficacy of this compound are not extensively reported in peer-reviewed literature, we can extrapolate and propose experimental workflows based on the known chemistry of related sulfonamides.

Protocol 1: Protection of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine with 4-nitrobenzenesulfonyl chloride, which is the precursor to both nosyl and this compound protected amines.

Materials:

  • Primary amine (1.0 eq)

  • 4-Nitrobenzenesulfonyl chloride (1.1 eq)

  • Triethylamine or Pyridine (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base (triethylamine or pyridine) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzenesulfonyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

To synthesize the N-tert-butyl derivative, the resulting N-protected amine would then be subjected to alkylation with a tert-butyl source, a step that requires careful optimization to avoid side reactions.

Protocol 2: Deprotection of a Nosyl-Protected Amine

This protocol, adapted from established procedures for nosyl group cleavage, serves as a starting point for the deprotection of this compound.[5][6]

Materials:

  • N-Nosyl protected amine (1.0 eq)

  • Thiophenol (2.0-3.0 eq)

  • Potassium carbonate or Cesium carbonate (3.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • Dissolve the N-nosyl protected amine in DMF or acetonitrile in a round-bottom flask.

  • Add potassium carbonate or cesium carbonate to the solution.

  • Add thiophenol to the mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or acid-base extraction to remove the thioether byproduct.

A solid-supported thiol reagent can also be employed to simplify the purification process, as the thiol and its byproducts can be removed by simple filtration.[1]

Mechanistic Considerations and Workflow Visualization

The deprotection of nitrobenzenesulfonamides proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, specifically through a Meisenheimer complex intermediate.[6] The electron-withdrawing nitro group activates the aromatic ring for attack by a soft nucleophile like a thiolate.

Deprotection_Mechanism cluster_0 Deprotection of 4-Nitrophenylsulfonamide Protected_Amine N-R-4-Nitrophenylsulfonamide Meisenheimer_Complex Meisenheimer Complex Protected_Amine->Meisenheimer_Complex + Thiolate Thiolate R'-S⁻ Free_Amine R-NH₂ Meisenheimer_Complex->Free_Amine Elimination Byproduct 4-(R'-S)-Nitrophenylsulfone Meisenheimer_Complex->Byproduct

Caption: Mechanism of 4-nitrophenylsulfonamide deprotection.

The efficacy of the deprotection is influenced by the nucleophilicity of the thiol and the electrophilicity of the aromatic ring. The presence of the N-tert-butyl group in this compound may sterically hinder the approach of the thiolate nucleophile, potentially requiring longer reaction times or more potent nucleophiles for efficient cleavage.

Caption: Workflow for comparing protecting group efficacy.

Conclusion and Future Outlook

This compound presents an intriguing, albeit under-explored, option for the protection of amines. Its structural features suggest a balance between the high stability of traditional sulfonamides and the mild deprotection conditions characteristic of the nosyl group. The steric bulk of the tert-butyl group is a key feature that warrants further investigation to fully understand its impact on the protecting group's performance.

Future research should focus on systematic studies to generate robust experimental data comparing the installation, stability, and cleavage of this compound with a diverse range of substrates against established protecting groups. Such data will be invaluable for synthetic chemists in making informed decisions for the strategic protection of amines in complex molecule synthesis.

References

  • Taddei, M., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(19), 2996-2998.
  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of 4-Nitrobenzenesulfonyl (Nosyl) Protecting Group.
  • ResearchGate. (n.d.). State-of-the-art of benzenesulfonamide protecting groups.
  • Chem-St
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • BenchChem. (2025). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
  • ResearchGate. (2025). 2Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines.
  • Google Patents. (1999). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
  • Chem-Station. (2014). Sulfonyl Protective Groups.
  • Wikipedia. (n.d.). Tosyl group.
  • ResearchGate. (n.d.). Removal of the tosyl and nosyl groups.
  • PubChem. (n.d.). N-tert-Butyl-4-nitrobenzamide.

Sources

A Comparative Guide to Purity Analysis of N-tert-Butyl 4-Nitrophenylsulfonamide: HPLC vs. TLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The robust assessment of purity for pharmaceutical intermediates like N-tert-Butyl 4-Nitrophenylsulfonamide is a cornerstone of drug development, ensuring safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the purity analysis of this compound. We will explore the fundamental principles, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics. This document serves as a practical resource for researchers, scientists, and quality control professionals in selecting the optimal analytical strategy based on their specific needs, from high-throughput screening to rigorous quantitative assessment.

Introduction: The Critical Role of Purity in Drug Synthesis

This compound is a key building block in organic synthesis, often utilized in the development of novel pharmaceutical agents. The presence of impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profile of a final active pharmaceutical ingredient (API). Therefore, employing precise and reliable analytical methods to determine the purity of such intermediates is not merely a procedural step but a fundamental requirement for regulatory compliance and patient safety.

This guide focuses on two chromatographic techniques foundational to analytical chemistry: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[1] While both methods separate components of a mixture based on their differential distribution between a stationary and a mobile phase, their applications, capabilities, and limitations differ significantly.[1][2] HPLC is a powerful quantitative tool, whereas TLC is often employed for rapid, qualitative assessments.[1][3] This comparison will empower the reader to make an informed, risk-based decision on method selection.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the most widely used analytical technique in the pharmaceutical industry for purity and impurity profiling.[4][5] Its high resolution, sensitivity, and reproducibility make it ideal for the accurate quantification of a target compound and its related impurities.[6]

Principle of Separation: Reversed-Phase HPLC

For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[4][7] In this mode, the stationary phase is nonpolar (e.g., octadecylsilane or C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[7][8] Components are separated based on their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later.[8]

Causality Behind Experimental Choices

The development of a robust HPLC method is a systematic process. The choices for the protocol below are grounded in the physicochemical properties of this compound and established pharmacopeial standards.[9][10]

  • Stationary Phase (Column): A C18 column is selected due to its strong hydrophobic retention capabilities, which are well-suited for separating the target analyte from potential nonpolar and moderately polar impurities.[5]

  • Mobile Phase: A gradient of acetonitrile and water is chosen to ensure the elution of compounds with a wide range of polarities. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity. Starting with a higher water concentration allows for the retention of the main analyte, while gradually increasing the acetonitrile concentration facilitates the elution of more strongly retained impurities.

  • Detector: The 4-nitrophenyl group in the analyte is a strong chromophore. A UV-Vis detector set at approximately 265 nm is expected to provide high sensitivity for the parent compound and related aromatic impurities. This wavelength is often effective for sulfonamides.[11]

  • Validation: The method's performance must be verified through a validation process as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13][14][15] This ensures the method is accurate, precise, specific, and robust for its intended purpose.

Detailed Experimental Protocol: HPLC Purity Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 60 40
    15.0 10 90
    20.0 10 90
    20.1 60 40

    | 25.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution: Prepare the test sample in the same manner as the standard solution to achieve a final concentration of ~1 mg/mL.[16]

Data Analysis:

  • Inject the diluent (blank), followed by the standard solution (typically six replicate injections for system suitability) and the sample solution.

  • Assess system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak area) according to USP <621> guidelines.[2][17]

  • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor to the main peak.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Thin-Layer Chromatography (TLC): A Rapid Screening Tool

TLC is a simple, cost-effective, and rapid chromatographic technique used primarily for qualitative analysis, such as checking reaction progress or identifying the number of components in a mixture.[3][18][19]

Principle of Separation

TLC operates on the principle of adsorption chromatography.[20] A sample is spotted on a plate coated with a thin layer of adsorbent (stationary phase), typically silica gel.[18] The plate is then placed in a developing chamber with a solvent (mobile phase), which moves up the plate by capillary action.[21] Separation occurs as components travel at different rates based on their affinity for the stationary phase versus their solubility in the mobile phase.[19] This is quantified by the Retention Factor (Rf).[3]

Detailed Experimental Protocol: TLC Purity Assessment

Materials:

  • TLC Plates: Silica gel 60 F₂₅₄ (fluorescent indicator)

  • Developing Chamber

  • Spotting Capillaries

  • UV Lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.[21]

  • Spotting: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the pencil baseline drawn ~1 cm from the bottom of the TLC plate.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 30:70 Ethyl Acetate:Hexane). The solvent level must be below the baseline.[20] Allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp at 254 nm.[19] The analyte and UV-active impurities will appear as dark spots.

  • Analysis: The presence of spots other than the main spot indicates impurities. Calculate the Rf value for each spot:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Head-to-Head Comparison: HPLC vs. TLC

The choice between HPLC and TLC depends on the analytical objective. The following table provides a direct comparison of their key performance attributes.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Primary Use Quantitative analysis, purity/impurity profilingQualitative analysis, reaction monitoring, rapid screening[3]
Information Obtained Retention time, peak area (% purity), high-resolution separationRetention factor (Rf), number of components, semi-quantitative estimation
Sensitivity High (ng to µg/mL)[16]Moderate to Low (µg to mg)
Precision & Accuracy Excellent, highly reproducible and accurate[6]Low, operator-dependent, influenced by environmental factors[3]
Throughput Lower (typically 15-30 min per sample)High (multiple samples can be run simultaneously in <10 min)[19]
Cost High initial instrument cost, moderate consumable costLow instrument and consumable cost[18]
Key Advantages Robust, automated, highly sensitive, provides precise quantitative dataSimple, fast, inexpensive, good for solvent system scouting[21]
Limitations Requires reference standards, potential for co-elution, higher complexityLimited resolution, not inherently quantitative, manual process[3]

Data Interpretation & Visualization

Hypothetical HPLC Data

A typical HPLC chromatogram would show a large peak for this compound and potentially smaller peaks for related impurities.

Table 1: Example HPLC Purity Analysis Results

Peak No. Retention Time (min) Peak Area Area % Identification
1 3.52 1,540 0.05 Impurity A
2 6.89 3,080,110 99.85 This compound
3 9.15 4,625 0.10 Impurity B

| Total | | 3,086,275 | 100.00 | |

Visualizing the Analytical Workflow

The following diagram illustrates the distinct workflows for purity analysis using HPLC and TLC.

G cluster_0 HPLC Workflow (Quantitative) cluster_1 TLC Workflow (Qualitative) h_start Sample & Standard Preparation (1 mg/mL) h_instrument Instrument Setup (C18, Gradient, 265 nm) h_start->h_instrument h_seq Sequence Run (Blank, Standard, Sample) h_instrument->h_seq h_data Data Acquisition & Integration h_seq->h_data h_report Calculate % Purity & System Suitability h_data->h_report t_start Sample Preparation (~1 mg/mL) t_spot Spot Plate t_start->t_spot t_dev Develop Plate in Chamber t_spot->t_dev t_vis Visualize under UV Light t_dev->t_vis t_report Identify Spots & Calculate Rf t_vis->t_report

Caption: Comparative workflows for HPLC and TLC purity analysis.

Decision-Making Logic

Choosing the right technique is paramount. The following diagram outlines a logical path for method selection.

G start What is the analytical goal? quant Precise Quantification of Purity Required? start->quant hplc Use Validated HPLC Method quant->hplc  Yes tlc Use TLC for Rapid Screening quant->tlc  No (e.g., reaction check)

Caption: Decision tree for selecting between HPLC and TLC.

Conclusion and Recommendations

For the definitive purity assessment of this compound in a research, development, or quality control setting, High-Performance Liquid Chromatography is the unequivocally superior method . Its ability to provide precise, accurate, and reproducible quantitative data is essential for ensuring the quality and safety of pharmaceutical materials. The detailed HPLC protocol provided herein serves as a robust starting point for method development and validation, consistent with regulatory expectations.[12][15]

Thin-Layer Chromatography , while not suitable for final purity determination, remains an invaluable tool for synthetic chemists.[18][19] Its speed and low cost make it ideal for real-time reaction monitoring and for preliminary screening of purification fractions, allowing for rapid decision-making in the laboratory.

Ultimately, HPLC and TLC are not mutually exclusive but rather complementary techniques. A comprehensive analytical strategy will leverage TLC for in-process checks and HPLC for the final, critical quality assessment of this compound.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available from: [Link]

  • <621> CHROMATOGRAPHY . Available from: [Link]

  • Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC) . Available from: [Link]

  • Principle of HPLC | HPLC System Working Explained - Pharmaguideline . Available from: [Link]

  • Thin-Layer Chromatography | TLC - EAG Laboratories . Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA . Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . Available from: [Link]

  • Are You Sure You Understand USP <621>? | LCGC International . Available from: [Link]

  • Quality Guidelines - ICH . Available from: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . Available from: [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) - ICH . Available from: [Link]

  • Thin layer chromatography - PubMed . Available from: [Link]

  • 2.3: Thin Layer Chromatography (TLC) - Chemistry LibreTexts . Available from: [Link]

  • Reversed Phase HPLC Columns - Phenomenex . Available from: [Link]

  • Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications - ResearchGate . Available from: [Link]

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder . Available from: [Link]

  • Reversed-phase chromatography - Wikipedia . Available from: [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD . Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences . Available from: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of N-tert-Butyl 4-Nitrophenylsulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide for Laboratory Professionals

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment. The proper disposal of chemical reagents is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of N-tert-Butyl 4-Nitrophenylsulfonamide, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Hazard Assessment

Potential Hazards Include:

  • Skin and Eye Irritation: Similar compounds can cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Aquatic Toxicity: A Safety Data Sheet (SDS) for a related compound indicates it may cause long-lasting harmful effects to aquatic life.

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact with dust or splashes, which could cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation or sensitization.[3][4]
Body Protection A laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is likely.To prevent inhalation of dust particles that may cause respiratory irritation.[1][2][5]

All operations involving the handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[6] Adherence to institutional and local regulations is mandatory.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[7]

  • Solid Waste: Collect any solid this compound, along with contaminated items such as weighing paper, spatulas, and gloves, in a designated hazardous waste container.[6]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container.[6]

  • Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6] Incompatible chemicals can react violently or produce toxic gases.[8]

Step 2: Container Selection and Labeling

The integrity of the waste container is crucial to prevent leaks and spills.

  • Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top cap.[7][8]

  • Labeling: All waste containers must be accurately and clearly labeled.[7] The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A description of the contents (e.g., "Solid Waste" or a list of all components and their approximate percentages for liquid waste)

    • The date when waste was first added to the container (accumulation start date)[8]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are essential for maintaining a safe laboratory environment.

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][9] This area should be at or near the point of generation.[9]

  • Conditions: The SAA must be a secure, well-ventilated location, away from drains, and incompatible materials.[6][8]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[8][9] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[8]

Step 4: Arranging for Final Disposal

The final disposal of hazardous waste must be handled by qualified professionals.

  • Contact EHS: Once the waste container is full, or if it has been in the SAA for an extended period (check your institution's guidelines, often up to one year), contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup.[6][8][9]

  • Regulatory Compliance: The disposal process must comply with all local, state, and federal regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11]

Decontamination of Empty Containers

Even "empty" containers can retain hazardous residues and must be handled appropriately.

  • Triple Rinsing: For containers that held acute hazardous waste, triple rinsing with a suitable solvent is required before they can be disposed of as regular trash.[12] The rinsate from this process must be collected and disposed of as hazardous waste.[12]

  • Label Defacement: Before disposing of any empty chemical container in the regular trash, all hazardous material labels must be defaced or removed.[7][12]

  • Cap Removal: The cap should be removed from the empty container before it is placed in the regular trash.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_storage Storage & Disposal A Assess Hazards & Don PPE B Identify Waste Type A->B C1 Solid Waste Container B->C1 Solid C2 Liquid Waste Container B->C2 Liquid D Label Container Correctly C1->D C2->D E Store in Satellite Accumulation Area (SAA) D->E F Arrange for EHS Pickup E->F G Final Disposal by Certified Vendor F->G

Caption: Decision workflow for the safe disposal of this compound.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • HB Chemical. (2014, March 11). Safety Data Sheet: TBBS. Retrieved from [Link]

  • Capot Chemical. (2013, November 12). MSDS of 4-Tert-butyl benzene sulfonamide. Retrieved from [Link]

  • Fisher Scientific. (2024, January 23). Safety Data Sheet: 4-Nitrobenzenesulfonamide. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Nitrobenzenesulfonamide, 5g, Each. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). TERT-BUTYL (2S,3S)-3-HYDROXY-4-(N-ISOBUTYL-4NITROPHENYLSULFONAMIDO)-1-PHENYLBUTAN-2-YLCARBAMATE. Retrieved from [Link]

  • Sterlitech. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-tert-Butylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 4). Resource Conservation and Recovery Act (RCRA) and Federal Facilities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-tert-Butyl-4-nitrobenzamide. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Disposition of 2,6-di-tert-butyl-4-nitrophenol (DBNP), a submarine atmosphere contaminant, in male Sprague–Dawley rats. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-tert-Butyl-4-nitrobenzene. PubChem Compound Database. Retrieved from [Link]

Sources

Mastering Safety: A Guide to Personal Protective Equipment for N-tert-Butyl 4-Nitrophenylsulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the paramount importance of safety cannot be overstated. The handling of specialized chemical reagents like N-tert-Butyl 4-Nitrophenylsulfonamide demands a meticulous and informed approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety protocols and a deep understanding of chemical causality. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of experimental work.

Hazard Assessment: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific hazards associated with this compound is essential. While comprehensive toxicological data for this specific compound is not extensively detailed in public records, we can infer necessary precautions based on the known risks of related sulfonamide compounds and general chemical safety principles. Similar compounds can be irritating to the skin, eyes, and respiratory tract.[1] Handling the solid form may generate dust, which poses an inhalation risk.[2][3]

Therefore, the primary goals of our PPE protocol are to prevent:

  • Dermal Contact: Avoid skin irritation or potential allergic reactions.[3]

  • Ocular Exposure: Protect eyes from dust particles and potential splashes.

  • Inhalation: Prevent respiratory irritation from airborne dust.[4]

All handling of this compound should occur in a well-ventilated area or, preferably, within a certified chemical fume hood to minimize inhalation exposure.[5]

The PPE Protocol: A Multi-Layered Defense

The selection of PPE should be viewed as a comprehensive system rather than a checklist of individual items. Each component complements the others to provide a robust barrier against exposure.

Protection Area Required PPE Specification & Rationale
Hand Protection Double-Gloving with Nitrile GlovesOuter Glove: Heavy-duty nitrile gloves. Inner Glove: Standard nitrile examination gloves. This provides a dual barrier. Gloves must be inspected for any signs of degradation or punctures before use.[2] Contaminated gloves should be disposed of properly after use in accordance with laboratory and local regulations.[4]
Eye & Face Protection Chemical Safety Goggles & Face ShieldSafety goggles that meet ANSI Z87.1 standards are mandatory to protect against dust.[6] A face shield should be worn over the goggles to provide a full range of protection against splashes to the face and eyes.[3][7]
Skin & Body Protection Polyethylene-Coated Gown or CoverallA disposable, long-sleeved gown made of a non-absorbent material like polyethylene-coated polypropylene is required.[1] Cuffs should be tight-fitting (elastic or knit) and tucked under the outer pair of gloves to ensure a complete seal.[7][8] Standard cloth lab coats are not sufficient as they can absorb chemicals.[1]
Respiratory Protection N95-Rated RespiratorWhen handling the powder outside of a fume hood or if dust generation is likely, an N95-rated particle respirator is necessary to prevent inhalation.[4] Personnel must be properly fit-tested for the selected respirator to ensure its effectiveness.
Step-by-Step Procedural Guide

Adherence to a strict, sequential protocol for donning, handling, and doffing PPE is critical to prevent cross-contamination and exposure.

3.1. Donning PPE: The Preparation Phase

  • Preparation: Before entering the designated handling area, inspect all PPE for defects.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown/Coverall: Put on the disposable gown, ensuring complete back closure.[7]

  • Respirator: If required, don the N95 respirator, ensuring a proper seal around the nose and mouth.

  • Goggles & Face Shield: Put on safety goggles, followed by the face shield.

  • Outer Gloves: Don the second, heavy-duty pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.[8]

3.2. Handling this compound

  • Engineering Controls: All weighing and solution preparation should be conducted within a certified chemical fume hood.

  • Spill Management: Keep a chemical spill kit rated for solid reagents nearby. In case of a small spill, carefully sweep up the solid material and place it into a sealed, labeled container for hazardous waste disposal.[3] Avoid creating dust during cleanup.[4]

3.3. Doffing PPE: The Decontamination Phase

This sequence is designed to minimize the spread of potential contaminants.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown & Inner Gloves: Remove the gown and the inner pair of gloves simultaneously, rolling the gown away from the body and turning it inside out. The inner gloves should come off with the sleeves. Dispose of them immediately.[4]

  • Exit Handling Area: Step out of the immediate work area.

  • Face & Eye Protection: Remove the face shield and goggles.

  • Respirator: Remove the respirator last.

  • Hand Hygiene: Thoroughly wash hands with soap and water.[2][4]

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling workflow.

  • Waste Segregation: Do not mix this compound waste with other chemical waste unless approved by your institution's Environmental Health and Safety (EHS) department.[5]

  • Solid Waste: All contaminated solid materials, including gloves, gowns, weighing papers, and contaminated spill cleanup materials, must be placed in a clearly labeled, sealable hazardous waste container.[2][5]

  • Chemical Waste: Unused or waste this compound and any solutions must be collected in a dedicated, leak-proof hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings.

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS-approved waste management vendor. Never dispose of this chemical down the drain or in regular trash.[5]

Visual Workflow: Safe Handling Protocol

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_decon Decontamination Phase prep_start Start: Enter Ante-Room don_inner 1. Don Inner Gloves prep_start->don_inner don_gown 2. Don Gown/Coverall don_inner->don_gown don_resp 3. Don Respirator (if needed) don_gown->don_resp don_eye 4. Don Goggles & Face Shield don_resp->don_eye don_outer 5. Don Outer Gloves Over Cuffs don_eye->don_outer handle_chem Perform Chemical Manipulations don_outer->handle_chem doff_outer 1. Doff Outer Gloves handle_chem->doff_outer doff_gown 2. Doff Gown & Inner Gloves doff_outer->doff_gown exit_area 3. Exit Handling Area doff_gown->exit_area doff_eye 4. Doff Face/Eye Protection exit_area->doff_eye doff_resp 5. Doff Respirator doff_eye->doff_resp wash_hands 6. Wash Hands Thoroughly doff_resp->wash_hands

Caption: A step-by-step workflow for donning, handling, and doffing PPE.

References

  • Dynasol Group.
  • Sigma-Aldrich. Safety Data Sheet for N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide. (Similar compound class).
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. Safety Data Sheet for N-tert-Butyl-2-benzothiazolesulfenamide. (Similar compound class).
  • U.S. Environmental Protection Agency. Personal Protective Equipment.
  • Fisher Scientific. Safety Data Sheet for 4-n-Butylbenzenesulfonamide. (Similar compound class).
  • Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • Capot Chemical. (2013). MSDS of 4-Tert-butyl benzene sulfonamide.
  • BenchChem. Navigating the Disposal of 8-tert-Butyl-4,6-dimethyl-2-benzopyrone: A Procedural Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.